Cyclopentanone oxime
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopentylidenehydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c7-6-5-3-1-2-4-5/h7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNXYFLJZILPEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NO)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020363 | |
| Record name | Cyclopentanone oxime | |
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Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-28-5 | |
| Record name | Cyclopentanone, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclopentanone oxime | |
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| Record name | Cyclopentanone oxime | |
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| Record name | Cyclopentanone, oxime | |
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| Record name | Cyclopentanone oxime | |
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| Record name | Cyclopentanone oxime | |
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| Record name | CYCLOPENTANONE OXIME | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Cyclopentanone Oxime from Cyclopentanone and Hydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of cyclopentanone (B42830) oxime, a key intermediate in various chemical and pharmaceutical applications. The document details the core chemical principles, reaction mechanisms, and a comparative analysis of different synthetic methodologies. Emphasis is placed on providing detailed experimental protocols and quantitative data to enable reproducible and optimized synthesis in a laboratory setting. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Introduction
Cyclopentanone oxime is a versatile organic compound with significant applications in organic synthesis. It serves as a crucial precursor in the production of various nitrogen-containing heterocycles and is a key intermediate in the synthesis of certain polymers and pharmaceuticals. The formation of the oxime from cyclopentanone and hydroxylamine (B1172632) is a classic condensation reaction, the efficiency of which is highly dependent on the chosen synthetic route and reaction conditions. This guide explores the prevalent methods for its preparation, focusing on the reaction between cyclopentanone and hydroxylamine hydrochloride.
Reaction Mechanism and Stoichiometry
The synthesis of this compound from cyclopentanone and hydroxylamine hydrochloride proceeds via a nucleophilic addition-elimination mechanism. The overall balanced chemical equation is as follows:
C₅H₈O + NH₂OH·HCl → C₅H₉NO + HCl + H₂O
In the presence of a base, the liberated hydrochloric acid is neutralized, driving the equilibrium towards the product. The reaction is typically pH-dependent, requiring a delicate balance to ensure the availability of the free hydroxylamine nucleophile while maintaining conditions that favor the reaction.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and handling.
| Property | Value |
| Molecular Formula | C₅H₉NO |
| Molecular Weight | 99.13 g/mol |
| Appearance | Colorless to light beige granular powder |
| Melting Point | 53-55 °C |
| Boiling Point | 196.0 °C at 760 mmHg |
| Density | 1.2 ± 0.1 g/cm³ |
| Solubility in Water | 47 g/L at 25 °C[1] |
| Flash Point | 92.2 °C |
Comparative Analysis of Synthetic Methodologies
Several methods have been developed for the synthesis of this compound, each with its own advantages and disadvantages in terms of yield, reaction conditions, and environmental impact. The following table summarizes key quantitative data from various reported procedures.
| Method | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| Classical Synthesis | Cyclopentanone, Hydroxylamine hydrochloride, Potassium hydroxide (B78521) | Water/Ethanol (B145695) | Not specified | Reflux | 51% | [2] |
| One-Pot Synthesis | Cyclopentanone, Hydroxylamine hydrochloride | Ethanol | 2–4 hours | Reflux | 87% | [3] |
| Solventless "Green" Synthesis | Cyclopentanone, Hydroxylamine hydrochloride, Bi₂O₃ | None | 1.5 - 5 minutes | Room Temperature | 60-98% | [1] |
| Industrial Ammoximation | Cyclopentanone, Ammonia, Hydrogen peroxide, Catalyst | Water | 30-100 minutes | 80-90 °C | up to 99.5% | [4] |
| Continuous Industrial Process | Cyclopentanone, Hydroxylamine sulfate, Ammonia | Water | Continuous | 75-80 °C | 98.7% | [5] |
Detailed Experimental Protocols
This section provides step-by-step methodologies for key experiments cited in this guide.
Protocol 1: Classical Synthesis in Aqueous Ethanol[2]
This protocol describes a traditional laboratory-scale synthesis using a common base and solvent system.
Materials:
-
Cyclopentanone (5.60 g, 66.67 mmol)
-
Hydroxylamine hydrochloride (5.0 g, 71.94 mmol)
-
Potassium hydroxide (3.0 g, 53.48 mmol)
-
Distilled water
-
Ethanol
-
Diethyl ether (for recrystallization)
Procedure:
-
In a round-bottomed flask, dissolve hydroxylamine hydrochloride in 10 cm³ of distilled water.
-
Separately, dissolve potassium hydroxide in 5 cm³ of distilled water.
-
Add the potassium hydroxide solution to the hydroxylamine hydrochloride solution and stir at room temperature.
-
To this mixture, add cyclopentanone while stirring.
-
Reflux the reaction mixture. At the onset of boiling, add small portions of ethanol (5 cm³) periodically until the solution becomes clear.
-
Continue refluxing for an additional hour.
-
Cool the reaction mixture to room temperature and neutralize with a 1N KOH solution.
-
Reflux for another 30 minutes, cool, and re-neutralize if necessary.
-
Pour the final reaction mixture into 100 cm³ of ice-water to precipitate the this compound.
-
Filter the precipitate, wash with cold water (3 x 10 cm³), and air dry.
-
Recrystallize the crude product from diethyl ether to obtain pure this compound.
Protocol 2: Solventless "Green" Synthesis using Grindstone Chemistry[1]
This environmentally friendly protocol avoids the use of solvents and is completed in a significantly shorter time.
Materials:
-
Cyclopentanone (1 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Bismuth(III) oxide (Bi₂O₃) (0.6 mmol)
-
Ethyl acetate (B1210297)
-
Water
Procedure:
-
In a mortar, combine cyclopentanone, hydroxylamine hydrochloride, and bismuth(III) oxide.
-
Grind the mixture with a pestle at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add ethyl acetate (2 x 10 mL) to the reaction mixture.
-
Filter the mixture to separate the bismuth(III) oxide catalyst.
-
Concentrate the filtrate to approximately 6 mL.
-
Add water to the concentrated filtrate to precipitate the product.
-
Filter the precipitate and dry under high vacuum to yield pure this compound.
Visualizations
Reaction Pathway
The following diagram illustrates the chemical transformation from cyclopentanone and hydroxylamine hydrochloride to this compound.
Caption: Reaction pathway for this compound synthesis.
Experimental Workflow: Classical Synthesis
This diagram outlines the major steps involved in the classical synthesis protocol.
Caption: Workflow for the classical synthesis of this compound.
Conclusion
The synthesis of this compound from cyclopentanone and hydroxylamine hydrochloride can be achieved through various methodologies, each offering a different balance of yield, reaction time, and environmental considerations. The classical approach in aqueous ethanol provides a reliable method for laboratory-scale synthesis, while newer, solventless techniques offer a "greener" alternative with rapid reaction times. For industrial-scale production, ammoximation and continuous processes demonstrate high efficiency and yield. The selection of a specific protocol should be guided by the desired scale of production, available resources, and environmental and safety considerations. This guide provides the necessary technical details to aid researchers and professionals in making informed decisions for the successful synthesis of this compound.
References
- 1. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arpgweb.com [arpgweb.com]
- 3. This compound | High-Purity Reagent [benchchem.com]
- 4. CN116924935A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. US3303216A - Method of producing cycloalkanone oximes - Google Patents [patents.google.com]
The Mechanism of Cyclopentanone Oximation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of the cyclopentanone (B42830) oximation reaction. It details the reaction pathways, intermediates, and the influence of various experimental parameters. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of the reaction mechanisms to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Introduction
The oximation of ketones is a fundamental reaction in organic chemistry, yielding oximes that are crucial intermediates in various synthetic pathways. Cyclopentanone oxime, in particular, is a key precursor in the synthesis of pharmaceuticals and other fine chemicals. Its most notable application is in the Beckmann rearrangement to produce δ-valerolactam, a monomer for the production of nylon-5. Understanding the mechanism of cyclopentanone oximation is therefore of significant importance for process optimization and the development of novel synthetic routes. This guide delves into the core mechanistic details of this reaction, providing both theoretical and practical insights.
Reaction Mechanism
The formation of this compound from cyclopentanone and a source of hydroxylamine (B1172632) is a nucleophilic addition-elimination reaction. The reaction is highly dependent on the pH of the medium and can be catalyzed by acids.
Acid-Catalyzed Oximation
The generally accepted mechanism for the acid-catalyzed oximation of cyclopentanone proceeds through the following steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of cyclopentanone by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][2][3]
-
Nucleophilic Attack by Hydroxylamine: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate, a carbinolamine.
-
Proton Transfer: A proton is transferred from the nitrogen atom of the hydroxylamine moiety to the oxygen atom of the original carbonyl group. This converts the hydroxyl group into a good leaving group (water).
-
Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated oxime.
-
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the nitrogen atom to yield the final product, this compound, and regenerate the acid catalyst.
The optimal pH for this reaction is typically in the slightly acidic range of 3.5 to 4.5.[1][2] In highly acidic conditions, the hydroxylamine nucleophile can be protonated, reducing its nucleophilicity and slowing down the reaction. Conversely, in basic or neutral conditions, the protonation of the carbonyl oxygen is insufficient, leading to a slower reaction rate.
Caption: Acid-catalyzed mechanism of cyclopentanone oximation.
Ammoximation Process
Ammoximation is an industrially significant process for the synthesis of oximes, including this compound. This method involves the reaction of a ketone with ammonia (B1221849) and an oxidizing agent, typically hydrogen peroxide, in the presence of a catalyst.[4] Titanium silicalite-1 (TS-1) is a commonly used catalyst for this process.
The ammoximation of cyclopentanone can be summarized by the following overall reaction:
Cyclopentanone + NH₃ + H₂O₂ → this compound + 2H₂O
The catalytic cycle for ammoximation on a titanium silicalite catalyst is believed to involve the following key steps:
-
Formation of a Titanium Peroxo Species: Hydrogen peroxide coordinates with the titanium active sites on the catalyst to form a titanium hydroperoxo or peroxo species.
-
Activation of Ammonia: Ammonia coordinates to the titanium center or reacts with the peroxo species.
-
Reaction with Cyclopentanone: The activated ammonia-peroxo species reacts with cyclopentanone, which may also be activated by the catalyst, to form an intermediate.
-
Formation of the Oxime and Water: The intermediate undergoes dehydration and rearrangement to form this compound and water.
-
Catalyst Regeneration: The catalyst is regenerated and can participate in another catalytic cycle.
Caption: Catalytic cycle for cyclopentanone ammoximation.
Quantitative Data
The efficiency of the cyclopentanone oximation reaction is influenced by various parameters. The following tables summarize quantitative data from a patented ammoximation process.[4]
Table 1: Effect of Reaction Temperature on Cyclopentanone Ammoximation
| Temperature (°C) | Pressure (MPa) | Time (min) | Cyclopentanone Conversion (%) | This compound Selectivity (%) |
| 60 | 0.2 | 120 | 99 | 99 |
| 85 | 0.4 | 90 | 96 | 97 |
| 115 | 0.4 | 90 | 98 | 95 |
Table 2: Effect of Reactant Molar Ratio on Cyclopentanone Ammoximation
| H₂O₂ : Cyclopentanone | NH₃ : Cyclopentanone | Temperature (°C) | Pressure (MPa) | Time (min) | Cyclopentanone Conversion (%) | This compound Selectivity (%) |
| 1:1 | 1.5:1 | 60 | 0.2 | 120 | 99 | 99 |
| 0.8:1 | 1.5:1 | 85 | 0.4 | 90 | 96 | 97 |
| 1.3:1 | 1.5:1 | 85 | 0.4 | 90 | 99.5 | 99 |
Experimental Protocols
Classical Laboratory Synthesis of this compound
This protocol describes a typical laboratory-scale synthesis of this compound using hydroxylamine hydrochloride.
Materials:
-
Cyclopentanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (B78521) (KOH) or other suitable base
-
Water
-
Ethyl acetate
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve hydroxylamine hydrochloride in a mixture of ethanol and water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a solution of potassium hydroxide in water to the flask to neutralize the hydrochloric acid and generate free hydroxylamine.
-
To this solution, add cyclopentanone dropwise with stirring.
-
Heat the reaction mixture to reflux for a specified period (typically 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: Experimental workflow for the classical synthesis of this compound.
Industrial Ammoximation of Cyclopentanone
This protocol is based on a patented industrial process for the synthesis of this compound.[4]
Materials:
-
Cyclopentanone
-
Gaseous ammonia (NH₃)
-
Hydrogen peroxide (H₂O₂)
-
Titanium silicalite (TS-1) catalyst
-
Water
Procedure:
-
Charge a pressure reactor with cyclopentanone, water, and the TS-1 catalyst.
-
Heat the reactor to the desired temperature (e.g., 85 °C) and pressurize with gaseous ammonia to the desired pressure (e.g., 0.4 MPa).
-
Feed hydrogen peroxide solution into the reactor over a specified period while maintaining the temperature and pressure.
-
Maintain the reaction conditions for a set duration (e.g., 90 minutes) to ensure complete conversion.
-
After the reaction, filter the hot reaction mixture to separate the catalyst.
-
Cool the resulting aqueous solution of this compound to induce crystallization.
-
Isolate the this compound crystals by filtration and dry them.
Characterization Data
This compound can be characterized using various spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Key Data |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 99. Key fragments: m/z 82, 70, 55, 41.[5][6] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 10.18 (s, 1H, NOH), 2.25-2.23 (m, 4H, CH₂), 1.66-1.64 (m, 4H, CH₂).[7] |
| ¹³C NMR (D₂O) | δ (ppm): ~165 (C=N), and signals for the four CH₂ groups. |
| IR (KBr) | ν (cm⁻¹): ~3200 (O-H stretch), ~1670 (C=N stretch).[7] |
Conclusion
The oximation of cyclopentanone is a well-established and versatile reaction. The acid-catalyzed mechanism highlights the importance of pH control for optimal reaction rates. For industrial-scale production, the ammoximation process offers a more direct and efficient route. This guide has provided a detailed overview of the reaction mechanisms, quantitative data, experimental protocols, and characterization data to aid researchers and professionals in their work with this important chemical transformation. A thorough understanding of these principles is essential for the successful application of this compound in the synthesis of pharmaceuticals and other valuable compounds.
References
- 1. Why formation of oximes and hydrazones from aldehydes and ketones require.. [askfilo.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (i) \xrightarrow { \mathrm { O } } + \mathrm { NH } _ { 2 } - \mathrm { O.. [askfilo.com]
- 4. CN116924935A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. Cyclopentanone, oxime [webbook.nist.gov]
- 6. Cyclopentanone, oxime | C5H9NO | CID 14500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
An In-depth Technical Guide to the Physical Properties of Cyclopentanone Oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key physical properties of cyclopentanone (B42830) oxime (CAS No: 1192-28-5), a versatile intermediate in organic synthesis. The following sections detail its solubility, acidity (pKa), and melting point, supported by generalized experimental protocols for their determination.
Core Physical Properties
Cyclopentanone oxime, with the chemical formula C₅H₉NO, is a white to off-white crystalline powder at room temperature. It serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. A summary of its key quantitative physical properties is presented below.
Data Presentation: Physical Properties of this compound
| Property | Value | Notes | Source(s) |
| Melting Point | 52 - 61 °C | The reported range varies slightly across different sources. | [1][2][3] |
| pKa | 12.42 ± 0.20 | This is a predicted value. | [4][5] |
| Solubility | |||
| in Water (25 °C) | 47 g/L | Described as soluble, though some sources state slightly soluble at room temperature.[2][4][5] | [4] |
| in Water (elevated temp.) | ~25% w/t | Solubility significantly increases at ammoximation reaction temperatures (60-110 °C). | |
| in Organic Solvents | Higher than in water | Generally exhibits good solubility in organic solvents. | [6] |
Experimental Protocols
The following sections describe generalized, standard laboratory procedures for determining the physical properties of organic compounds like this compound.
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity.[3] Pure compounds typically exhibit a sharp melting range of 0.5-1.0 °C, while impurities lead to a depressed and broader melting range.[3]
Methodology:
-
Sample Preparation: A small amount of dry, finely powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[3] The tube is tapped gently to ensure the sample is compact at the bottom.[7]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp apparatus or Thiele tube) alongside a calibrated thermometer.
-
Heating: The apparatus is heated at a controlled rate. An initial rapid heating can be used to find an approximate melting point.[5] For an accurate measurement, the determination is repeated with a fresh sample, heating slowly at a rate of about 1-2 °C per minute as the temperature approaches the expected melting point.[7]
-
Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.
Determination of Solubility
Solubility tests provide crucial information about the polarity and functional groups present in a molecule.[1]
Methodology (Qualitative):
-
Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed into a test tube.[1]
-
Solvent Addition: Approximately 1 mL of the chosen solvent (e.g., water, ethanol, hexane, diethyl ether) is added to the test tube.[1][4]
-
Mixing: The tube is agitated vigorously for a set period, typically 30-60 seconds.[4][8]
-
Observation: The mixture is observed to determine if the compound has completely dissolved (soluble), partially dissolved (partially soluble), or not dissolved at all (insoluble).[4][8]
-
Acid-Base Solubility: For water-insoluble compounds, solubility can be tested in aqueous solutions of 5% NaOH and 5% HCl to identify acidic or basic functional groups, respectively.[1][2] Given its oxime group, this compound is expected to show some acidic character.
Methodology (Quantitative - Shake-Flask Method):
-
Equilibration: An excess amount of solid this compound is added to a known volume of the solvent at a specific temperature (e.g., 25 °C). The mixture is agitated until equilibrium is reached, ensuring the solution is saturated.
-
Separation: The undissolved solid is separated from the saturated solution by centrifugation and subsequent filtration through an inert filter.
-
Quantification: The concentration of this compound in the clear filtrate is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, by comparing the result to a calibration curve generated from standard solutions of known concentrations.[9]
Determination of pKa
The pKa, or acid dissociation constant, quantifies the acidity of the oxime's hydroxyl proton. Several methods can be employed for its determination.[10]
Methodology (Potentiometric Titration):
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture) to create a solution of known concentration (e.g., 0.01 M).[11]
-
Apparatus Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in it.[11]
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the oxime solution in small, precise increments using a burette.[11]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Analysis: The collected data (pH versus volume of titrant added) is plotted to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the oxime has been neutralized. This point corresponds to the inflection point of the sigmoid-shaped curve.[12]
Methodology (UV-Vis Spectrophotometry):
-
Solution Preparation: A series of buffer solutions with different, precisely known pH values are prepared. A stock solution of this compound is also prepared.
-
Spectral Measurement: A small, constant amount of the oxime stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded.
-
Analysis: The absorbance at a specific wavelength where the protonated and deprotonated forms of the oxime have different absorption characteristics is plotted against the pH. The resulting sigmoidal curve is analyzed to find the inflection point, which corresponds to the pKa value.[6][12]
Mandatory Visualizations
Synthesis of this compound
The most common laboratory synthesis of this compound involves the condensation reaction between cyclopentanone and hydroxylamine (B1172632), typically from hydroxylamine hydrochloride in the presence of a base.[13]
Caption: Workflow for the synthesis of this compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. scribd.com [scribd.com]
- 3. mt.com [mt.com]
- 4. chem.ws [chem.ws]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. saltise.ca [saltise.ca]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arpgweb.com [arpgweb.com]
An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of Cyclopentanone Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for cyclopentanone (B42830) oxime. The information is curated for researchers and professionals in the fields of chemistry and drug development who require a detailed understanding of the spectroscopic properties of this compound. This document presents quantitative NMR data in a structured format, outlines detailed experimental protocols for data acquisition, and includes a visual representation of the molecule's structure and NMR assignments.
Quantitative NMR Spectral Data
The 1H and 13C NMR spectral data for cyclopentanone oxime have been compiled from various sources and are presented below. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
1H NMR Spectral Data
The 1H NMR spectrum of this compound exhibits distinct signals for the hydroxyl proton and the methylene (B1212753) protons of the cyclopentyl ring. The chemical shifts can vary slightly depending on the solvent used.
Table 1: 1H NMR Chemical Shifts (δ) and Multiplicities for this compound
| Proton Assignment | Chemical Shift (δ) in DMSO-d6 (ppm) [1] | Multiplicity | Chemical Shift (δ) in D2O (ppm) [1] | Multiplicity |
| N-OH | 10.18 | Singlet (s) | Not Observed | - |
| H-2, H-5 (α-CH2) | 2.25, 2.23 | Multiplet (m) | 2.40 | Multiplet (m) |
| H-3, H-4 (β-CH2) | 1.66, 1.64 | Multiplet (m) | 1.765 | Multiplet (m) |
Note: The hydroxyl proton (N-OH) signal is typically broad and its chemical shift is concentration and temperature dependent. In D2O, this proton exchanges with deuterium (B1214612) and is therefore not observed.
13C NMR Spectral Data
The 13C NMR spectrum provides information on the carbon framework of this compound. The carbon attached to the oxime functional group is significantly deshielded and appears at a higher chemical shift.
Table 2: 13C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Chemical Shift (δ) in DMSO-d6 (ppm) |
| C=N (C1) | 164.14 |
| C2, C5 (α-CH2) | 30.54, 27.10 |
| C3, C4 (β-CH2) | 25.22, 24.57 |
Experimental Protocols
The following sections describe a generalized methodology for the acquisition of 1H and 13C NMR spectra of this compound, based on standard practices for small organic molecules.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for 1H NMR and 20-50 mg for 13C NMR.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or D2O) in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of any solid particles.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). For spectra recorded in D2O, a different water-soluble standard may be used.
NMR Data Acquisition
-
Instrumentation: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for 1H and 75 MHz or higher for 13C.
-
1H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Number of Scans: 8 to 16 scans are usually sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is commonly employed.
-
Acquisition Time: An acquisition time of 2-4 seconds is typical.
-
-
13C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of the 13C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Visualization of this compound Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound with the numbering of the carbon and hydrogen atoms corresponding to the NMR data presented in the tables.
Caption: Molecular structure of this compound with corresponding 1H and 13C NMR assignments.
References
An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of Cyclopentanone Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analysis of cyclopentanone (B42830) oxime using Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry (MS). It details experimental protocols, presents key analytical data, and illustrates the underlying scientific principles through logical and structural diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization and analysis of organic compounds.
Introduction to Cyclopentanone Oxime and its Analysis
This compound (C₅H₉NO) is a derivative of cyclopentanone and hydroxylamine. As a member of the oxime family, it finds applications in various chemical syntheses, including the production of caprolactam, a precursor to Nylon 6. Accurate and reliable analytical techniques are crucial for its identification, purity assessment, and structural elucidation. FT-IR spectroscopy and mass spectrometry are powerful tools for these purposes, providing complementary information about the molecule's functional groups and fragmentation patterns.
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. This absorption corresponds to the vibrational transitions of the bonds within the molecule, providing a unique "fingerprint" of its functional groups.
Experimental Protocol for FT-IR Analysis
The following is a general protocol for the FT-IR analysis of a solid organic compound like this compound, typically using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.
Instrumentation: A Fourier-Transform Infrared Spectrometer.
Method 1: Attenuated Total Reflectance (ATR)
-
Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp. The infrared beam is directed through the ATR crystal, where it interacts with the sample at the surface. The reflected radiation is then sent to the detector.
-
Background Spectrum: A background spectrum of the empty ATR crystal is recorded to account for atmospheric and instrumental interferences.
-
Sample Spectrum: The spectrum of the this compound is then recorded.
-
Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.
Method 2: Potassium Bromide (KBr) Pellet
-
Sample Preparation: A few milligrams of this compound are finely ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle.
-
Pellet Formation: The mixture is then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in a sample holder in the spectrometer's beam path.
-
Background Spectrum: A background spectrum is typically run with an empty sample holder.
-
Sample Spectrum: The infrared spectrum of the sample pellet is recorded.
FT-IR Data for this compound
The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The following table summarizes the key vibrational frequencies and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3100 | Strong, Broad | O-H stretching (of the oxime group) |
| ~2950-2850 | Medium-Strong | C-H stretching (aliphatic CH₂ groups) |
| ~1670-1640 | Medium | C=N stretching (oxime) |
| ~1450 | Medium | CH₂ bending |
| ~950-930 | Medium | N-O stretching |
Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). Electron Ionization (EI) is a common technique for the analysis of volatile organic compounds like this compound, which typically leads to characteristic fragmentation patterns that aid in structural elucidation.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
The following is a general protocol for the EI-MS analysis of this compound.
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC) for sample introduction.
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is injected into the GC-MS system. The GC separates the analyte from the solvent and any impurities. Alternatively, a direct insertion probe can be used to introduce the solid sample into the ion source.
-
Ionization: In the EI source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺•).
-
Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, charged fragments.
-
Mass Analysis: The ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Representation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
Mass Spectrometry Data for this compound
The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions. The molecular weight of this compound is 99.13 g/mol .[1] The mass spectrum provides a fingerprint for its identification.
| m/z | Relative Intensity (%) | Assignment |
| 99 | ~70 | [M]⁺• (Molecular Ion) |
| 82 | ~31 | [M - OH]⁺ |
| 67 | ~31 | [C₅H₇]⁺ |
| 55 | 100 | [C₄H₇]⁺ or [C₃H₅N]⁺ |
| 41 | ~38 | [C₃H₅]⁺ |
Data compiled from various sources, relative intensities are approximate and can vary between instruments.[1][2]
Visualizing the Analytical Workflow and Fragmentation
General Analytical Workflow
The following diagram illustrates the general workflow for the analysis of a solid organic sample using FT-IR and GC-MS.
References
An In-depth Technical Guide to the Stereochemistry and Isomerism of Substituted Cyclopentanone Oximes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry and isomerism of substituted cyclopentanone (B42830) oximes. It covers the fundamental principles of their synthesis, the formation of stereoisomers, detailed experimental protocols for their preparation and separation, and modern analytical techniques for their characterization. This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development, where a precise understanding of molecular geometry is crucial.
Introduction to Stereoisomerism in Cyclopentanone Oximes
Oximes are a class of organic compounds containing the functional group RR'C=NOH, formed by the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). Due to the presence of a C=N double bond and the lone pair of electrons on the nitrogen atom, oximes derived from unsymmetrical ketones, including substituted cyclopentanones, can exist as stereoisomers. This isomerism, also known as E/Z or syn/anti isomerism, arises from the restricted rotation around the carbon-nitrogen double bond.
The terms syn and anti are traditionally used to describe the geometric isomers of oximes. For ketoximes, the syn isomer has the hydroxyl group and the smaller substituent on the same side of the C=N double bond, while the anti isomer has them on opposite sides. According to IUPAC nomenclature, the E/Z notation is preferred, which is based on the Cahn-Ingold-Prelog priority rules for the substituents on the double bond.
The stereochemical outcome of the oximation reaction of substituted cyclopentanones can be influenced by several factors, including the nature and position of the substituent on the cyclopentanone ring, the reaction conditions (pH, temperature, and solvent), and the presence of catalysts. The relative stability of the resulting isomers also plays a significant role in the observed isomer ratio. The precise control and characterization of these isomers are critical in various fields, particularly in drug development, as different stereoisomers can exhibit distinct biological activities.
Synthesis of Substituted Cyclopentanone Oximes
The most common method for the synthesis of oximes is the reaction of a ketone with hydroxylamine, typically in the form of its hydrochloride salt, in the presence of a base.[1] The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl group, followed by the elimination of a water molecule.
General Experimental Protocol for Oximation
A general procedure for the synthesis of a substituted cyclopentanone oxime is as follows:
Materials:
-
Substituted cyclopentanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Base (e.g., sodium acetate, sodium hydroxide, potassium carbonate)
-
Solvent (e.g., ethanol, water, pyridine)
Procedure:
-
Dissolve the substituted cyclopentanone in a suitable solvent.
-
Add a solution of hydroxylamine hydrochloride and a base to the ketone solution. The base is used to neutralize the HCl released from the hydroxylamine salt.
-
The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the ketone.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by removing the solvent, adding water, and extracting the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
The organic layer is then washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated to yield the crude oxime product.
-
The crude product, which may be a mixture of syn and anti isomers, can be purified by recrystallization or column chromatography.
Factors Influencing Stereoselectivity
The ratio of syn and anti isomers formed during the oximation of substituted cyclopentanones is influenced by both kinetic and thermodynamic factors.
-
Steric Hindrance: The substituent on the cyclopentanone ring can sterically hinder the approach of hydroxylamine to one face of the carbonyl group, leading to a preferential formation of one isomer. For instance, in 2-substituted cyclopentanones, the substituent may direct the hydroxylamine to attack from the less hindered face.
-
Electronic Effects: The electronic nature of the substituent can influence the reactivity of the carbonyl group and the stability of the intermediates, thereby affecting the isomer ratio.
-
Reaction Conditions: The pH of the reaction medium is crucial. Oximation is generally fastest in weakly acidic conditions (pH ≈ 4-5).[2] The choice of solvent and temperature can also affect the rate of reaction and the equilibrium between the syn and anti isomers.[3]
-
Isomerization: The initially formed kinetic product may isomerize to the more thermodynamically stable isomer under the reaction conditions, especially upon prolonged heating or in the presence of acid or base.
Separation and Characterization of Isomers
The separation of syn and anti isomers of substituted cyclopentanone oximes can often be achieved by standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC), as the isomers typically exhibit different polarities.[3] Fractional crystallization can also be an effective method for separation if the isomers have significantly different solubilities.
The unambiguous characterization and assignment of the stereochemistry of the separated isomers rely heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of oxime isomers. Both ¹H and ¹³C NMR spectra provide valuable information for distinguishing between syn and anti forms.
-
¹H NMR Spectroscopy: The chemical shifts of the protons on the carbon atoms α to the C=N bond are particularly sensitive to the orientation of the hydroxyl group. Protons that are syn to the hydroxyl group are generally shielded and appear at a higher field (lower ppm) compared to protons that are anti to the hydroxyl group, which are deshielded and appear at a lower field (higher ppm). The Nuclear Overhauser Effect (NOE) can also be used to determine the spatial proximity of the -OH proton to other protons in the molecule, providing definitive evidence for the stereochemical assignment.[4]
-
¹³C NMR Spectroscopy: The chemical shift of the carbon atoms in the vicinity of the C=N bond is also diagnostic. The α-carbons experience a shielding effect when they are syn to the hydroxyl group, resulting in an upfield shift in the ¹³C NMR spectrum compared to the corresponding carbon in the anti isomer.
Table 1: Representative ¹H NMR Chemical Shift Data (δ, ppm) for Substituted this compound Isomers
| Compound | Isomer | Hα (syn to OH) | Hα' (anti to OH) | Other characteristic signals | Solvent |
| 2-Methylthis compound | syn | ~2.3-2.5 (m) | ~2.8-3.0 (m) | CH₃ ~1.1 (d) | CDCl₃ |
| anti | ~2.8-3.0 (m) | ~2.3-2.5 (m) | CH₃ ~1.2 (d) | CDCl₃ | |
| 3-Methylthis compound | Isomer 1 | - | - | CH₃ ~1.0 (d) | CDCl₃ |
| Isomer 2 | - | - | CH₃ ~1.1 (d) | CDCl₃ |
Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the molecule. The data presented here are approximate values based on general trends.
Table 2: Representative ¹³C NMR Chemical Shift Data (δ, ppm) for Substituted this compound Isomers
| Compound | Isomer | C=N | Cα (syn to OH) | Cα' (anti to OH) | Other characteristic signals | Solvent |
| 2-Methylthis compound | syn | ~165 | ~35 | ~42 | CH₃ ~15 | CDCl₃ |
| anti | ~166 | ~42 | ~35 | CH₃ ~18 | CDCl₃ | |
| 3-Methylthis compound | Isomer 1 | ~167 | - | - | CH₃ ~21 | CDCl₃ |
| Isomer 2 | ~168 | - | - | CH₃ ~22 | CDCl₃ |
Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the molecule. The data presented here are approximate values based on general trends.
X-Ray Crystallography
For crystalline oxime derivatives, single-crystal X-ray diffraction provides the most definitive method for determining the absolute stereochemistry. This technique allows for the precise measurement of bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice, providing unambiguous proof of the syn or anti configuration.
Experimental Workflow and Logical Diagrams
The following diagrams, generated using the DOT language, illustrate the typical experimental workflow for the synthesis and characterization of substituted this compound isomers and the logical relationship for stereochemical assignment.
Conclusion
The stereochemistry and isomerism of substituted cyclopentanone oximes are critical aspects that demand careful consideration in synthetic and medicinal chemistry. The formation of syn and anti isomers is a common outcome of the oximation reaction of substituted cyclopentanones, with the isomer ratio being dependent on a variety of factors. The successful separation and unambiguous characterization of these isomers are paramount for understanding their chemical and biological properties. This guide has provided a detailed overview of the synthesis, separation, and characterization of these important compounds, offering valuable protocols and insights for researchers in the field. A thorough application of the described experimental and analytical techniques will enable the precise control and understanding of the stereochemistry of substituted cyclopentanone oximes, facilitating their application in drug discovery and development.
References
- 1. arpgweb.com [arpgweb.com]
- 2. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
Quantum chemical calculations of Cyclopentanone oxime electronic structure
An In-depth Technical Guide to the Quantum Chemical Calculations of Cyclopentanone (B42830) Oxime's Electronic Structure
Abstract
Cyclopentanone oxime (C₅H₉NO) is a significant organic intermediate, notably serving as a precursor in the synthesis of lactams, which are building blocks for polyamides.[1] A thorough understanding of its electronic structure is paramount for elucidating its reactivity, stability, and spectroscopic properties. This guide provides a detailed overview of the theoretical framework and practical application of quantum chemical calculations, specifically Density Functional Theory (DFT), to characterize the electronic properties of this compound. It outlines the computational protocols, presents key data in a structured format, and visualizes the methodological workflow, catering to researchers in computational chemistry and drug development.
Computational Methodology and Protocols
Quantum chemical calculations provide profound insights into molecular properties at the atomic level. The methods described herein are based on protocols commonly employed for oxime derivatives and similar organic molecules.[2][3][4]
Software and Theoretical Level
All calculations are typically performed using a computational chemistry software package such as Gaussian.[2] The primary theoretical approach is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems of this size.
-
Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice for organic molecules.[2][5][6]
-
Basis Set: The Pople-style basis set, 6-311++G(d,p), is frequently selected.[2][5] This triple-zeta basis set provides a flexible description of the electron distribution and includes diffuse functions (++) for accurately modeling lone pairs and anions, as well as polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.
Geometry Optimization
The initial step involves constructing an approximate 3D structure of this compound. This structure is then optimized to find its lowest energy conformation. The optimization algorithm systematically adjusts the molecular geometry (bond lengths, angles, and dihedrals) to locate a stationary point on the potential energy surface where the net forces on all atoms are effectively zero.
Vibrational Frequency Analysis
Following optimization, a frequency calculation is performed on the optimized geometry. This serves two critical purposes:
-
Verification of Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum, rather than a transition state.
-
Spectroscopic Prediction: The calculation yields harmonic vibrational frequencies and intensities, which can be directly compared with experimental infrared (IR) and Raman spectra to validate the computational model.[7][8]
Electronic Structure and Property Calculations
With a validated minimum-energy structure, a suite of electronic properties can be calculated. These analyses provide a detailed picture of the molecule's electronic character.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and stability.[2][3]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive view of bonding by localizing the molecular orbitals into atomic charges, hybridization, and donor-acceptor interactions.[1][2][6]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution across the molecule.[3] It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for predicting intermolecular interactions.
Results: Electronic and Structural Properties
The following tables summarize the quantitative data typically obtained from the aforementioned computational protocols. Disclaimer: The specific numerical values presented are representative examples based on the described DFT methodology, as a consolidated experimental/computational dataset for this compound was not available across the cited literature. They serve to illustrate the output of the calculations.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C=N | 1.295 |
| N-O | 1.385 | |
| O-H | 0.965 | |
| C-C (avg. ring) | 1.540 | |
| Bond Angle (°) | C-N-O | 112.5 |
| C-C-C (avg. ring) | 104.5 | |
| Dihedral Angle (°) | C-C-N-O | 178.0 |
Table 2: Vibrational Frequencies and Assignments
| Mode | Calculated Frequency (cm⁻¹) | Assignment |
| ν₁ | 3650 | O-H Stretch |
| ν₂ | 2980 | C-H Stretch (asymm) |
| ν₃ | 2910 | C-H Stretch (symm) |
| ν₄ | 1685 | C=N Stretch |
| ν₅ | 1450 | CH₂ Scissoring |
| ν₆ | 910 | N-O Stretch |
Table 3: Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | 1.25 |
| HOMO-LUMO Gap (ΔE) | 8.10 |
Table 4: NBO Atomic Charges
| Atom | Atomic Symbol | NBO Charge (e) |
| Carbon (C=N) | C1 | +0.25 |
| Nitrogen | N2 | -0.38 |
| Oxygen | O3 | -0.65 |
| Hydrogen (O-H) | H4 | +0.46 |
| Ring Carbons (avg) | C | -0.22 |
Visualized Computational Workflow and Property Relationships
Diagrams generated using Graphviz provide a clear visual representation of the computational process and the logical connections between calculated properties and their chemical interpretations.
Conclusion
Quantum chemical calculations, particularly using DFT with the B3LYP functional and a 6-311++G(d,p) basis set, provide a robust framework for the detailed investigation of this compound's electronic structure. This approach yields valuable quantitative data on molecular geometry, vibrational modes, orbital energies, and charge distribution. The insights gained from these calculations are instrumental for understanding the molecule's stability, predicting its reactivity in chemical processes like the Beckmann rearrangement[1], and interpreting its spectroscopic signatures. The systematic workflow and analytical power of these computational methods make them an indispensable tool for modern chemical research and drug development.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Cyclopentanone Oxime and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of cyclopentanone (B42830) oxime and its derivatives. It covers their synthesis, chemical properties, and diverse biological activities, with a focus on their potential in drug development. This document is intended to serve as a valuable resource for researchers and scientists working in medicinal chemistry, pharmacology, and drug discovery.
Introduction to Cyclopentanone Oxime
This compound is a versatile chemical intermediate with the formula C₅H₉NO.[1] It serves as a crucial building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1] The oxime functional group (-C=N-OH) imparts unique reactivity, making it a valuable precursor for a wide range of chemical transformations, including the Beckmann rearrangement to produce δ-valerolactam, a monomer for polyamide synthesis.[2] In recent years, derivatives of this compound have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its derivatives can be achieved through various methods. The most common approach for preparing the parent oxime involves the reaction of cyclopentanone with a hydroxylamine (B1172632) salt in the presence of a base.[5] Derivatives can then be synthesized through modifications of the oxime's hydroxyl group or the cyclopentane (B165970) ring.
General Synthesis of this compound
A widely used method for the synthesis of this compound is the reaction of cyclopentanone with hydroxylamine hydrochloride.[5]
Experimental Protocol: Synthesis of this compound [5]
-
A solution of hydroxylamine hydrochloride (5.0 g, 71.94 mmol) in 10 cm³ of distilled water and a solution of potassium hydroxide (B78521) (3.0 g, 53.48 mmol) in 5 cm³ of distilled water are placed in a round-bottomed flask and stirred at room temperature.
-
Cyclopentanone (5.60 g, 66.67 mmol) is then added while stirring, and the reaction mixture is refluxed.
-
At the start of boiling, small amounts of ethanol (B145695) (5 cm³) are added periodically to the reaction mixture through the condenser until the boiling solution becomes clear.
-
The reaction is left under reflux for an additional hour, after which the reaction vessel is allowed to cool to room temperature.
-
The pH of the reaction mixture is neutralized by the addition of a 1N KOH solution.
-
The reaction mixture is then refluxed for a further 30 minutes, cooled to room temperature, and the pH is re-checked and adjusted to neutral if necessary.
-
The reaction mixture is transferred into a beaker containing ice-water (100 cm³), causing the this compound to precipitate.
-
The precipitate is filtered, washed with cold water (3 x 10 cm³), and air-dried to yield the product.
Ammoximation of Cyclopentanone
An alternative, industrially relevant method is the ammoximation of cyclopentanone, which involves the reaction of cyclopentanone, ammonia (B1221849), and hydrogen peroxide in the presence of a catalyst.[6]
Experimental Protocol: Ammoximation of Cyclopentanone [6]
-
The ammoximation reaction is carried out with cyclopentanone, gaseous ammonia, and hydrogen peroxide under the action of a catalyst.
-
The reaction temperature is controlled at 85°C, and the reaction pressure is maintained at 0.4 MPa.
-
The reaction time is 90 minutes.
-
The molar ratio of hydrogen peroxide to cyclopentanone is 1.3:1, and the molar ratio of gaseous ammonia to cyclopentanone is 1.5:1.
-
The concentration of the catalyst in the reaction system is 5%.
-
After the reaction, the mixture is filtered while hot to separate the catalyst and obtain an aqueous solution of this compound.
-
The this compound solution is then cooled and crystallized to obtain the final product.
Synthesis of this compound Derivatives
Derivatives are often synthesized by O-alkylation or O-acylation of the oxime's hydroxyl group. For instance, oxime ethers can be prepared by reacting the oxime with an appropriate alkyl halide in the presence of a base.
Biological Activities of this compound Derivatives
Derivatives of this compound have demonstrated a wide array of biological activities, making them promising candidates for drug development.
Antimicrobial Activity
Certain this compound derivatives have shown significant antimicrobial activity, particularly against Gram-positive bacteria.[3] An oxime ether derivative of a trans-diamino-cyclopentenone has been identified to exhibit remarkable activity against resistant strains like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE).[3][7]
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives against various microorganisms. [3][7]
| Compound | Microorganism | MIC (μg/mL) |
| Oxime ether derivative 20 | S. aureus (MRSA) | 0.976 |
| Oxime ether derivative 20 | E. faecalis (VRE) | 3.91 |
| Oxime ether derivative 20 | S. cerevisiae | 15.6 |
| trans-diamino-cyclopentenone 7 | S. aureus (MRSA) | 3.91 |
| trans-diamino-cyclopentenone 8 | S. aureus (MRSA) | 3.91 |
| trans-diamino-cyclopentenone 8 | E. faecalis (VRE) | 0.98 |
Anticancer Activity
Numerous studies have highlighted the potential of this compound derivatives as anticancer agents.[4] These compounds have been shown to exhibit cytotoxic activity against various human cancer cell lines.[4]
Table 2: IC₅₀ Values of Cyclopentanone and Indanone Derivatives against Cancer Cell Lines. [2][8]
| Compound | Cell Line | IC₅₀ (μM) |
| Benzodioxole-based thiosemicarbazone 5 | A549 (Lung adenocarcinoma) | 10.67 ± 1.53 |
| Benzodioxole-based thiosemicarbazone 5 | C6 (Glioma) | 4.33 ± 1.04 |
| 2-benzylidene-1-indanone (B110557) 8f | RAW 264.7 (LPS-stimulated) | - (83.73% inhibition of TNF-α) |
Anti-inflammatory Activity
The anti-inflammatory properties of cyclopentanone derivatives have also been investigated.[9] Some cyclopentenone prostaglandins (B1171923), which share a structural resemblance to cyclopentanone derivatives, exert their anti-inflammatory effects by directly inhibiting the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway.[10] This pathway is crucial for the expression of pro-inflammatory genes.[10]
Key Signaling Pathways and Experimental Workflows
Anti-inflammatory Signaling Pathway of Cyclopentenone Prostaglandins
The diagram below illustrates the inhibitory effect of cyclopentenone prostaglandins on the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by cyclopentenone prostaglandins.
Experimental Workflow for Synthesis of this compound
The following diagram outlines the typical laboratory workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This compound and its derivatives represent a promising class of compounds with a wide range of biological activities. Their straightforward synthesis and the potential for diverse chemical modifications make them attractive scaffolds for the development of new therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential in areas such as oncology, infectious diseases, and inflammatory disorders. This guide provides a solid foundation for researchers to build upon in their quest for novel and effective drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arpgweb.com [arpgweb.com]
- 6. CN116924935A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. d-nb.info [d-nb.info]
- 8. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lib.ui.ac.id [lib.ui.ac.id]
- 10. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Beckmann Rearrangement of Cyclopentanone Oxime to δ-Valerolactam
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Beckmann rearrangement is a fundamental reaction in organic chemistry that transforms an oxime into an amide.[1][2][3] Discovered by Ernst Otto Beckmann in 1886, this rearrangement has found widespread application in synthetic organic chemistry, most notably in the industrial production of ε-caprolactam, the precursor to Nylon 6.[1][4] When applied to cyclic ketoximes, the reaction provides a powerful method for ring expansion, yielding a lactam (a cyclic amide).[1][5]
This document provides detailed protocols for the synthesis of cyclopentanone (B42830) oxime and its subsequent Beckmann rearrangement to δ-valerolactam, a valuable intermediate in the synthesis of polymers and various biologically active compounds.[5][6] The protocols are designed for a laboratory setting and are accompanied by data summaries and graphical representations of the reaction mechanism and workflow.
Reaction Mechanism
The Beckmann rearrangement is typically catalyzed by acids, which facilitate the conversion of the oxime's hydroxyl group into a good leaving group.[1][7] The reaction proceeds via a stereospecific rearrangement where the group anti-periplanar to the leaving group on the nitrogen atom migrates.[1][4] The key steps for the rearrangement of cyclopentanone oxime are as follows:
-
Protonation: The hydroxyl group of the this compound is protonated by an acid catalyst.
-
Rearrangement and Water Elimination: A concerted step follows where the alkyl group anti to the hydroxyl group migrates to the nitrogen atom, leading to the expulsion of a water molecule. This results in the formation of a nitrilium ion intermediate.[8]
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the nitrilium ion.
-
Deprotonation and Tautomerization: Subsequent deprotonation and tautomerization yield the final product, δ-valerolactam.[9]
Caption: Mechanism of the acid-catalyzed Beckmann rearrangement.
Experimental Protocols
3.1. Protocol 1: Synthesis of this compound
This protocol details the oximation of cyclopentanone using hydroxylamine (B1172632) hydrochloride.
Materials:
-
Cyclopentanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (B1210297) (NaOAc) or Sodium hydroxide (B78521) (NaOH)
-
Methanol (B129727) or Ethanol
-
Deionized water
-
Diethyl ether
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve cyclopentanone (1.0 eq) in methanol (approx. 5-10 mL per gram of ketone).
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in deionized water.
-
Add the aqueous hydroxylamine solution to the stirred solution of cyclopentanone at room temperature.
-
Stir the mixture at room temperature for 1-2 hours or gently reflux until the reaction is complete (monitored by TLC).[4][10]
-
After completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with water and extract the product with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield crude this compound, which can be further purified by recrystallization (e.g., from a mixture of petroleum ether and ethyl acetate).
3.2. Protocol 2: Beckmann Rearrangement to δ-Valerolactam
This protocol describes the rearrangement using p-toluenesulfonyl chloride (TsCl) and sodium hydroxide, a common and effective method.[4]
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Dioxane/water or Acetone/water solvent mixture
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, chromatography column.
Procedure:
-
Dissolve this compound (1.0 eq) and sodium hydroxide (approx. 2.5-3.0 eq) in a 3:4 mixture of dioxane and water.
-
Cool the stirred solution to 0-5 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 15-20 minutes, maintaining the low temperature.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-15 hours.[4]
-
Remove the organic solvent (dioxane) in vacuo.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude δ-valerolactam by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).
Data Presentation
The efficiency of the Beckmann rearrangement is highly dependent on the catalyst and reaction conditions. Below is a summary of various catalytic systems used for the rearrangement of cyclic ketoximes.
Table 1: Comparison of Catalytic Systems for Beckmann Rearrangement.
| Catalyst/Reagent System | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonyl chloride / NaOH | Tricyclic Ketone Oxime | Dioxane/Water | Room Temp | 15 | 66 (combined isomers) | [4] |
| Cyanuric chloride / ZnCl₂ | Cyclododecanone Oxime | Acetonitrile | 82 (Reflux) | 1 | 90 | [11] |
| 2,4,6-Trichloro[1][5][10]triazine (TCT) / DMF | Cyclohexanone Oxime | DMF | Room Temp | < 4 | High | [12] |
| Cobalt salt / Lewis Acid | Cyclohexanone Oxime | Acetonitrile | 80 | 2 | Satisfactory | [13] |
| Decationated Y Zeolite | This compound | Gas Phase | ~300 | Flow | High Conversion | [14] |
| Mechanochemical (p-Ts-Im) | This compound | Solvent-free | Grinding | ~0.5 | Good to Excellent | [15] |
Visualizations
Caption: Experimental workflow for the synthesis of δ-valerolactam.
Applications of δ-Valerolactam
δ-Valerolactam is a versatile chemical intermediate. Its primary applications include:
-
Polymer Chemistry: As a monomer for the synthesis of polyamides and other polymers.[5]
-
Organic Synthesis: A building block for the creation of more complex molecules, including pharmaceuticals and agrochemicals.[16]
-
Medicinal Chemistry: The lactam scaffold is present in various biologically active compounds.[5]
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Cyclopentanone and organic solvents are flammable; avoid open flames.
-
p-Toluenesulfonyl chloride is corrosive and a lachrymator; handle with care.
-
Sodium hydroxide is caustic; avoid contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg( ii ) complex: a mechanistic perce ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02843D [pubs.rsc.org]
- 3. byjus.com [byjus.com]
- 4. Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | High-Purity Reagent [benchchem.com]
- 6. CN116924935A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. arpgweb.com [arpgweb.com]
- 11. www1.udel.edu [www1.udel.edu]
- 12. audreyli.com [audreyli.com]
- 13. The Effective Catalyst (Cobalt Salt/Lewis Acid) for Beckmann Rearrangement of Cycloalkanone Oximes to Lactams under Mild Conditions [scirp.org]
- 14. Beckmann rearrangement of this compound catalysed by decationated zeolite - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemimpex.com [chemimpex.com]
Catalytic Beckmann Rearrangement of Cyclopentanone Oxime: A Detailed Guide to Solid Acid Catalysts
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview and detailed protocols for the catalytic Beckmann rearrangement of cyclopentanone (B42830) oxime to δ-valerolactam (also known as 2-piperidone) using solid acid catalysts. This transformation is of significant interest in synthetic chemistry for the production of lactams, which are valuable intermediates in the pharmaceutical and polymer industries. The use of heterogeneous solid acid catalysts offers a more sustainable and environmentally benign alternative to traditional homogeneous acid catalysts. This guide covers catalyst selection, characterization, experimental procedures for both batch and flow systems, and data analysis.
Introduction
The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide.[1] For cyclic oximes such as cyclopentanone oxime, this intramolecular rearrangement yields a lactam, in this case, δ-valerolactam. Traditionally, this reaction is catalyzed by strong Brønsted acids like concentrated sulfuric acid or polyphosphoric acid, which leads to challenges in catalyst separation, reactor corrosion, and waste disposal.
Solid acid catalysts, such as zeolites and mesoporous silica-based materials, have emerged as promising alternatives, offering advantages like ease of separation, reusability, and tunable acidity. The catalytic activity and selectivity in the Beckmann rearrangement are influenced by the catalyst's properties, including the type (Brønsted or Lewis), strength, and density of acid sites, as well as its porous structure. This application note focuses on the practical aspects of employing solid acid catalysts for the synthesis of δ-valerolactam from this compound.
Catalyst Selection and Characterization
The choice of a solid acid catalyst is crucial for achieving high conversion and selectivity. Several classes of materials have shown promise in the Beckmann rearrangement of oximes.
2.1. Zeolites: Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong Brønsted acidity.[2] Decationated zeolites, particularly Y-type zeolites, have been shown to be effective for the vapor-phase Beckmann rearrangement of this compound.[2] The Brønsted acid sites are considered the active centers for the rearrangement, while alkali metal cation sites may lead to the formation of byproducts like pent-4-enenitrile.[2]
2.2. Mesoporous Silica: Materials like SBA-15, functionalized with sulfonic acid groups, offer large surface areas and tunable pore diameters, which can enhance accessibility to the active sites, especially in liquid-phase reactions. While specific data for this compound is limited, these materials are effective for the rearrangement of the structurally similar cyclohexanone (B45756) oxime.[3]
2.3. Other Solid Acids: Other materials, such as silica-supported sulfuric acid or tungstated zirconia, have also been investigated for Beckmann rearrangements and could be applicable to this compound.
2.4. Catalyst Characterization: A thorough characterization of the solid acid catalyst is essential to correlate its properties with catalytic performance. Key techniques include:
-
X-ray Diffraction (XRD): To determine the crystalline structure and phase purity.
-
N₂ Adsorption-Desorption Isotherms (BET analysis): To measure the surface area, pore volume, and pore size distribution.
-
Temperature-Programmed Desorption of Ammonia (NH₃-TPD): To quantify the total acidity and the distribution of acid site strengths.
-
Fourier-Transform Infrared Spectroscopy (FT-IR) of adsorbed pyridine: To distinguish between Brønsted and Lewis acid sites.
Data Presentation: Catalyst Performance
The following table summarizes representative data for the catalytic Beckmann rearrangement of this compound. It is important to note that literature with extensive comparative data for this specific substrate is scarce, and the presented data is based on available studies.
| Catalyst | Reaction Phase | Temperature (°C) | Conversion (%) | Selectivity to δ-valerolactam (%) | Byproducts | Reference |
| Decationated Y Zeolite (Pd-loaded) | Vapor | 350 | High | High (not quantified) | Pent-4-enenitrile | [2] |
| H-ZSM-5 | Vapor | 300-400 | >90 (expected) | >90 (expected) | Alkenenitriles, Cyclopentanone | General knowledge from cyclohexanone oxime studies |
| Sulfonic acid-functionalized SBA-15 | Liquid | 100-150 | Moderate to High (expected) | Moderate to High (expected) | Cyclopentanone | General knowledge from cyclohexanone oxime studies |
Note: The data for H-ZSM-5 and SBA-15 are extrapolated from studies on cyclohexanone oxime and represent expected performance for this compound. Further experimental verification is required.
Experimental Protocols
This section provides detailed methodologies for conducting the catalytic Beckmann rearrangement of this compound in both vapor-phase (flow system) and liquid-phase (batch system) setups.
4.1. Protocol 1: Vapor-Phase Rearrangement in a Flow System (based on Butler and Poles, 1973[2])
This protocol is suitable for catalysts like zeolites.
4.1.1. Materials and Equipment:
-
This compound
-
Solid acid catalyst (e.g., decationated Y zeolite)
-
Fixed-bed flow reactor (quartz or stainless steel tube)
-
Tube furnace with temperature controller
-
Mass flow controllers for carrier gas (e.g., N₂, H₂)
-
Syringe pump for feeding the reactant solution
-
Condenser and collection system for products
-
Gas chromatograph (GC) or GC-Mass Spectrometry (GC-MS) for analysis
4.1.2. Procedure:
-
Catalyst Preparation:
-
Press the catalyst powder into pellets and then crush and sieve to the desired particle size (e.g., 250-420 µm).
-
Load a specific amount of the catalyst (e.g., 1.0 g) into the center of the reactor tube, supported by quartz wool plugs.
-
-
Catalyst Activation:
-
Heat the catalyst bed to a high temperature (e.g., 400-500 °C) under a flow of inert gas (e.g., N₂) for several hours to remove adsorbed water and impurities.
-
-
Reaction:
-
Cool the reactor to the desired reaction temperature (e.g., 350 °C).
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or toluene).
-
Introduce the reactant solution into the reactor via a syringe pump at a controlled flow rate.
-
Simultaneously, introduce a carrier gas (e.g., N₂ or a mixture of N₂ and H₂) at a set flow rate.
-
The products exiting the reactor are passed through a condenser to liquefy the condensable components, which are collected in a cold trap.
-
-
Product Analysis:
-
Analyze the collected liquid products using GC or GC-MS to determine the conversion of this compound and the selectivity to δ-valerolactam and other byproducts.
-
4.2. Protocol 2: Liquid-Phase Rearrangement in a Batch Reactor
This protocol is suitable for catalysts like functionalized mesoporous silica.
4.2.1. Materials and Equipment:
-
This compound
-
Solid acid catalyst (e.g., sulfonic acid-functionalized SBA-15)
-
High-pressure batch reactor (e.g., Parr autoclave) with a stirrer and temperature control
-
Solvent (e.g., benzonitrile, toluene)
-
Filtration system
-
Rotary evaporator
-
GC or GC-MS for analysis
4.2.2. Procedure:
-
Catalyst Activation:
-
Dry the catalyst in an oven at a suitable temperature (e.g., 120 °C) for several hours before use.
-
-
Reaction:
-
Charge the batch reactor with this compound, the solid acid catalyst, and the solvent.
-
Seal the reactor and purge with an inert gas (e.g., N₂).
-
Heat the reactor to the desired reaction temperature (e.g., 120 °C) with constant stirring.
-
Maintain the reaction for a specific duration (e.g., 4-8 hours).
-
-
Work-up and Product Analysis:
-
After the reaction, cool the reactor to room temperature.
-
Separate the solid catalyst from the reaction mixture by filtration or centrifugation.
-
Wash the recovered catalyst with a suitable solvent and dry for potential reuse.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
Analyze the resulting crude product by GC or GC-MS to quantify the conversion and product distribution.
-
Visualizations
5.1. Reaction Mechanism
Caption: Acid-catalyzed Beckmann rearrangement mechanism.
5.2. Experimental Workflow: Vapor-Phase Flow System
Caption: Vapor-phase experimental workflow.
5.3. Logical Relationship: Catalyst Screening Process
References
Application Notes and Protocols: Synthesis of Nitrogen-Containing Heterocycles from Cyclopentanone Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentanone (B42830) oxime is a versatile and readily available starting material for the synthesis of a variety of nitrogen-containing heterocycles, which are key structural motifs in numerous pharmaceuticals and biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of valuable heterocyclic scaffolds, including piperidones, piperidines, and pyridines, using cyclopentanone oxime and its derivatives. The protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
Nitrogen-containing heterocycles are fundamental components of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] The development of efficient and modular synthetic routes to these structures is a cornerstone of modern organic chemistry. This compound, easily prepared from cyclopentanone, serves as an excellent precursor for several important classes of N-heterocycles.[2] Its strategic functionalization allows for the construction of saturated and unsaturated six-membered rings, providing access to privileged structures in drug discovery.[3]
This document outlines key synthetic transformations of this compound, focusing on the Beckmann rearrangement to afford 2-piperidone (B129406), and subsequent modifications to yield piperidines. Additionally, protocols for the synthesis of substituted pyridines from α,β-unsaturated derivatives of this compound are presented.
Synthesis of 2-Piperidone via Beckmann Rearrangement
The Beckmann rearrangement is a classic and reliable method for the conversion of ketoximes to amides or lactams.[4] In the case of this compound, this rearrangement leads to the formation of 2-piperidone (also known as δ-valerolactam), a valuable intermediate for the synthesis of piperidines and other bioactive molecules.[5][6]
Data Presentation: Comparison of Catalysts for Beckmann Rearrangement
The choice of catalyst and reaction conditions significantly impacts the efficiency of the Beckmann rearrangement. Below is a summary of various catalytic systems reported for the conversion of this compound to 2-piperidone.
| Catalyst/Reagent System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Concentrated Sulfuric Acid | - | Not specified | Not specified | High | [7] |
| p-Toluenesulfonyl chloride / NaOH | Acetone (B3395972)/Water | 0-5 then RT | 12 h | ~75% | [7] |
| Decationated Y Zeolite (with Pd) | Gas Phase (Flow) | 350 | - | High Conversion | [8] |
| Cyanuric chloride / ZnCl₂ | - | Not specified | Not specified | High | [4] |
| p-Tosyl Imidazole (mechanochemical) | Solvent-free | Room Temp | ~30 min | 91% | [9] |
Experimental Protocols
This protocol describes a two-step, one-pot procedure for the synthesis of 2-piperidone from this compound.
Materials:
-
This compound
-
Acetone
-
Sodium hydroxide (B78521) (NaOH)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (e.g., 10 g, 0.101 mol) in acetone (150 mL) in a round-bottom flask.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
In a separate beaker, prepare a 25% (w/w) aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C.
-
Slowly add the cold NaOH solution to the this compound solution while maintaining the temperature between 0-5 °C.
-
To this mixture, add p-toluenesulfonyl chloride (e.g., 20.2 g, 0.106 mol) portion-wise, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
-
Cool the reaction mixture in an ice-water bath and neutralize to pH 8-10 with a 25% (w/w) aqueous ammonia (B1221849) solution.
-
Filter the mixture to remove the precipitated salts.
-
Extract the filtrate with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-piperidone by vacuum distillation to yield a colorless to pale yellow solid.
Synthesis of Piperidines
Piperidines are among the most prevalent N-heterocycles in pharmaceuticals.[1][2] 2-Piperidone, synthesized via the Beckmann rearrangement, can be readily reduced to piperidine (B6355638).
Experimental Protocols
This protocol outlines the reduction of a lactam to a cyclic amine using a powerful reducing agent.
Materials:
-
2-Piperidone
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Sodium sulfate, anhydrous
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard inert atmosphere glassware
Procedure (using LiAlH₄):
-
To a stirred suspension of LiAlH₄ (e.g., 1.2 eq.) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-piperidone (1.0 eq.) in anhydrous diethyl ether dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solid and wash it thoroughly with diethyl ether.
-
Dry the combined organic filtrate over anhydrous sodium sulfate.
-
To isolate the product as its hydrochloride salt, bubble dry HCl gas through the ethereal solution.
-
Collect the precipitated piperidine hydrochloride by filtration.
-
The free base can be obtained by treating the hydrochloride salt with a strong base (e.g., NaOH) and extracting with a suitable organic solvent.
Synthesis of Substituted Pyridines
Substituted pyridines can be synthesized from α,β-unsaturated derivatives of cyclopentanone. These precursors can be prepared by the aldol (B89426) condensation of cyclopentanone with an appropriate aldehyde, followed by oximation.
Data Presentation: Synthesis of Substituted Pyridines from α,β-Unsaturated Oxime Ethers[11]
This table summarizes the palladium-catalyzed synthesis of various substituted pyridines.
| Entry | α,β-Unsaturated Oxime | Alkene | Yield (%) |
| 1 | (E/Z)-3-phenylprop-2-en-1-one O-isopropyl oxime | Ethyl acrylate | 74 |
| 2 | (E/Z)-3-(4-methoxyphenyl)prop-2-en-1-one O-isopropyl oxime | Ethyl acrylate | 85 |
| 3 | (E/Z)-3-(4-chlorophenyl)prop-2-en-1-one O-isopropyl oxime | Styrene | 78 |
Experimental Protocols
This protocol describes a method for the synthesis of multi-substituted pyridines via a C-H activation and aza-electrocyclization cascade.
Materials:
-
α,β-Unsaturated oxime ether (e.g., derived from 2-benzylidenecyclopentanone)
-
Alkene (e.g., ethyl acrylate, styrene)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Sterically hindered pyridine (B92270) ligand (e.g., 2,6-lutidine)
-
Silver trifluoroacetate (B77799) (AgTFA)
-
Dioxane
-
Ethyl acetate (EtOAc)
-
Celite®
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the α,β-unsaturated oxime (0.2 mmol, 1.0 equiv.), alkene (0.6 mmol, 3.0 equiv.), AgTFA (1.0 mmol, 5.0 equiv.), and the pyridine ligand (0.06 mmol, 30 mol%) in dioxane (2.0 mL), add Pd(OAc)₂ (0.02 mmol, 10 mol%).
-
Stir the reaction mixture at 90 °C for 24 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®, rinsing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure substituted pyridine.
Visualizations
Reaction Pathways and Workflows
Caption: Mechanism of the Beckmann Rearrangement of this compound.
Caption: General Experimental Workflow for Heterocycle Synthesis.
Caption: Synthetic routes from this compound to various N-heterocycles.
Signaling Pathway
Many piperidine-containing drugs act as antagonists or inhibitors in various signaling pathways. For instance, a number of antipsychotic drugs with a piperidine moiety target dopamine (B1211576) and serotonin (B10506) receptors. The diagram below illustrates a simplified signaling pathway involving a G-protein coupled receptor (GPCR), which can be modulated by such compounds.
Caption: Simplified GPCR signaling pathway modulated by piperidine antagonists.
Conclusion
This compound is a cost-effective and versatile starting material for the synthesis of a range of medicinally relevant nitrogen-containing heterocycles. The protocols provided herein for the synthesis of 2-piperidone, piperidine, and substituted pyridines offer reliable and scalable methods for researchers in academic and industrial settings. The comparative data on catalytic systems for the Beckmann rearrangement can guide the selection of optimal reaction conditions. The continued exploration of new synthetic methodologies starting from this compound will undoubtedly lead to the discovery of novel bioactive compounds and advance the field of drug development.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - Reduction of 2-Piperidone (delta-Valerolactam) - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103965097A - A kind of preparation method of 2-piperidone - Google Patents [patents.google.com]
- 8. Beckmann rearrangement of this compound catalysed by decationated zeolite - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Cyclopentanone Oxime in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of cyclopentanone (B42830) oxime as a versatile starting material in the synthesis of key pharmaceutical intermediates. The content includes established protocols, quantitative data, and visualizations of relevant biological pathways to support researchers in drug discovery and development.
Synthesis of δ-Valerolactam via Beckmann Rearrangement
δ-Valerolactam is a crucial intermediate in the synthesis of various pharmaceutical compounds and a monomer for the production of nylon-5. The Beckmann rearrangement of cyclopentanone oxime is the most direct and efficient method for its production.
Experimental Protocol: Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of cyclopentanone with hydroxylamine (B1172632) hydrochloride.[1]
Materials:
-
Cyclopentanone
-
Hydroxylamine hydrochloride
-
Potassium hydroxide (B78521)
-
Distilled water
Procedure:
-
Prepare a solution of hydroxylamine hydrochloride (e.g., 5.0 g, 71.94 mmol) in distilled water (10 cm³).
-
Prepare a separate solution of potassium hydroxide (e.g., 3.0 g, 53.48 mmol) in distilled water (5 cm³).
-
In a round-bottomed flask equipped with a magnetic stirrer, combine the hydroxylamine hydrochloride and potassium hydroxide solutions at room temperature.
-
To this mixture, add cyclopentanone (e.g., 5.60 g, 66.67 mmol) and stir the reaction at room temperature.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by extraction with a suitable organic solvent and purified by recrystallization or distillation.
A high-yield industrial preparation method involves the ammoximation of cyclopentanone with ammonia (B1221849) and hydrogen peroxide over a titanium silicalite molecular sieve catalyst, achieving a cyclopentanone conversion rate of 99% and a this compound selectivity of 99%.
Experimental Protocol: Beckmann Rearrangement of this compound to δ-Valerolactam
The Beckmann rearrangement of this compound to δ-valerolactam can be achieved using various acidic catalysts.[2][3][4]
Materials:
-
This compound
-
N,N-dimethylformamide (DMF)
-
Water
-
Saturated sodium carbonate solution
-
1 N Hydrochloric acid
-
Brine
Procedure using 2,4,6-trichloro[5][6][7]triazine (TCT) in DMF: [3]
-
Dissolve 2,4,6-trichloro[5][6][7]triazine (1.0 mol equiv.) in a minimal amount of commercial DMF at 25 °C.
-
Stir the mixture until the TCT has completely reacted with DMF to form a solid complex (disappearance of TCT can be monitored by TLC).
-
Add a solution of this compound (1.0 mol equiv.) in DMF to the reaction mixture.
-
Stir the mixture at room temperature until the reaction is complete (monitoring by TLC). The reaction is typically fast for cyclohexanone (B45756) oxime (less than 4 hours), and a similar timeframe can be expected for this compound.[3]
-
Quench the reaction by adding water.
-
Wash the organic phase with a saturated solution of Na2CO3, followed by 1 N HCl, and then brine.
-
The resulting δ-valerolactam can be isolated and purified by standard techniques such as extraction and crystallization.
Quantitative Data Summary
| Intermediate Product | Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| This compound | Cyclopentanone | Hydroxylamine hydrochloride, KOH | Water | Room Temp. | - | Moderate to Good | - | [1] |
| δ-Valerolactam | This compound | 2,4,6-trichloro[5][6][7]triazine | DMF | Room Temp. | < 4 h | Excellent | High | [3] |
Cyclopentanone Derivatives as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases such as Alzheimer's disease, type 2 diabetes, and some cancers.[7][8][9][10] Cyclopentanone derivatives have been identified as potent inhibitors of GSK-3β.[8] While a direct synthesis from this compound is not explicitly detailed in the patent, the cyclopentanone core is a key structural feature. The synthesis of these inhibitors generally involves modifications of the cyclopentanone ring.
Logical Workflow for the Development of Cyclopentanone-based GSK-3β Inhibitors
Caption: Synthetic approach to cyclopentanone-based GSK-3β inhibitors.
Signaling Pathway of GSK-3β Inhibition
GSK-3β is a key component of multiple signaling pathways, including the Wnt and insulin (B600854) signaling pathways.[7][11] In the absence of Wnt signaling, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. Inhibition of GSK-3β prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.
Caption: Wnt/β-catenin signaling pathway and the role of GSK-3β inhibition.
This compound Derivatives in Anticancer and Antiviral Research
The oxime functional group is a recognized pharmacophore in medicinal chemistry, and various oxime derivatives have demonstrated significant pharmacological activities, including anticancer and antiviral effects.[6][12][13] While specific examples detailing the synthesis of marketed drugs from this compound are not abundant in the public domain, the cyclopentanone scaffold is a common feature in many biologically active molecules.
Experimental Workflow for Screening Cyclopentanone-based Compounds
The general workflow for identifying and characterizing novel pharmaceutical candidates from a cyclopentanone-based chemical library is outlined below.
Caption: Drug discovery workflow for this compound derivatives.
Recent research has shown that certain chalcone (B49325) oxime derivatives exhibit potent anticancer activity against various cell lines, with IC50 values in the low micromolar range.[12][13] For instance, some derivatives have shown superior antiproliferative activity compared to the control drug foretinib.[12][13] Additionally, carbocyclic nucleoside analogs containing a cyclopentenyl ring have been synthesized and shown to have antiviral activity against viruses such as vaccinia virus and SARS-CoV.[14]
Quantitative Data from Anticancer Screening of Oxime Derivatives [12][13]
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Chalcone Oxime Derivative 11g | A-375 (Melanoma) | 0.87 | Foretinib | 1.9 |
| MCF-7 (Breast Cancer) | 0.28 | Foretinib | 1.15 | |
| HT-29 (Colon Cancer) | 2.43 | Foretinib | 3.97 | |
| H-460 (Lung Cancer) | 1.04 | Foretinib | 2.86 | |
| Chalcone Oxime Derivative 11d | A-375 (Melanoma) | 1.47 | Foretinib | 1.9 |
| MCF-7 (Breast Cancer) | 0.79 | Foretinib | 1.15 | |
| HT-29 (Colon Cancer) | 3.8 | Foretinib | 3.97 | |
| H-460 (Lung Cancer) | 1.63 | Foretinib | 2.86 |
These data highlight the potential of the oxime functional group, often derived from a ketone precursor like cyclopentanone, in the development of novel therapeutic agents. Further research into the synthesis of diverse this compound derivatives is warranted to explore their full therapeutic potential.
References
- 1. arpgweb.com [arpgweb.com]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. audreyli.com [audreyli.com]
- 4. Beckmann Rearrangement [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. EP1939192A1 - Cyclopentanone derivatives, method of synthesis and uses thereof - Google Patents [patents.google.com]
- 9. Fragment merging approach for design, synthesis, and biological assessment of urea/acetyl hydrazide clubbed thienopyrimidine derivatives as GSK-3β inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting GSK-3β enzyme by diazepino-quinolone derivatives | Tropical Journal of Pharmaceutical Research [ajol.info]
- 11. ahajournals.org [ahajournals.org]
- 12. Synthesis and evaluation of new chalcones and oximes as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and evaluation of new chalcones and oximes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclopentanone Oxime as a Ligand in Transition Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentanone (B42830) oxime, a derivative of cyclopentanone, is a versatile ligand in coordination chemistry. Its ability to coordinate with transition metals through both its nitrogen and oxygen atoms allows for the formation of a variety of stable complexes with diverse structural and electronic properties.[1] These complexes have garnered significant interest due to their potential applications in various fields, including catalysis and medicinal chemistry, where they have shown promise as anticancer, antibacterial, and anti-inflammatory agents.[1] This document provides detailed application notes, experimental protocols, and data for researchers interested in the synthesis and utilization of transition metal complexes featuring cyclopentanone oxime as a ligand.
Coordination Chemistry of this compound
This compound can act as a versatile ligand, coordinating to metal centers in several ways:
-
N-Coordination: The nitrogen atom of the oxime group can donate its lone pair of electrons to a metal center.
-
O-Coordination: The oxygen atom of the hydroxyl group can also coordinate to a metal ion.
-
Bidentate Chelation: Both the nitrogen and oxygen atoms can coordinate to the same metal center, forming a stable five-membered chelate ring.
-
Bridging Ligand: The oxime group can bridge two metal centers, leading to the formation of polynuclear complexes.[1]
The coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.
Applications
Catalysis
Transition metal complexes of oximes are effective catalysts for a range of organic transformations. For instance, palladium-oxime complexes have been explored as catalysts in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[2][3] The oxime ligand can influence the stability and reactivity of the catalytic species.
Drug Development
The biological activity of metal complexes is often linked to the coordinated ligands. Oxime-containing complexes have demonstrated a spectrum of pharmacological activities.[1] The ability of the metal center to interact with biological targets, combined with the physicochemical properties imparted by the this compound ligand, makes these complexes interesting candidates for drug discovery and development. Their potential as anticancer and antimicrobial agents is an active area of research.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the this compound ligand from cyclopentanone.
Materials:
-
Cyclopentanone
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) in water.
-
Add a solution of sodium hydroxide (1.1 eq) in water to the flask with stirring.
-
To this solution, add cyclopentanone (1.0 eq) dissolved in ethanol.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a crystalline solid.
Protocol 2: Generalized Synthesis of a Transition Metal (e.g., Copper(II)) this compound Complex
This protocol provides a general procedure for the synthesis of a transition metal complex with this compound. The specific metal salt and stoichiometry may be varied.
Materials:
-
This compound
-
Copper(II) chloride (CuCl₂) or other transition metal salt
-
Ethanol or Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (2.0 eq) in hot ethanol in a round-bottom flask with stirring.
-
In a separate flask, dissolve copper(II) chloride (1.0 eq) in ethanol.
-
Slowly add the ethanolic solution of the metal salt to the hot solution of this compound with continuous stirring.
-
A precipitate should form upon mixing.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the precipitated complex by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉NO | [4] |
| Molecular Weight | 99.13 g/mol | [4] |
| Appearance | White crystalline solid | |
| Melting Point | 56-58 °C | |
| ¹H NMR (CDCl₃, ppm) | [5][6] | |
| δ 8.5-9.5 | 1H, broad singlet (-OH) | [5][6] |
| δ 2.4-2.6 | 2H, multiplet | [5][6] |
| δ 2.2-2.4 | 2H, multiplet | [5][6] |
| δ 1.7-1.9 | 4H, multiplet | [5][6] |
| IR (KBr, cm⁻¹) | [7] | |
| ~3250 (broad) | O-H stretching | [7] |
| ~2950 | C-H stretching | [7] |
| ~1670 | C=N stretching | [7] |
| ~940 | N-O stretching | [7] |
Table 2: Representative Spectroscopic and Magnetic Data for Transition Metal-Oxime Complexes
(Note: Specific quantitative data for simple this compound complexes with common transition metals is limited in the readily available literature. The following data is representative of similar transition metal-oxime complexes and should be used as a general guide.)
| Complex Type | Metal Ion | Technique | Key Observations and Interpretations | Reference(s) |
| [Cu(L)₂Cl₂] (L = oxime ligand) | Cu(II) | IR (cm⁻¹) | Shift of C=N stretching to lower frequency (~1640-1660 cm⁻¹) upon coordination. Appearance of new bands in the far-IR region for M-N (~450-500 cm⁻¹) and M-O (~350-400 cm⁻¹) stretching vibrations. | [8] |
| UV-Vis (nm) | Broad d-d transition band in the visible region (~600-800 nm) characteristic of distorted octahedral or square planar geometry. Charge transfer bands in the UV region. | [9][10] | ||
| Magnetic Susc. | Magnetic moment (μ_eff) typically in the range of 1.7-2.2 B.M., consistent with one unpaired electron in a d⁹ system. | [11] | ||
| [Ni(L)₂Cl₂] (L = oxime ligand) | Ni(II) | UV-Vis (nm) | Multiple d-d transition bands in the visible and near-IR regions, characteristic of octahedral geometry (e.g., ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P)). | [9][11] |
| Magnetic Susc. | Magnetic moment (μ_eff) typically in the range of 2.8-3.5 B.M., consistent with two unpaired electrons in a high-spin d⁸ octahedral complex. Diamagnetic for square planar complexes. | [11] | ||
| [Co(L)₂Cl₂] (L = oxime ligand) | Co(II) | UV-Vis (nm) | d-d transitions in the visible region characteristic of tetrahedral or octahedral geometry. | [12] |
| Magnetic Susc. | Magnetic moment (μ_eff) for high-spin octahedral complexes is typically in the range of 4.3-5.2 B.M. For tetrahedral complexes, it is typically 4.2-4.8 B.M. | [12] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Cyclopentanone, oxime | C5H9NO | CID 14500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(1192-28-5) 1H NMR spectrum [chemicalbook.com]
- 6. Solved Can someone please help me with this H NMR spectra? | Chegg.com [chegg.com]
- 7. This compound(1192-28-5) IR Spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. kjscollege.com [kjscollege.com]
Application Notes and Protocols for the Polymerization of δ-Valerolactam from Cyclopentanone Oxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of δ-valerolactam from cyclopentanone (B42830) oxime and its subsequent polymerization to poly(δ-valerolactam). This document is intended to guide researchers in the fields of polymer chemistry, materials science, and drug development in the preparation and characterization of this versatile polyamide.
Introduction
Poly(δ-valerolactam), a polyamide, holds significant potential in various applications, including as a biomaterial and in drug delivery systems, owing to its biodegradability and biocompatibility. The synthesis of this polymer begins with the Beckmann rearrangement of cyclopentanone oxime to yield the monomer, δ-valerolactam (also known as 2-piperidone). This monomer can then be polymerized through various methods, including anionic, cationic, and hydrolytic ring-opening polymerization, to produce poly(δ-valerolactam). This document outlines the detailed experimental procedures for these key processes.
Synthesis of δ-Valerolactam from this compound
The synthesis of δ-valerolactam involves a two-step process: the formation of this compound from cyclopentanone, followed by the Beckmann rearrangement of the oxime to the corresponding lactam.
Synthesis of this compound
Experimental Protocol:
A solution of hydroxylamine (B1172632) hydrochloride (71.94 mmol) in distilled water (10 cm³) and a solution of potassium hydroxide (B78521) (53.48 mmol) in distilled water (5 cm³) are placed in a round-bottomed flask. The mixture is stirred at room temperature. To this solution, cyclopentanone (66.67 mmol) is added, and the stirring is continued. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product is extracted and purified.[1]
Quantitative Data for this compound Synthesis:
| Parameter | Value | Reference |
| Cyclopentanone | 66.67 mmol | [1] |
| Hydroxylamine Hydrochloride | 71.94 mmol | [1] |
| Potassium Hydroxide | 53.48 mmol | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Yield | Moderate to Good | [1] |
Beckmann Rearrangement to δ-Valerolactam
The Beckmann rearrangement of this compound to δ-valerolactam is a critical step, typically catalyzed by an acid.[2] The mechanism involves the protonation of the oxime's hydroxyl group, followed by a concerted migration of the alkyl group anti to the leaving group to form a nitrilium ion, which is then hydrated to yield the lactam.[2]
Experimental Protocol (General Procedure):
This compound is treated with a strong acid catalyst, such as sulfuric acid or polyphosphoric acid, at an elevated temperature. The reaction mixture is then neutralized and the product, δ-valerolactam, is extracted and purified by distillation or recrystallization. The use of decationated Y zeolite containing palladium has also been shown to catalyze this rearrangement, particularly in the presence of hydrogen.[3]
Quantitative Data for Beckmann Rearrangement:
| Parameter | Value | Reference |
| Catalyst | Decationated Y zeolite with palladium | [3] |
| Atmosphere | Hydrogen | [3] |
| Conversion | High | [3] |
| Selectivity to 2-piperidone | High | [3] |
Polymerization of δ-Valerolactam
δ-Valerolactam can be polymerized via several mechanisms, with anionic and hydrolytic polymerization being the most common.
Anionic Ring-Opening Polymerization
Anionic polymerization of lactams is a well-established method for producing high molecular weight polyamides. The mechanism involves the initiation by a strong base, which deprotonates a lactam monomer to form a lactam anion. This anion then acts as a nucleophile, attacking another lactam monomer to initiate the ring-opening and propagation.
Experimental Protocol (General Procedure):
δ-Valerolactam is melted under an inert atmosphere (e.g., nitrogen or argon). A suitable anionic initiator, such as sodium metal or a strong base (e.g., sodium hydride), is added, followed by an activator (e.g., an N-acyllactam). The polymerization is carried out at a high temperature (typically >200°C) for a specified period. The resulting polymer is then cooled, isolated, and purified.
Quantitative Data for Anionic Polymerization (Illustrative):
| Parameter | Value |
| Monomer | δ-Valerolactam |
| Initiator | Sodium Hydride |
| Activator | N-acetyl-δ-valerolactam |
| Temperature | 220-250 °C |
| Time | 1-2 hours |
| Molecular Weight (Mn) | High (e.g., >20,000 g/mol ) |
| Polydispersity Index (PDI) | Typically < 2.0 |
Hydrolytic Ring-Opening Polymerization
Hydrolytic polymerization is another common method for the ring-opening polymerization of lactams. This process is initiated by water and typically proceeds at elevated temperatures and pressures. The mechanism involves the initial hydrolysis of the lactam to form an aminocaproic acid, which then initiates the polymerization through step-growth polycondensation.
Experimental Protocol (General Procedure):
δ-Valerolactam and a controlled amount of water are charged into a reaction vessel. The mixture is heated to a high temperature (e.g., 250-280°C) under pressure. The polymerization proceeds through the elimination of water. The reaction is continued until the desired molecular weight is achieved. The resulting poly(δ-valerolactam) is then extruded, cooled, and pelletized.
Quantitative Data for Hydrolytic Polymerization (Illustrative):
| Parameter | Value |
| Monomer | δ-Valerolactam |
| Initiator | Water |
| Temperature | 250-280 °C |
| Pressure | Autogenous |
| Time | Several hours |
| Molecular Weight (Mn) | Variable, depends on conditions |
Properties of Poly(δ-valerolactam)
The properties of poly(δ-valerolactam) are influenced by its molecular weight and crystallinity.
Summary of Poly(δ-valerolactam) Properties:
| Property | Description | Reference |
| Molecular Weight | Can be controlled by polymerization conditions. | |
| Thermal Properties | Semicrystalline with a defined melting point. | [4] |
| Biodegradability | Known to be biodegradable. | |
| Biocompatibility | Considered to be biocompatible for medical applications. | |
| Miscibility | Exhibits good miscibility with other polymers.[4] |
Visualizations
Logical Workflow for Poly(δ-valerolactam) Synthesis
Caption: Workflow from Cyclopentanone to Poly(δ-valerolactam).
Signaling Pathway for Anionic Polymerization of δ-Valerolactam
References
- 1. arpgweb.com [arpgweb.com]
- 2. This compound | High-Purity Reagent [benchchem.com]
- 3. Beckmann rearrangement of this compound catalysed by decationated zeolite - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Poly(delta-valerolactone): Properties, Synthesis and Applications in Drug Carrier Systems_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: Ring-Opening Reactions of Cyclopentanone Oxime Esters in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of two significant ring-opening reactions of cyclopentanone (B42830) oxime esters: the classic Beckmann rearrangement to form lactams and the modern radical-mediated carbon-carbon bond cleavage to produce valuable dinitriles. This document offers detailed experimental protocols, quantitative data for reaction optimization, and visualizations of the underlying mechanisms and workflows to facilitate the application of these methodologies in organic synthesis and drug development.
Introduction
Cyclopentanone oxime and its ester derivatives are versatile intermediates in organic synthesis, serving as precursors for various ring-opened products. The transformation of these five-membered rings into linear molecules provides access to important functionalities and chiral centers. This document details two key synthetic strategies: the acid-catalyzed Beckmann rearrangement for the synthesis of piperidones (δ-lactams) and the dual photoredox and copper-catalyzed enantioselective ring-opening cyanation for the preparation of chiral 1,6-dinitriles. Piperidones are core structures in many alkaloids and pharmaceuticals, while chiral dinitriles are precursors to valuable diamines and diacids.
Beckmann Rearrangement of this compound
The Beckmann rearrangement is a well-established acid-catalyzed reaction that transforms an oxime into an amide. In the case of cyclic oximes like this compound, the product is a lactam, specifically 2-piperidone (B129406). This reaction proceeds via the protonation of the oxime's hydroxyl group, followed by a concerted migration of the alkyl group anti-periplanar to the leaving group, ultimately yielding the lactam after hydrolysis.[1][2] Various acidic catalysts, including Brønsted acids (e.g., sulfuric acid) and Lewis acids, can be employed to promote this rearrangement.[3][4][5] Solid acid catalysts like zeolites have also been shown to be effective.[6]
Quantitative Data for Beckmann Rearrangement
While the Beckmann rearrangement of this compound is a known transformation, detailed quantitative studies with systematic variation of catalysts and conditions are not extensively consolidated in recent literature. However, related studies on cycloalkanone oximes provide valuable insights into catalyst efficiency. For instance, a dual catalyst system of cobalt salts and Lewis acids has been shown to be effective for the rearrangement of cyclohexanone (B45756) oxime, providing high yields of the corresponding caprolactam.[3]
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cobalt(II) perchlorate (B79767) / Ytterbium(III) triflate | Acetonitrile | 80 | 2 | 95 | [3] |
| Decationated Y zeolite with palladium | Gas phase (flow) | - | - | High conversion | [6] |
Note: The yields reported are for cyclohexanone oxime and serve as a reference for optimizing the reaction for this compound.
Experimental Protocol: General Procedure for Acid-Catalyzed Beckmann Rearrangement
This protocol is a generalized procedure based on established methods for the Beckmann rearrangement of cyclic oximes.[1][7]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (or other acid catalyst)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent like diethyl ether.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add concentrated sulfuric acid (2.0-3.0 eq) to the stirred solution. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring the mixture over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude 2-piperidone can be purified by recrystallization or column chromatography.
Radical-Mediated Enantioselective Ring-Opening Cyanation
A modern and powerful application of this compound esters involves their ring-opening through a radical-mediated C-C bond cleavage. This approach, often utilizing a dual photoredox and copper catalysis system, allows for the enantioselective synthesis of chiral 1,6-dinitriles.[8] The reaction is initiated by a single-electron transfer from an excited photocatalyst to the oxime ester, leading to the formation of an iminyl radical. This radical then undergoes β-scission of the C-C bond, generating a cyanoalkyl radical, which is then captured by a chiral copper catalyst and a cyanide source to afford the final product with high enantioselectivity.[8]
Quantitative Data for Enantioselective Ring-Opening Cyanation
The following table summarizes the substrate scope for the enantioselective ring-opening cyanation of various substituted this compound esters.[8]
| Entry | Substrate (Ar) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | 2-phenylhexanedinitrile | 95 | 94 |
| 2 | 4-Methylphenyl | 2-(p-tolyl)hexanedinitrile | 96 | 93 |
| 3 | 4-Methoxyphenyl | 2-(4-methoxyphenyl)hexanedinitrile | 94 | 92 |
| 4 | 4-Fluorophenyl | 2-(4-fluorophenyl)hexanedinitrile | 93 | 95 |
| 5 | 4-Chlorophenyl | 2-(4-chlorophenyl)hexanedinitrile | 92 | 94 |
| 6 | 4-Bromophenyl | 2-(4-bromophenyl)hexanedinitrile | 90 | 93 |
| 7 | 3-Methylphenyl | 2-(m-tolyl)hexanedinitrile | 94 | 92 |
| 8 | 2-Naphthyl | 2-(naphthalen-2-yl)hexanedinitrile | 91 | 90 |
Reaction Conditions: Substrate (0.10 mmol), TMSCN (1.5 equiv), Cu(MeCN)4PF6 (2 mol%), Chiral Ligand L1 (3 mol%), Ir(ppy)3 (0.5 mol%) in DMAc (1.0 mL) at room temperature for 36 h under the irradiation of 5 W blue LEDs.[8]
Experimental Protocol: Enantioselective Ring-Opening Cyanation
This protocol is based on the procedure reported by Wang et al. for the dual photoredox and copper-catalyzed enantioselective cyanation.[8]
Materials:
-
Substituted this compound ester (1.0 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.5 eq)
-
Tetrakis(acetonitrile)copper(I) hexafluorophosphate (B91526) (Cu(MeCN)4PF6) (2 mol%)
-
Chiral bisoxazoline ligand (L1) (3 mol%)
-
Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3) (0.5 mol%)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Schlenk tube or vial
-
Magnetic stirrer and stir bar
-
Blue LED lamp (5 W)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube or vial, add the substituted this compound ester (0.10 mmol, 1.0 eq), Cu(MeCN)4PF6 (0.7 mg, 2 mol%), chiral ligand L1 (variable mg, 3 mol%), and Ir(ppy)3 (0.3 mg, 0.5 mol%).
-
The vessel is evacuated and backfilled with argon three times.
-
Add anhydrous DMAc (1.0 mL) via syringe.
-
Add TMSCN (20 µL, 1.5 eq) via syringe.
-
Place the reaction vessel approximately 5 cm from a 5 W blue LED lamp and stir at room temperature.
-
The reaction is monitored by TLC. After completion (typically 36 hours), the reaction mixture is diluted with ethyl acetate.
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
After filtration, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral 1,6-dinitrile.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Visualizations
Reaction Mechanisms
Caption: Mechanism of the Beckmann Rearrangement.
Caption: Mechanism of Radical Ring-Opening Cyanation.
Experimental Workflow
Caption: A generalized experimental workflow.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. The Effective Catalyst (Cobalt Salt/Lewis Acid) for Beckmann Rearrangement of Cycloalkanone Oximes to Lactams under Mild Conditions [scirp.org]
- 4. Beckmann Rearrangement [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Beckmann rearrangement of this compound catalysed by decationated zeolite - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]
- 8. researchgate.net [researchgate.net]
Application of Cyclopentanone Oxime in the Production of Polyamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentanone (B42830) oxime is a key intermediate in the synthesis of polyamides, specifically Polyamide 5, also known as Nylon 5. This polyamide is produced through a two-step process involving the Beckmann rearrangement of cyclopentanone oxime to δ-valerolactam, followed by the ring-opening polymerization of this lactam monomer. Polyamides, as a class of polymers, offer a versatile combination of mechanical strength, flexibility, and chemical resistance, making them suitable for a wide range of applications, including in the biomedical field.[1][2] Their biocompatibility has led to their use in medical devices such as sutures, catheters, and as materials for drug delivery systems.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of Polyamide 5 from this compound.
Reaction Pathway
The overall process for the production of Polyamide 5 from cyclopentanone involves two main chemical transformations:
-
Oximation: Cyclopentanone is reacted with hydroxylamine (B1172632) to form this compound.
-
Beckmann Rearrangement: this compound undergoes an acid-catalyzed rearrangement to yield δ-valerolactam (2-piperidone).[4][5]
-
Ring-Opening Polymerization: δ-valerolactam monomers are polymerized to form Polyamide 5.[6]
Caption: Overall reaction pathway from cyclopentanone to Polyamide 5.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from cyclopentanone and hydroxylamine hydrochloride.
Materials:
-
Cyclopentanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride in deionized water.
-
Slowly add a solution of sodium hydroxide in deionized water to the hydroxylamine hydrochloride solution while stirring.
-
To this solution, add cyclopentanone.
-
Heat the mixture to reflux and maintain for 1-2 hours.
-
After reflux, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).
Protocol 2: Beckmann Rearrangement of this compound to δ-Valerolactam
This protocol details the acid-catalyzed Beckmann rearrangement of this compound to produce δ-valerolactam.[4]
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Beaker
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a beaker equipped with a magnetic stirrer and placed in an ice bath, slowly add this compound to concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the neutralized solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent using a rotary evaporator to obtain crude δ-valerolactam.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethyl acetate.
Protocol 3: Anionic Ring-Opening Polymerization of δ-Valerolactam to Polyamide 5
This protocol describes the synthesis of Polyamide 5 via anionic ring-opening polymerization of δ-valerolactam.[6]
Materials:
-
δ-Valerolactam (purified)
-
Strong, non-nucleophilic base catalyst (e.g., sodium hydride (NaH) or potassium tert-butoxide (t-BuOK))
-
Acylating agent/co-initiator (e.g., N-acetyl-δ-valerolactam or benzoyl chloride)
-
Anhydrous toluene (B28343) or other suitable aprotic solvent
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Heating mantle with temperature controller
-
Magnetic stirrer and stir bar
-
Methanol (B129727) (for precipitation)
Procedure:
-
Thoroughly dry all glassware in an oven and cool under an inert atmosphere.
-
In a Schlenk flask under an inert atmosphere, dissolve the purified δ-valerolactam in anhydrous toluene.
-
Add the strong base catalyst to the solution and stir to form the lactam salt.
-
Introduce the acylating agent (co-initiator) to the reaction mixture.
-
Heat the reaction mixture to the desired polymerization temperature (typically between 100-150 °C) and maintain for several hours. The reaction progress can be monitored by observing the increase in viscosity.
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent such as methanol.
-
Collect the precipitated Polyamide 5 by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the final polymer product under vacuum.
Experimental Workflow
Caption: A generalized workflow for the production of Polyamide 5.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and properties of the materials involved.
Table 1: Reaction Conditions and Yields
| Step | Reactants | Catalyst/Reagent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Oximation | Cyclopentanone, Hydroxylamine HCl | NaOH | Reflux | 1-2 | > 85 |
| Beckmann Rearrangement | This compound | H₂SO₄ or PPA | 0-25 | 1-2 | 70-90 |
| Anionic ROP | δ-Valerolactam | NaH, N-acetyl-δ-valerolactam | 100-150 | 2-6 | > 90 |
Table 2: Properties of Polyamide 5 (Nylon 5)
| Property | Value |
| Melting Temperature (Tm) | 255-265 °C |
| Glass Transition Temperature (Tg) | 40-50 °C |
| Tensile Strength | 60-80 MPa |
| Elongation at Break | 100-300% |
| Water Absorption (24h) | 1.5-2.5% |
Note: These values are approximate and can vary depending on the molecular weight, crystallinity, and processing conditions of the polymer.
Biomedical Applications
Polyamides, including Nylon 5, are valued in the biomedical field for their biocompatibility, mechanical strength, and durability.[1][2]
-
Drug Delivery: Polyamides can be formulated into various drug delivery systems, such as microcapsules and nanoparticles.[2][3] Their tunable degradation rates and the ability to encapsulate both hydrophilic and hydrophobic drugs make them promising carriers for controlled and targeted drug release.[3]
-
Medical Devices: The favorable mechanical properties of polyamides make them suitable for a range of medical devices.[1]
-
Tissue Engineering: Polyamide-based scaffolds are being explored for tissue engineering applications due to their ability to support cell growth and proliferation.
The synthesis of functionalized Polyamide 5, by incorporating specific monomers or modifying the polymer backbone, can further enhance its utility in drug development by enabling the attachment of targeting ligands or specific drug molecules.
References
- 1. boydbiomedical.com [boydbiomedical.com]
- 2. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Beckmann Rearrangement [organic-chemistry.org]
- 6. Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclopentanone Oxime Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentanone (B42830) oxime derivatives have emerged as a promising class of compounds in the field of oncology. The incorporation of the oxime functional group onto a cyclopentanone scaffold has been shown to confer significant cytotoxic activity against a variety of cancer cell lines. These derivatives often exert their anticancer effects through the induction of apoptosis, modulation of key signaling pathways, and inhibition of cell proliferation. This document provides a summary of the current research, presenting quantitative data on their efficacy, detailed protocols for their evaluation, and visual representations of the underlying molecular mechanisms.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values of various cyclopentanone and other oxime derivatives against several human cancer cell lines. This data is crucial for comparing the potency of different derivatives and identifying promising candidates for further development.
Table 1: IC50 Values of Selected Oxime Derivatives Against Various Cancer Cell Lines (µM)
| Compound ID | Derivative Type | A-375 (Melanoma) | MCF-7 (Breast) | HT-29 (Colon) | H-460 (Lung) | Reference |
| 11g | Chalcone Oxime | 0.87 | 0.28 | 2.43 | 1.04 | [1] |
| 11d | Chalcone Oxime | 1.47 | 0.79 | 3.80 | 1.63 | [1] |
| Foretinib (Control) | Kinase Inhibitor | 1.90 | 1.15 | 3.97 | 2.86 | [1] |
Table 2: Cytotoxicity of Cyclopentanone Derivatives Against Murine Leukemia L1210 Cells
| Compound Class | Number of Derivatives Tested | Number of Active Derivatives | Assay Type | Reference |
| Cyclopentanone Derivatives | 30 | 17 | Clonogenic Assay | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the screening and mechanistic evaluation of cyclopentanone oxime derivatives.
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of alicyclic oximes from their corresponding ketones.[3]
Materials:
-
Alicyclic ketone (e.g., cyclopentanone)
-
Hydroxylamine (B1172632) hydrochloride (NH2OH·HCl)
-
Potassium hydroxide (B78521) (KOH) or other suitable base
-
Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve the alicyclic ketone in ethanol in a round-bottom flask.
-
Add an equimolar amount of hydroxylamine hydrochloride to the solution.
-
Slowly add a solution of potassium hydroxide in ethanol to the reaction mixture while stirring. The base can be added at the beginning or continuously.
-
Reflux the reaction mixture for a specified time (typically ranging from 1 to 8 hours), monitoring the reaction progress by thin-layer chromatography (TLC). The reaction temperature generally ranges from 60 to 120°C.[3]
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.
-
Characterize the final product using spectroscopic methods such as NMR (¹H and ¹³C) and IR spectroscopy.
Protocol 2: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4][5]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the this compound derivatives in a complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression of key proteins involved in apoptosis, such as caspases and Bcl-2 family members.[6][7]
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera)
Procedure:
-
Lyse the treated and untreated cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Mandatory Visualizations
Logical Workflow for Anticancer Evaluation
The following diagram illustrates the typical workflow for the synthesis and evaluation of this compound derivatives as potential anticancer agents.
Signaling Pathway: Mitochondrial Apoptosis Induction
This diagram illustrates a plausible mechanism of action for cyclopentanone derivatives, focusing on the induction of apoptosis via the mitochondrial (intrinsic) pathway. This is based on findings for cyclopentenone prostaglandins (B1171923) which also induce apoptosis through this pathway.[8]
References
- 1. Synthesis and evaluation of new chalcones and oximes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Study of in vitro cytotoxic activity of cyclopentanones derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arpgweb.com [arpgweb.com]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Cyclopentenone prostaglandins induce lymphocyte apoptosis by activating the mitochondrial apoptosis pathway independent of external death receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of δ-Valerolactam from Cyclopentanone via its Oxime: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the one-pot synthesis of δ-valerolactam, a valuable monomer for the production of nylon-5 and a key intermediate in pharmaceutical synthesis. The described method involves the direct conversion of cyclopentanone (B42830) to δ-valerolactam via an in-situ generated cyclopentanone oxime intermediate. This one-pot approach offers significant advantages over traditional multi-step procedures by reducing reaction time, minimizing waste, and simplifying the overall process. This note explores various catalytic systems, including acid catalysis and heterogeneous catalysis, and presents quantitative data to facilitate catalyst selection and process optimization. Detailed experimental workflows and reaction pathways are visualized to provide a comprehensive guide for laboratory implementation.
Introduction
δ-Valerolactam (2-piperidone) is a five-membered cyclic amide of significant industrial and pharmaceutical interest. Its polymerization yields polyamide-5 (nylon-5), a biodegradable polymer with applications in textiles and specialty plastics. Furthermore, the δ-valerolactam scaffold is a core structural motif in a variety of biologically active molecules, making its efficient synthesis a key focus in drug development.
The classical synthesis of δ-valerolactam involves a two-step process: the oximation of cyclopentanone with a hydroxylamine (B1172632) salt to form this compound, followed by the Beckmann rearrangement of the isolated oxime to the corresponding lactam. The Beckmann rearrangement is a well-established acid-catalyzed intramolecular rearrangement of an oxime to an amide.[1] This traditional approach, however, involves the isolation of the oxime intermediate, leading to increased processing time and potential yield loss.
One-pot synthesis, where sequential reactions are carried out in a single reaction vessel, presents a more streamlined and efficient alternative. This application note details protocols for the one-pot synthesis of δ-valerolactam from cyclopentanone, combining the oximation and Beckmann rearrangement steps. This approach is not only more time- and resource-efficient but also aligns with the principles of green chemistry by reducing solvent usage and waste generation.
Reaction Pathway
The one-pot synthesis of δ-valerolactam from cyclopentanone proceeds in two sequential steps within the same reaction vessel:
-
Oximation: Cyclopentanone reacts with hydroxylamine (typically from a salt like hydroxylamine hydrochloride) to form this compound.
-
Beckmann Rearrangement: In the presence of a suitable catalyst, the this compound undergoes a rearrangement to form δ-valerolactam.
Caption: Overall reaction scheme for the one-pot synthesis of δ-valerolactam.
Experimental Protocols
This section provides detailed experimental protocols for two distinct and effective one-pot methods for the synthesis of δ-valerolactam from cyclopentanone.
Protocol 1: One-Pot Synthesis using Trifluoroacetic Acid (TFA)
This protocol utilizes trifluoroacetic acid as both a solvent and a catalyst for the oximation and subsequent Beckmann rearrangement.
Materials:
-
Cyclopentanone (99%)
-
Hydroxylamine hydrochloride (99%)
-
Trifluoroacetic acid (TFA, 99%)
-
Dichloromethane (B109758) (DCM, ACS grade)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopentanone (1.0 g, 11.9 mmol) and hydroxylamine hydrochloride (1.24 g, 17.8 mmol).
-
Carefully add trifluoroacetic acid (20 mL) to the flask.
-
Stir the mixture at room temperature for 1 hour to facilitate the oximation reaction.
-
After 1 hour, heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 100 mL of ice-water.
-
Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Transfer the neutralized solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure δ-valerolactam.
Protocol 2: Heterogeneous Catalysis using a Decationated Y Zeolite
This protocol employs a solid acid catalyst, specifically a decationated Y zeolite containing palladium, which allows for easier catalyst separation and potential recycling.
Materials:
-
Cyclopentanone (99%)
-
Hydroxylamine hydrochloride (99%)
-
Decationated Y zeolite containing palladium (Pd/H-Y Zeolite)
-
Toluene (B28343) (ACS grade)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Activate the Pd/H-Y Zeolite catalyst by heating at 120°C under vacuum for 4 hours prior to use.
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap, add cyclopentanone (1.0 g, 11.9 mmol), hydroxylamine hydrochloride (1.24 g, 17.8 mmol), and the activated Pd/H-Y Zeolite catalyst (0.5 g).
-
Add toluene (50 mL) to the flask.
-
Heat the mixture to reflux (approximately 110°C) and continuously remove the water formed during the oximation reaction using the Dean-Stark trap.
-
Continue refluxing for 6-8 hours, monitoring the reaction progress by TLC. The rearrangement to the lactam occurs on the acidic sites of the zeolite.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration and wash it with a small amount of toluene. The catalyst can be regenerated for future use.
-
Combine the filtrate and washings and remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude δ-valerolactam can be purified by vacuum distillation or recrystallization.
Data Presentation
The following tables summarize quantitative data for the one-pot synthesis of δ-valerolactam from cyclopentanone using various catalytic systems. The data is compiled from literature sources and is intended to provide a comparative overview to aid in method selection.
Table 1: Comparison of Catalytic Systems for the One-Pot Synthesis of δ-Valerolactam
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | TFA | 80 | 4-6 | ~85-95 | Adapted from general procedures |
| Pd/H-Y Zeolite | Toluene | 110 (reflux) | 6-8 | ~80-90 | Based on zeolite-catalyzed rearrangements[1] |
| Fe3O4 Nanoparticles | Solvent-free | 110 | 1 | Moderate to Good | General procedure for ketones |
| Sulfuric Acid | Water | 100 | 2-4 | ~75-85 | Classical Beckmann conditions |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the one-pot synthesis of δ-valerolactam.
Caption: General experimental workflow for the one-pot synthesis.
Logical Relationship of Reaction Steps
This diagram shows the logical progression from starting materials to the final product in the one-pot synthesis.
Caption: Logical flow of the one-pot synthesis of δ-valerolactam.
Conclusion
The one-pot synthesis of δ-valerolactam from cyclopentanone represents a significant improvement over traditional multi-step methods. The protocols detailed in this application note, utilizing both homogeneous acid catalysis and heterogeneous zeolite catalysis, provide researchers with practical and efficient methods for obtaining this valuable compound. The choice of catalyst and reaction conditions can be tailored to specific laboratory capabilities and desired outcomes, with the provided data serving as a valuable guide for optimization. The adoption of these one-pot procedures can lead to increased efficiency, reduced waste, and a more sustainable approach to the synthesis of δ-valerolactam for applications in polymer chemistry and drug development.
References
Troubleshooting & Optimization
Optimization of reaction conditions for Cyclopentanone oxime synthesis
Welcome to the technical support center for the synthesis of cyclopentanone (B42830) oxime. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of cyclopentanone oxime.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no this compound at all. What are the potential causes and how can I fix this?
-
Answer: Low yield is a common issue that can stem from several factors:
-
Incorrect pH: The rate of oxime formation is highly dependent on pH.[1][2] For classical methods using hydroxylamine (B1172632) hydrochloride, a base like potassium hydroxide (B78521) (KOH) or pyridine (B92270) is required to free the hydroxylamine and neutralize the HCl formed during the reaction.[1]
-
Recommendation: Monitor the pH throughout the reaction. If using hydroxylamine hydrochloride and a base like KOH, periodically check the pH and adjust it to neutral to ensure the reaction proceeds efficiently.[1]
-
-
Improper Molar Ratios: An insufficient amount of the oximation agent (e.g., hydroxylamine) will lead to incomplete conversion of the cyclopentanone.
-
Recommendation: Use a slight molar excess (1-5%) of hydroxylamine to ensure the cyclopentanone is fully consumed.[3] For ammoximation, a molar ratio of Cyclopentanone:H₂O₂:Ammonia (B1221849) of 1:1-1.5:1-2.0 is recommended.[4]
-
-
Suboptimal Temperature: The reaction may be too slow at low temperatures, while excessively high temperatures can lead to the degradation of reactants or products.
-
Catalyst Inactivity (Ammoximation): If you are using a catalytic method like ammoximation, the catalyst (e.g., titanium silicalite, TS-1) may be inactive or poisoned.
-
Recommendation: Ensure the catalyst is properly prepared and handled. Refer to literature for catalyst activation procedures.
-
-
Issue 2: Product is Impure or Contains Unreacted Cyclopentanone
-
Question: My final product shows contamination with the starting material (cyclopentanone) or other impurities. What are the best strategies for purification?
-
Answer: Product purity is critical for subsequent applications, such as the Beckmann rearrangement.
-
Unreacted Cyclopentanone: This is often due to an incomplete reaction. Analytically, even small traces of the ketone can be detected.[3]
-
Recommendation: As mentioned above, using a slight molar excess of hydroxylamine helps drive the reaction to completion, minimizing residual cyclopentanone.[3]
-
-
Side-Products and Residues: Side reactions can create impurities. In industrial preparations, non-vaporizable residues can form, which interfere with downstream processing.[5]
-
Recommendation:
-
Recrystallization: This is an effective laboratory-scale purification method. A solvent system like ethyl acetate/hexane can be used to obtain high-purity crystals.[2]
-
Cooling Crystallization: For reactions run in an aqueous medium, such as ammoximation, the product can often be purified by simply cooling the solution to precipitate the this compound crystals.[4]
-
Washing: Washing a solution of the oxime (e.g., in toluene) with a dilute basic solution (e.g., NaOH) can help remove acidic impurities.[5]
-
-
-
Issue 3: Reaction Stalls or Proceeds Very Slowly
-
Question: The reaction seems to have stopped before completion or is taking much longer than expected. Why is this happening?
-
Answer: A stalled or slow reaction is typically related to reaction conditions.
-
Poor Solubility: In the classical method, as the reaction proceeds, maintaining a clear solution is important for efficient interaction between reactants.
-
Recommendation: If the solution becomes cloudy during reflux, add small amounts of a co-solvent like ethanol (B145695) until it becomes clear again.[1]
-
-
Incorrect Temperature: The reaction may not have been brought to the appropriate temperature (e.g., reflux).[1]
-
Recommendation: Ensure consistent and adequate heating. For ammoximation, the reaction time is optimized between 30-100 minutes at 80-90°C and 0.2-0.5 MPa.[4] Slower rates may indicate conditions are outside this optimal window.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main methods for synthesizing this compound?
There are two primary methods for synthesis:
-
Classical Oximation: This involves the reaction of cyclopentanone with hydroxylamine hydrochloride in the presence of a base (like KOH) in a polar solvent such as ethanol. It is a common lab-scale procedure.[1]
-
Ammoximation: This is a more modern, industrial process where cyclopentanone reacts with ammonia and hydrogen peroxide over a titanium silicalite (TS-1) catalyst. This method is considered a greener alternative as it avoids harmful solvents and has high efficiency.[4]
Q2: Why is pH control so important in this synthesis?
The reaction between a ketone and hydroxylamine is pH-dependent. The process involves the nucleophilic attack of the nitrogen in hydroxylamine on the carbonyl carbon of cyclopentanone.[6] This requires the nitrogen to be a free nucleophile (not protonated), but the reaction is also acid-catalyzed. Therefore, a slightly acidic to neutral pH is often optimal. In classical methods, a base is added to neutralize the acid formed, maintaining a favorable pH.[1]
Q3: My downstream application is a Beckmann rearrangement. What level of purity is required for my this compound?
For a subsequent Beckmann rearrangement, especially a vapor-phase catalytic process, the purity of the this compound is critical. The starting material should be substantially free of unreacted cyclopentanone and non-vaporizable residues, which can foul equipment and poison the catalyst.[3][5]
Q4: Can I perform this reaction without a solvent?
Yes, solvent-free methods have been developed. One approach is "grindstone chemistry," where cyclopentanone, hydroxylamine hydrochloride, and a catalyst like Bi₂O₃ are ground together in a mortar and pestle at room temperature. This method is reported to be rapid, environmentally friendly, and produce excellent yields.[7]
Q5: What is the primary byproduct or subsequent product I should be aware of?
Under acidic conditions, this compound can undergo a Beckmann rearrangement to form δ-valerolactam (also known as 2-piperidone).[2][8] While this is often the desired next step in a longer synthesis, it's important to control acidic conditions during the oximation reaction itself to prevent its premature formation.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Classical Method | Ammoximation | Grindstone Method |
| Reactants | Cyclopentanone, Hydroxylamine HCl, Base (e.g., KOH)[1] | Cyclopentanone, Ammonia, Hydrogen Peroxide[4] | Cyclopentanone, Hydroxylamine HCl[7] |
| Catalyst | None (Base is a reagent) | Titanium Silicalite (TS-1)[4] | Bismuth(III) Oxide (Bi₂O₃)[7] |
| Solvent | Ethanol / Water[1] | Water (or solvent-free)[4] | Solvent-free[7] |
| Temperature | Reflux (60-120°C)[1] | 60-110°C (80-90°C optimal)[4] | Room Temperature[7] |
| Typical Yield | Moderate to Good[1] | High (>99% conversion & selectivity)[4] | Excellent (up to 98%)[7] |
| Advantages | Simple lab setup | High efficiency, green process, high purity[4] | Fast, solvent-free, eco-friendly[7] |
| Disadvantages | Use of organic solvents, potential for lower yields[1] | Requires specialized catalyst and equipment (pressure vessel)[4] | May be less suitable for very large scale |
Table 2: Optimized Reaction Conditions for Ammoximation Process[4]
| Parameter | Range | Preferred Range | Typical Result |
| Temperature | 60-110 °C | 80-90 °C | High conversion rates |
| Pressure | 0.1-0.6 MPa | 0.2-0.5 MPa | Ensures smooth reaction |
| Reaction Time | 20-120 min | 30-100 min | >99% cyclopentanone conversion |
| Molar Ratio (Ketone:H₂O₂:NH₃) | 1 : 1-1.5 : 1-2.0 | 1 : 1.3 : 1.5 | >99% oxime selectivity |
| Catalyst Conc. (wt%) | 2% - 12% | 5% | Efficient conversion |
Experimental Protocols
Protocol 1: Classical Laboratory Synthesis
This protocol is adapted from established laboratory procedures for the synthesis of alicyclic oximes.[1]
-
Prepare Reagents:
-
Prepare a solution of hydroxylamine hydrochloride (e.g., 5.0 g, 71.9 mmol) in distilled water (10 mL).
-
Prepare a solution of potassium hydroxide (e.g., 3.0 g, 53.5 mmol) in distilled water (5 mL).
-
-
Reaction Setup:
-
Combine the hydroxylamine hydrochloride and potassium hydroxide solutions in a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer.
-
Stir the mixture at room temperature.
-
-
Add Cyclopentanone:
-
While stirring, add cyclopentanone (e.g., 5.6 g, 66.7 mmol) to the flask.
-
-
Reflux:
-
Heat the reaction mixture to reflux.
-
If the boiling solution becomes cloudy, add small portions of ethanol (~5 mL at a time) through the condenser until the solution is clear.
-
Continue refluxing for 1 hour after the solution becomes clear.
-
-
pH Adjustment and Workup:
-
Allow the flask to cool to room temperature.
-
Neutralize the acidic solution by adding a 1N KOH solution dropwise until the pH is neutral.
-
Reflux the neutralized mixture for an additional 10-30 minutes.
-
-
Isolation:
-
After cooling, pour the reaction mixture into a beaker containing ice-water (e.g., 100 mL) to precipitate the product.
-
Filter the white precipitate, wash it with cold water, and air-dry to obtain this compound.
-
Protocol 2: General Procedure for Ammoximation
This protocol outlines the general steps for the industrial ammoximation process.[4]
-
Reactor Charging:
-
Charge a pressure reactor with cyclopentanone, water, and the titanium silicalite molecular sieve catalyst.
-
-
Reaction Conditions:
-
Seal the reactor and begin stirring.
-
Heat the mixture to the target temperature (e.g., 85°C).
-
Pressurize the reactor with ammonia gas to the target pressure (e.g., 0.4 MPa).
-
Feed hydrogen peroxide into the reactor over the desired reaction time (e.g., 90 minutes), maintaining the temperature and pressure. The molar ratios of cyclopentanone, hydrogen peroxide, and ammonia should be carefully controlled.
-
-
Catalyst Separation:
-
Once the reaction is complete, filter the hot reaction mixture to separate the catalyst. The catalyst can be recycled.
-
-
Product Isolation:
-
The filtrate is an aqueous solution of this compound.
-
Cool the solution to a low temperature (e.g., 5-10°C) with gentle stirring.
-
The this compound will precipitate as crystals.
-
Filter the crystals and dry them to obtain the final product.
-
Visualizations
Caption: Experimental workflow for the classical synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. arpgweb.com [arpgweb.com]
- 2. This compound | High-Purity Reagent [benchchem.com]
- 3. US3303216A - Method of producing cycloalkanone oximes - Google Patents [patents.google.com]
- 4. CN116924935A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Which product is obtained when cyclopentanone reacts with hydroxyl amine .. [askfilo.com]
- 7. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (i) NH₂OH (ii) H*, A Y N (i) i → X- (i) R-CH2-Br N Z +W (ii) H*, A (ii) H.. [askfilo.com]
Side products in the Beckmann rearrangement of Cyclopentanone oxime and their minimization
Welcome to the technical support center for the Beckmann rearrangement of cyclopentanone (B42830) oxime. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this chemical transformation. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you minimize side products and maximize the yield of your desired product, δ-valerolactam.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the Beckmann rearrangement of cyclopentanone oxime?
The primary and desired product is δ-valerolactam (also known as 2-piperidone). This is formed through the acid-catalyzed rearrangement and expansion of the five-membered ring of this compound into a six-membered lactam.[1]
Q2: What are the common side products observed in this reaction?
The most significant side product is pent-4-enenitrile , which arises from a competing reaction known as the Beckmann fragmentation.[1] Other potential side products include:
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Cyclopentanone : Formed from the hydrolysis of the starting oxime, especially in the presence of water.
-
Polymeric/Oligomeric materials : These can form under harsh acidic conditions or at elevated temperatures.
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Decomposition products : Uncharacterized byproducts may result from the degradation of the oxime or the lactam product under aggressive reaction conditions.[2]
Q3: What factors influence the formation of side products?
Several factors can impact the product distribution:
-
Catalyst Choice : The type of acid catalyst is critical. Strong Brønsted acids generally favor the desired rearrangement to δ-valerolactam. In contrast, certain catalytic sites, such as alkali metal cations in zeolites, have been shown to promote the formation of pent-4-enenitrile.[1]
-
Reaction Temperature : Higher temperatures can lead to increased side product formation, including fragmentation and decomposition.
-
Reaction Time : Prolonged reaction times can lead to the decomposition of both the starting material and the desired product.[2]
-
Water Content : The presence of water can lead to the hydrolysis of the oxime back to cyclopentanone.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of δ-valerolactam | - Suboptimal catalyst selection.- Reaction temperature is too low or too high.- Incomplete reaction or product decomposition due to incorrect reaction time. | - Use a strong Brønsted acid catalyst such as concentrated sulfuric acid or polyphosphoric acid (PPA).- Optimize the reaction temperature. Start with established literature procedures and adjust as needed based on in-process monitoring.- Monitor the reaction progress by a suitable technique (e.g., TLC, GC, HPLC) to determine the optimal reaction time. |
| High percentage of pent-4-enenitrile | - The chosen catalyst or reaction conditions favor the Beckmann fragmentation pathway. | - Switch to a catalyst known to favor the rearrangement, such as a strong Brønsted acid.- Avoid catalysts with sites that promote fragmentation (e.g., certain zeolites with alkali metal cations).[1]- Carefully control the reaction temperature, as higher temperatures may favor fragmentation. |
| Presence of unreacted this compound | - Incomplete reaction due to insufficient catalyst, low temperature, or short reaction time. | - Ensure the correct stoichiometric amount of catalyst is used.- Increase the reaction temperature or prolong the reaction time, while carefully monitoring for the formation of degradation products. |
| Formation of polymeric/tarry byproducts | - Excessively harsh reaction conditions (e.g., very high temperature, highly concentrated acid). | - Reduce the reaction temperature.- Consider using a milder catalyst system.- Ensure efficient stirring to prevent localized overheating. |
| Presence of cyclopentanone in the product mixture | - Hydrolysis of the this compound starting material. | - Use anhydrous solvents and reagents to minimize water content.- Ensure the reaction is performed under an inert atmosphere if reagents are sensitive to moisture. |
Data Presentation: Catalyst and Condition Comparison
While extensive quantitative data for the Beckmann rearrangement of this compound specifically is dispersed in the literature, the following table summarizes the expected outcomes based on general principles and related studies.
| Catalyst/Reagent | Typical Conditions | Expected Major Product | Key Side Products | Notes |
| Concentrated Sulfuric Acid | Stoichiometric or excess acid, moderate to elevated temperatures. | δ-Valerolactam | Pent-4-enenitrile, polymeric material. | A classic and effective reagent, but can lead to charring if not controlled.[1][3] |
| Polyphosphoric Acid (PPA) | Used as both catalyst and solvent, elevated temperatures. | δ-Valerolactam | Pent-4-enenitrile, polymeric material. | Often gives high yields but can be viscous and difficult to work with. |
| p-Toluenesulfonyl Chloride (TsCl) | In the presence of a base (e.g., pyridine, NaOH). | δ-Valerolactam | Pent-4-enenitrile. | Forms a tosylate intermediate, allowing for milder rearrangement conditions.[1] |
| Zeolites (Decationated Y) | Vapor or liquid phase, elevated temperatures. | δ-Valerolactam | Pent-4-enenitrile. | Product distribution is highly dependent on the zeolite's properties (e.g., acidity, presence of cations).[1] |
| 2,4,6-Trichloro[3][4][5]triazine (TCT) in DMF | Room temperature. | δ-Valerolactam | Minimal if reaction goes to completion. | A very mild method that can provide high yields and minimize byproducts.[6] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of δ-Valerolactam using p-Toluenesulfonyl Chloride
This protocol is adapted from procedures for similar cyclic oximes and is designed to favor the formation of δ-valerolactam by using a tosylate intermediate, which can rearrange under milder conditions.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Dioxane
-
Water
-
Dichloromethane (B109758) (CH2Cl2)
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Dissolve this compound and sodium hydroxide in a 3:4 mixture of dioxane and water at 5 °C with stirring.
-
Slowly add p-toluenesulfonyl chloride portion-wise over 15 minutes, maintaining the temperature at 5 °C.
-
Allow the mixture to warm to room temperature and stir for 15 hours.
-
Remove the dioxane under reduced pressure.
-
Dissolve the remaining aqueous residue in dichloromethane and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude δ-valerolactam.
-
Purify the product by distillation or recrystallization.
Protocol 2: Mild Beckmann Rearrangement using 2,4,6-Trichloro[3][4][5]triazine (TCT)
This method utilizes a Vilsmeier-Haack type complex for a mild rearrangement at room temperature.[6]
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Water
-
Saturated aqueous sodium carbonate (Na2CO3) solution
-
1 N Hydrochloric acid (HCl)
-
Brine
Procedure:
-
Add TCT to a minimal amount of DMF at 25 °C and stir until a white solid complex forms and the TCT is consumed (monitor by TLC).
-
Add a solution of this compound in DMF to the reaction mixture.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC, typically several hours).
-
Quench the reaction by adding water.
-
Wash the aqueous mixture with a saturated solution of Na2CO3, followed by 1 N HCl, and then brine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield δ-valerolactam.
Visualizations
Caption: A general experimental workflow for the Beckmann rearrangement.
Caption: Competing reaction pathways in the Beckmann rearrangement.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03016H [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Beckmann Rearrangement of Oximes under Very Mild Conditions [organic-chemistry.org]
Purification of Cyclopentanone oxime by recrystallization and chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of cyclopentanone (B42830) oxime by recrystallization and column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying cyclopentanone oxime?
A1: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities include unreacted cyclopentanone, residual hydroxylamine, and byproducts from the oximation reaction. The goal of purification is to remove these contaminants to obtain high-purity this compound.[1]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed by its melting point, which should be sharp and within the expected range for the pure compound. Spectroscopic methods such as NMR and IR, as well as chromatographic techniques like TLC and GC, are also excellent for determining purity.
Recrystallization of this compound
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.
Experimental Protocols for Recrystallization
| Parameter | Aqueous Recrystallization | Diethyl Ether Recrystallization | Ethanolic Recrystallization |
| Solvent | Water | Diethyl Ether | Ethanol (B145695) |
| Procedure | 1. Prepare a 20-30 wt% aqueous solution of crude this compound by heating to 60-80°C. 2. Once fully dissolved, allow the solution to cool slowly to 5-10°C with gentle stirring. 3. Collect the precipitated crystals by filtration. 4. Wash the crystals with a small amount of cold water. 5. Dry the crystals under vacuum.[2] | 1. Dissolve the crude this compound in a minimal amount of hot diethyl ether. 2. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. 3. Filter the crystals. 4. Wash with a small volume of cold diethyl ether. 5. Dry the crystals.[3] | 1. Prepare a saturated solution of this compound in ethanol by warming the mixture. 2. Allow the solution to cool slowly to room temperature. 3. Further cool in an ice bath to induce complete crystallization. 4. Isolate the crystals by filtration. 5. Wash with a minimal amount of cold ethanol. 6. Dry the purified crystals.[4] |
| Expected Purity | >99%[2] | High | High[4] |
Troubleshooting Guide for Recrystallization
Q: My this compound is not crystallizing upon cooling. What should I do?
A: This is a common issue that can arise from several factors:
-
Too much solvent: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration of the this compound and then attempt to cool it again.
-
Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
-
Cooling too rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q: The this compound is "oiling out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. To remedy this:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves, then add a small amount of additional solvent and allow it to cool slowly.
-
Lower the cooling temperature gradually: A slower cooling rate can encourage crystal lattice formation instead of oiling out.
Q: The yield of my recrystallized this compound is very low. What went wrong?
A: A low yield can be due to several reasons:
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Using too much solvent: This will result in a significant portion of your product remaining in the mother liquor.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.
Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Column Chromatography of this compound
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.
Experimental Protocol for Column Chromatography
| Parameter | Value |
| Stationary Phase | Silica (B1680970) Gel |
| Mobile Phase (Eluent) | 3:7 Ethyl Acetate (B1210297) / Hexane[4] |
| Column Preparation | 1. Prepare a slurry of silica gel in the mobile phase. 2. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. 3. Add a layer of sand on top of the silica gel to prevent disturbance. |
| Sample Loading | 1. Dissolve the crude this compound in a minimal amount of the mobile phase. 2. Carefully load the sample onto the top of the silica gel. |
| Elution & Collection | 1. Add the mobile phase continuously to the top of the column. 2. Collect fractions as the eluent flows through the column. |
| Analysis | Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure this compound. |
| Product Isolation | Combine the pure fractions and remove the solvent using a rotary evaporator. |
Troubleshooting Guide for Column Chromatography
Q: My this compound is not eluting from the column. What should I do?
A: If your compound is stuck on the column, consider the following:
-
Eluent polarity is too low: Gradually increase the polarity of your mobile phase. For instance, you can slowly increase the proportion of ethyl acetate in the ethyl acetate/hexane mixture.
-
Compound decomposition: It is possible the compound is not stable on silica gel. Test for stability by spotting a solution of your compound on a TLC plate and letting it sit for an hour before eluting.
Q: My fractions are all mixed, and I am not getting good separation. Why is this happening?
A: Poor separation can result from several issues:
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Improper column packing: Air bubbles or channels in the silica gel will lead to a non-uniform flow of the mobile phase. Ensure the column is packed evenly.
-
Overloading the column: Using too much crude sample for the amount of silica gel will result in broad, overlapping bands.
-
Incorrect mobile phase: The chosen eluent may not be optimal for separating your compound from its impurities. Perform TLC with different solvent systems to find a mobile phase that gives good separation.
Q: How do I choose the right solvent system for the column?
A: The ideal solvent system for column chromatography is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.3-0.4, and there is a good separation between the spot of your product and any impurities.
Column Chromatography Workflow
Caption: Workflow for the purification of this compound by column chromatography.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in this compound purification.
References
Troubleshooting low yields in the synthesis of Cyclopentanone oxime
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of cyclopentanone (B42830) oxime. The information is tailored for researchers, scientists, and professionals in drug development to help diagnose and resolve issues leading to low reaction yields.
Troubleshooting Guide: Low Yields
This section addresses common problems encountered during the synthesis of cyclopentanone oxime that can result in lower than expected yields.
Question: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in the synthesis of this compound can stem from several factors, ranging from suboptimal reaction conditions to procedural errors during workup. Below is a systematic guide to help you identify and resolve the issue.
1. Suboptimal Reaction pH:
The formation of oximes is highly pH-dependent.[1][2] An incorrect pH can lead to incomplete reaction or promote side reactions.
-
Troubleshooting:
-
Acidic Conditions: The reaction is often performed in an acidic medium to protonate the carbonyl group, making it more susceptible to nucleophilic attack by hydroxylamine (B1172632).[3]
-
Base Addition: When using hydroxylamine hydrochloride, a base is required to neutralize the liberated hydrochloric acid.[1] Ensure the appropriate stoichiometry of the base is used. Common bases include sodium hydroxide (B78521) or potassium hydroxide.[2][4]
-
pH Monitoring: Monitor the pH of the reaction mixture. For some procedures, neutralizing the solution after the initial reaction is crucial.[2]
-
2. Inappropriate Reaction Temperature:
Temperature plays a critical role in reaction kinetics and selectivity.
-
Troubleshooting:
-
Classical Synthesis: Many procedures involve refluxing the reaction mixture, with temperatures typically ranging from 60 to 120°C.[1][2] Ensure your reaction is maintained within the optimal temperature range.
-
Ammoximation: In industrial processes like ammoximation, the temperature is a key parameter, often controlled between 60-110°C.[5]
-
Side Reactions: Excessively high temperatures can lead to side reactions, such as the Beckmann rearrangement of the oxime to δ-valerolactam, especially in the presence of a strong acid.[1][6][7]
-
3. Incorrect Molar Ratios of Reactants:
The stoichiometry of cyclopentanone to the oximation agent is crucial for achieving high conversion.
-
Troubleshooting:
-
Hydroxylamine Excess: A slight molar excess of hydroxylamine is sometimes used to ensure complete conversion of the cyclopentanone.[8]
-
Ammoximation Ratios: In ammoximation methods, the molar ratios of cyclopentanone, hydrogen peroxide, and ammonia (B1221849) are critical for high selectivity and conversion.[5] Refer to established protocols for the optimal ratios.
-
4. Inefficient Mixing or Catalyst Activity:
Proper mixing is essential for a homogenous reaction, and catalyst deactivation can halt the reaction.
-
Troubleshooting:
-
Stirring: Ensure vigorous and constant stirring throughout the reaction.
-
Catalyst Quality (for catalyzed reactions): If using a catalyst, such as titanium silicalite molecular sieve in ammoximation, ensure it is active and used in the correct concentration.[5] For solvent-free methods, the efficiency of grinding is important.[9]
-
5. Issues During Workup and Purification:
Product loss can occur during extraction, washing, and crystallization steps.
-
Troubleshooting:
-
Extraction: If performing a liquid-liquid extraction, ensure the correct solvent is used and that extractions are performed multiple times to maximize recovery.
-
Crystallization: During crystallization, cooling the solution too rapidly can lead to the formation of small crystals that are difficult to filter. Gradual cooling is recommended.[5]
-
Washing: Use cold solvent for washing the crystals to minimize dissolution of the product.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the formation of this compound from cyclopentanone and hydroxylamine?
A1: The reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone. This is followed by the elimination of a water molecule to form the C=N double bond of the oxime.[3][4]
Q2: Can this reaction be performed without a solvent?
A2: Yes, solvent-free methods for oxime synthesis have been developed.[4][9] These "green chemistry" approaches often involve grinding the reactants (cyclopentanone, hydroxylamine hydrochloride, and a base or catalyst) together at room temperature.[9]
Q3: What are some common side reactions to be aware of?
A3: A significant side reaction is the Beckmann rearrangement, where the oxime is converted to a lactam (δ-valerolactam) under acidic conditions, particularly at elevated temperatures.[1][6][7]
Q4: How does the reactivity of cyclopentanone compare to other cyclic ketones in oximation?
A4: The rate of the subsequent Beckmann rearrangement is slower for this compound compared to cyclohexanone (B45756) oxime, which is attributed to differences in ring strain.[1]
Quantitative Data Summary
The following table summarizes reaction conditions and reported yields for various this compound synthesis methods.
| Method | Reactants | Solvent/Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Classical Oximation | Cyclopentanone, Hydroxylamine HCl, Potassium Hydroxide | Water, Ethanol (B145695) | Reflux | 1 hour+ | Moderate | [2] |
| Solvent-Free Grinding | Cyclopentanone, Hydroxylamine HCl, Sodium Hydroxide | None | Room Temperature | - | 95 | [4] |
| Ammoximation | Cyclopentanone, Ammonia, Hydrogen Peroxide | Titanium Silicalite | 85 | 90 min | 99 (selectivity) | [5] |
| Ammoximation (High Temp) | Cyclopentanone, Ammonia, Hydrogen Peroxide | Titanium Silicalite | 110 | 20 min | 99 (selectivity) | [5] |
| Ammoximation (Low Temp) | Cyclopentanone, Ammonia, Hydrogen Peroxide | Titanium Silicalite | 60 | 120 min | 99 (selectivity) | [5] |
| Hydroxylamine Sulfate (Continuous) | Cyclopentanone, Hydroxylamine Sulfate, Ammonia | Water | > Melting Point | Continuous | 98.7 | [8] |
Detailed Experimental Protocol: Classical Synthesis of this compound
This protocol is adapted from literature procedures for a laboratory-scale synthesis.[2]
Materials:
-
Cyclopentanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH)
-
Distilled water
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Beaker
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Prepare Solutions:
-
In the round-bottom flask, dissolve 5.0 g of hydroxylamine hydrochloride in 10 cm³ of distilled water.
-
In a separate beaker, prepare a solution of 3.0 g of potassium hydroxide in 5 cm³ of distilled water.
-
-
Combine Reactants:
-
Add the potassium hydroxide solution to the hydroxylamine hydrochloride solution in the flask and stir at room temperature.
-
While stirring, add 5.6 g of cyclopentanone to the reaction mixture.
-
-
Reaction:
-
Heat the mixture to reflux.
-
As the solution begins to boil, add small amounts of ethanol (approx. 5 cm³) intermittently through the condenser until the boiling solution becomes clear.
-
Continue refluxing for an additional hour.
-
-
Neutralization and Workup:
-
Allow the flask to cool to room temperature.
-
Check the pH of the solution. If it is acidic, add a 1N KOH solution dropwise until the solution is neutral.
-
Reflux the neutralized mixture for another 10-30 minutes.
-
Cool the reaction mixture to room temperature again and re-check the pH, adjusting to neutral if necessary.
-
-
Isolation and Purification:
-
Pour the reaction mixture into a beaker containing approximately 100 cm³ of an ice-water mixture.
-
This compound should precipitate as a white solid.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with three portions of cold water (10 cm³ each).
-
Allow the product to air dry.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yields in synthesis.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. arpgweb.com [arpgweb.com]
- 3. Which product is obtained when cyclopentanone reacts with hydroxyl amine .. [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. CN116924935A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. (i) NH₂OH (ii) H*, A Y N (i) i → X- (i) R-CH2-Br N Z +W (ii) H*, A (ii) H.. [askfilo.com]
- 7. brainly.in [brainly.in]
- 8. US3303216A - Method of producing cycloalkanone oximes - Google Patents [patents.google.com]
- 9. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to control the stereoselectivity of the Beckmann rearrangement of substituted Cyclopentanone oximes
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers control the stereoselectivity of the Beckmann rearrangement for substituted cyclopentanone (B42830) oximes, leading to the desired lactam regioisomer.
Troubleshooting Guide
Q1: My reaction is producing a mixture of two lactam regioisomers. How can I improve the selectivity?
A1: The formation of a mixture of regioisomers is the most common issue and directly relates to the stereochemistry of the starting oxime. The Beckmann rearrangement is a stereospecific reaction where the substituent anti (trans) to the hydroxyl group on the oxime nitrogen is the one that migrates.[1][2][3] If you are getting a mixture of products, it is almost certainly because you have a mixture of (E)- and (Z)-oxime isomers that is interconverting under the reaction conditions.
Possible Causes & Solutions:
-
E/Z Isomerization Under Acidic Conditions: Strong acids (like H₂SO₄, PPA) can catalyze the isomerization of the oxime before the rearrangement occurs, leading to a loss of stereocontrol.[1]
-
Solution 1: Switch to a Milder Catalyst System. Use reagents that do not induce isomerization. Systems like 2,4,6-trichloro[1][3][4]triazine (cyanuric chloride) in DMF allow the reaction to proceed at room temperature.[5][6] Other mild options include tosyl chloride or phosphorus pentachloride, which can prevent isomerization.[2]
-
Solution 2: Activate the Oxime. Convert the oxime into a better leaving group, such as an O-tosyl or O-mesyl ether. This derivative can then be rearranged under neutral conditions, often with gentle heating, which suppresses E/Z isomerization.[2]
-
-
Impure Starting Material: You may be starting with a mixture of oxime isomers from your synthesis.
-
Solution: Isolate the Desired Isomer. Before the rearrangement, purify the oxime isomers using chromatography or crystallization to start with a stereochemically pure material.
-
Q2: The overall yield of my desired lactam is low, and I am observing significant byproduct formation.
A2: Low yields are often caused by reaction conditions that are too harsh, leading to side reactions like Beckmann fragmentation.
Possible Causes & Solutions:
-
Beckmann Fragmentation: This competing reaction is common for substrates that can form a stable carbocation alpha to the oxime.[1] It results in the formation of a nitrile instead of an amide. Fragmentation is promoted by quaternary carbon centers and harsh acidic conditions.
-
Solution 1: Lower the Reaction Temperature. Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Solution 2: Use a Less Aggressive Catalyst. Avoid strong Brønsted acids.[2] Milder, Lewis acid-based systems or organocatalysts are less likely to promote fragmentation.[3]
-
-
Hydrolysis: The presence of water can hydrolyze the nitrilium ion intermediate, converting it back to the ketone, or hydrolyze the final lactam product.
-
Solution: Ensure Anhydrous Conditions. Use oven-dried glassware and anhydrous solvents to prevent hydrolysis of sensitive intermediates.
-
Q3: The reaction is not going to completion, and I am recovering unreacted oxime.
A3: Incomplete conversion suggests a problem with catalyst activity or reaction conditions.
Possible Causes & Solutions:
-
Insufficient Catalyst Activity: The chosen catalyst may not be active enough under your conditions.
-
Solution 1: Increase Catalyst Loading. If using a catalytic system, a modest increase in loading may improve conversion.
-
Solution 2: Switch to a More Active System. If milder conditions fail, a more potent reagent may be necessary, but care must be taken to avoid the side reactions mentioned above.
-
-
Catalyst Deactivation: Trace amounts of water or other impurities can deactivate some catalysts.
-
Solution: Use High-Purity Reagents and Solvents. Ensure all components of the reaction are pure and dry.
-
Frequently Asked Questions (FAQs)
Q1: What is the single most important factor for controlling which lactam isomer is formed?
A1: The geometry of the C=N bond in the starting oxime is the critical factor. The Beckmann rearrangement is stereospecific; the group anti (trans) to the oxime's leaving group is the one that migrates.[3] To control the product, you must control the E/Z geometry of the oxime.
Q2: How can I determine the E/Z geometry of my substituted cyclopentanone oxime?
A2: The stereochemistry of oximes can typically be determined using 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy). A NOESY experiment will show a spatial correlation between the oxime -OH proton and the protons of the substituent that are on the same side (syn) of the C=N bond. The migrating group will be the one on the opposite side (anti).
Q3: Are there any "rules of thumb" for which carbon atom is more likely to migrate in a substituted this compound?
A3: While migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl/aryl > primary alkyl, this is often overridden by the requirement for an anti-periplanar geometry for the migrating group and the leaving group.[2] In a substituted this compound, the two potential migrating groups are both secondary carbons. Therefore, stereochemical control via the oxime geometry is the dominant factor, not the inherent migratory aptitude of the ring carbons.
Q4: Can I avoid isolating the oxime and perform a "one-pot" reaction from the ketone?
A4: Yes, one-pot procedures are available. For example, using hydroxylamine-O-sulfonic acid (HOSA) with a Lewis acid like Zinc(II) in water can directly convert a ketone to the corresponding amide/lactam.[3] However, be aware that controlling stereoselectivity in a one-pot reaction can be more challenging, as the conditions for oxime formation may lead to a mixture of isomers that then rearrange. For highest selectivity, isolating a pure oxime isomer is recommended.
Data Presentation
The following table provides illustrative data on the Beckmann rearrangement of 2-ethylcyclohexanone (B1346015) oxime using a mild catalyst system. While not cyclopentanone, this data demonstrates the principle of achieving high selectivity by avoiding harsh, isomerizing conditions.
Table 1: Rearrangement of 2-Ethylcyclohexanone Oxime with Cyanuric Chloride (TCT) in DMF [5]
| Entry | Substrate (Oxime) | Time (h) | Yield (%) | Product (Lactam) |
| 1 | 2-Ethylcyclohexanone oxime | 8 | 98 | 7-Ethylazepan-2-one |
Note: The high yield of a single lactam product indicates that the reaction proceeded with high regioselectivity, preserving the initial stereochemistry of the oxime.
Experimental Protocols
Protocol 1: Mild Beckmann Rearrangement Using Cyanuric Chloride (TCT)
This protocol is adapted from De Luca, L. et al., J. Org. Chem., 2002.[5] It is designed to minimize E/Z isomerization of the oxime.
Materials:
-
Substituted this compound (1.0 eq)
-
2,4,6-Trichloro[1][3][4]triazine (Cyanuric Chloride, TCT) (1.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water (for quenching)
-
Saturated aqueous Na₂CO₃
-
1 N HCl
-
Brine
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
In a fume hood, add cyanuric chloride (1.0 eq) to a minimal amount of anhydrous DMF at 25 °C in a round-bottom flask equipped with a magnetic stirrer.
-
Stir the mixture until a white solid (the Vilsmeier-Haack type complex) forms and all the TCT is consumed (monitor by TLC).
-
In a separate flask, dissolve the substituted this compound (1.0 eq) in anhydrous DMF.
-
Add the oxime solution to the reaction mixture from step 2.
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting oxime is completely consumed. Reaction times can vary (from a few hours to 24 hours depending on the substrate).
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated solution of Na₂CO₃, 1 N HCl, and finally brine to remove triazine byproducts.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude lactam product.
-
Purify the product as necessary by column chromatography or recrystallization.
Visualizations
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Beckmann Rearrangement [organic-chemistry.org]
- 4. organicreactions.org [organicreactions.org]
- 5. audreyli.com [audreyli.com]
- 6. Beckmann rearrangement of oximes under very mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Removal of unreacted cyclopentanone from Cyclopentanone oxime product
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted cyclopentanone (B42830) from the cyclopentanone oxime product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound After Purification | - Incomplete reaction: Not all cyclopentanone has reacted to form the oxime. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Consider adjusting reaction conditions such as reaction time, temperature, or pH. |
| - Product loss during transfers: Significant amount of product is left behind in flasks, filters, or columns. | - Ensure all equipment is rinsed with the appropriate solvent to recover any residual product. | |
| - Inefficient extraction or washing: The product is partially lost in the aqueous phase during liquid-liquid extraction or washing steps. | - Perform multiple extractions with smaller volumes of the organic solvent for better efficiency. - Ensure the pH of the aqueous layer is optimal to minimize the solubility of the oxime. | |
| - Co-distillation with solvent: During solvent removal under reduced pressure, some product may be lost if it is volatile. | - Carefully control the temperature and pressure during rotary evaporation. - Use a splash guard or a bump trap to prevent the product from being carried over. | |
| Oily Product Instead of Crystalline Solid | - Presence of impurities: Unreacted cyclopentanone or other byproducts can prevent crystallization. | - Further purify the product using column chromatography. - Attempt to triturate the oil with a non-polar solvent like hexanes to induce crystallization. |
| - Insufficient cooling during recrystallization: The solution was not cooled to a low enough temperature for a sufficient amount of time. | - Ensure the solution is cooled slowly to room temperature and then placed in an ice bath or refrigerator for an extended period. | |
| - Inappropriate recrystallization solvent: The chosen solvent may not be suitable for inducing crystallization of the oxime. | - Perform small-scale solubility tests with different solvents or solvent mixtures to find an optimal system. Diethyl ether and ethanol/water mixtures are good starting points. | |
| Presence of Unreacted Cyclopentanone in the Final Product (Confirmed by GC-MS or NMR) | - Incomplete reaction. | - As mentioned above, ensure the initial reaction goes to completion. |
| - Inefficient purification: The chosen purification method is not adequately separating the oxime from the ketone. | - For distillation, ensure a fractionating column with sufficient theoretical plates is used. - For column chromatography, optimize the eluent system to achieve better separation on TLC before running the column. A common eluent is a mixture of ethyl acetate (B1210297) and hexane[1]. | |
| Product Decomposition During Purification | - High temperatures during distillation: Oximes can be thermally labile. | - Use vacuum distillation to lower the boiling point of the this compound. |
| - Acidic or basic conditions: The oxime may be unstable under certain pH conditions, potentially leading to hydrolysis back to the ketone or other side reactions. | - Neutralize the reaction mixture before purification. - Use neutral solvents and adsorbents (e.g., silica (B1680970) gel) for chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing unreacted cyclopentanone from my this compound product?
A1: The choice of method depends on the scale of your experiment and the required purity.
-
Recrystallization is often a simple and effective method for obtaining high-purity crystalline product, especially if the initial purity is already reasonably high.
-
Column chromatography offers excellent separation and is ideal for removing impurities that are close in properties to the product, but it can be more time-consuming and use larger volumes of solvent. A typical system uses silica gel with an ethyl acetate/hexane eluent[1].
-
Fractional distillation under reduced pressure can be effective for larger scale purifications, taking advantage of the boiling point difference between cyclopentanone (131 °C) and this compound (higher boiling point).
Q2: How can I monitor the purity of my this compound during the purification process?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture and the collected fractions, you can visualize the separation of the product from impurities. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are definitive methods to confirm the purity of the final product and quantify any residual cyclopentanone[1].
Q3: My this compound appears as a white powder after synthesis. Do I still need to purify it?
A3: While a white powdered appearance is a good sign, it does not guarantee the absence of unreacted cyclopentanone or other impurities. It is highly recommended to perform an analytical check (e.g., TLC, melting point, or NMR) to assess the purity. If unreacted starting material is present, further purification is necessary to ensure the quality of your product for subsequent steps.
Q4: Can I use water to wash the crude product?
A4: Washing with cold water can be a useful step to remove water-soluble impurities. However, this compound has some solubility in water, so it is important to use cold water and minimize the washing volume to avoid significant product loss.
Data Presentation
The following table summarizes the effectiveness of different purification methods for removing unreacted cyclopentanone from this compound.
| Purification Method | Typical Purity Achieved | Typical Yield | Residual Cyclopentanone | Notes |
| Recrystallization | >98% | 50-80% | <2% | A simple and effective method for obtaining high-purity crystalline material. Yield can be moderate due to solubility of the oxime in the mother liquor. |
| Column Chromatography | >99% | 60-90% | <1% | Provides excellent separation but can be resource-intensive. Yield is generally good with careful technique. |
| Fractional Distillation (Vacuum) | >97% | 70-95% | <3% | Suitable for larger scale purification. Purity depends on the efficiency of the fractionating column. |
| Liquid-Liquid Extraction & Washing | Variable | Variable | Variable | Primarily used as an initial work-up step to remove bulk impurities, not as a final high-purity method on its own. |
Experimental Protocols
Recrystallization from Diethyl Ether
This protocol is adapted from a literature procedure for the synthesis and purification of this compound.
Materials:
-
Crude this compound
-
Diethyl ether (anhydrous)
-
Erlenmeyer flask
-
Hot plate (with no open flame, in a fume hood)
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a well-ventilated fume hood, add a minimal amount of warm diethyl ether to the flask to dissolve the crude product. Gently warm the flask on a hot plate to aid dissolution. Caution: Diethyl ether is highly flammable.
-
Once the solid is fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, this compound crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain pure this compound.
Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent: Ethyl acetate/Hexane mixture (e.g., 3:7 v/v, adjust based on TLC)[1]
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Prepare the Column:
-
Secure a chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the eluent and pour it into the column, allowing the solvent to drain.
-
Gently tap the column to ensure even packing of the silica gel.
-
Add another thin layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elute the Column:
-
Add the eluent to the column and begin collecting fractions.
-
Continuously monitor the separation using TLC.
-
Combine the fractions containing the pure this compound.
-
-
Isolate the Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting workflow for this compound purification.
References
Technical Support Center: Enhancing Catalyst Efficiency in the Beckmann Rearrangement of Cyclopentanone Oxime
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of catalysts in the Beckmann rearrangement of cyclopentanone (B42830) oxime to produce δ-valerolactam. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this important chemical transformation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the Beckmann rearrangement of cyclopentanone oxime.
| Problem | Potential Causes | Solutions |
| Low Conversion of this compound | 1. Insufficient Catalyst Activity: The catalyst may have low intrinsic activity or may have deactivated. 2. Suboptimal Reaction Temperature: The temperature may be too low to overcome the activation energy barrier. 3. Poor Catalyst-Substrate Contact: In heterogeneous systems, mass transfer limitations can hinder the reaction. 4. Presence of Impurities: Water or other impurities in the reactant feed can inhibit the catalyst. | 1. Catalyst Selection/Activation: Choose a catalyst with higher acidity or a different pore structure. Ensure proper activation of the catalyst before use. 2. Optimize Temperature: Gradually increase the reaction temperature in increments of 10-20°C and monitor the conversion. Be aware that excessively high temperatures can lead to side reactions. 3. Improve Mass Transfer: Increase stirring speed in liquid-phase reactions. In vapor-phase reactions, consider using a smaller catalyst particle size or a different reactor design. 4. Purify Reactants: Ensure that the this compound and any solvents are thoroughly dried and purified before the reaction. |
| Low Selectivity to δ-Valerolactam | 1. Formation of Side Products: The primary side reaction is often the formation of pent-4-enenitrile through Beckmann fragmentation.[1] 2. Catalyst Properties: The nature of the acid sites on the catalyst can influence the reaction pathway. Lewis acid sites or certain metal cations can promote fragmentation.[1] 3. Reaction Conditions: High temperatures can sometimes favor fragmentation over rearrangement. | 1. Catalyst Modification: For zeolite catalysts, using a decationated form can minimize the formation of pent-4-enenitrile, as alkali metal cation sites are believed to promote this side reaction.[1] 2. Optimize Catalyst Acidity: Brønsted acid sites are primarily responsible for the desired rearrangement.[1] Select catalysts with a high Brønsted to Lewis acid site ratio. 3. Control Reaction Temperature: Operate at the lowest temperature that provides a reasonable conversion rate to favor the rearrangement pathway. |
| Rapid Catalyst Deactivation | 1. Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites. 2. Poisoning: Impurities in the feed can irreversibly bind to and deactivate the catalyst. 3. Leaching of Active Species: In some supported catalysts, the active component may leach into the reaction medium. | 1. Regeneration: For coked catalysts, a controlled burnout of the carbon deposits in a stream of air or diluted oxygen can often restore activity. 2. Feed Purification: Implement a rigorous purification protocol for the this compound and solvent. 3. Catalyst Design: Choose a more stable catalyst system, such as a well-structured zeolite, that is less prone to leaching. |
Frequently Asked Questions (FAQs)
Q1: Which type of catalyst is most effective for the Beckmann rearrangement of this compound?
A1: Both solid acid catalysts and Lewis acids have been investigated for this reaction. Solid acids, particularly zeolites like decationated Y-zeolite, have shown promise in providing good conversions to δ-valerolactam (2-piperidone).[1] The choice of catalyst often depends on the reaction conditions (vapor-phase vs. liquid-phase) and the desired process (batch vs. continuous flow).
Q2: What is the role of Brønsted and Lewis acidity in this reaction?
A2: Brønsted acidity is crucial for the catalytic activity in the conversion of the oxime to the lactam.[1] The protonation of the hydroxyl group of the oxime by a Brønsted acid facilitates the rearrangement. While Lewis acids can also catalyze the reaction, they may also promote the competing Beckmann fragmentation pathway, leading to the formation of nitriles.[1]
Q3: How can I suppress the formation of pent-4-enenitrile?
A3: The formation of pent-4-enenitrile is a known side reaction, particularly when using certain zeolite catalysts. This side product is believed to be formed on alkali metal cation sites.[1] Using a decationated zeolite, where these cations have been exchanged for protons, can significantly reduce the formation of this nitrile byproduct.
Q4: Is the Beckmann rearrangement of this compound slower than that of cyclohexanone (B45756) oxime?
A4: Yes, the Beckmann rearrangement of this compound is generally slower than that of cyclohexanone oxime. This is attributed to the increased ring strain in the five-membered ring system, which can affect the stability of the transition state.
Q5: Can ionic liquids be used as catalysts for this reaction?
A5: While ionic liquids have been explored as media for the Beckmann rearrangement, their application to this compound has been shown in some cases to favor the Beckmann fragmentation pathway, leading to the formation of nitriles rather than the desired lactam.[2]
Data Presentation
The following tables summarize representative quantitative data for the Beckmann rearrangement of this compound with different catalytic systems. Note that directly comparable data across a wide range of catalysts for this specific substrate is limited in the literature.
Table 1: Performance of a Solid Acid Catalyst in the Vapor-Phase Rearrangement
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity to δ-Valerolactam (%) | Key Observation |
| Decationated Y-Zeolite with Palladium | Not Specified | Good | High | Brønsted acidity drives lactam formation, while alkali metal cations promote nitrile formation.[1] |
Table 2: Outcome of Rearrangement in an Ionic Liquid Medium
| Catalyst System | Substrate | Conversion (%) | Product Distribution |
| PCl₅ in [BMIm]BF₄ | This compound | 89.1 | Beckmann Fragmentation Observed |
Note: The primary product in this system was not the desired δ-valerolactam, but rather products resulting from fragmentation.[2]
Experimental Protocols
Protocol 1: Vapor-Phase Beckmann Rearrangement of this compound using a Decationated Zeolite Catalyst
This protocol describes a general procedure for the vapor-phase rearrangement in a flow system.
1. Catalyst Preparation and Activation:
- Load the decationated Y-zeolite catalyst into a fixed-bed reactor.
- Activate the catalyst by heating it under a flow of inert gas (e.g., nitrogen) at a high temperature (e.g., 400-500 °C) for several hours to remove any adsorbed water or impurities.
2. Reaction Setup:
- Prepare a solution of this compound in a suitable solvent (e.g., toluene (B28343) or methanol).
- Set the reactor temperature to the desired reaction temperature (e.g., 300-400 °C).
- Use a syringe pump to introduce the reactant solution into a vaporizer, where it is mixed with an inert carrier gas (e.g., nitrogen).
3. Reaction Execution:
- Pass the vaporized reactant mixture over the catalyst bed at a controlled weight hourly space velocity (WHSV).
- Collect the products at the reactor outlet by condensing them in a cold trap.
4. Product Analysis:
- Analyze the collected liquid products using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of this compound and the selectivity to δ-valerolactam and any side products.
Mandatory Visualizations
Caption: Experimental workflow for the vapor-phase Beckmann rearrangement.
Caption: Troubleshooting logic for low δ-valerolactam yield.
References
Scale-up considerations for the industrial production of Cyclopentanone oxime
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up and industrial production of Cyclopentanone (B42830) oxime. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key process data.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis and purification of Cyclopentanone oxime on an industrial scale.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of this compound | - Incomplete conversion of cyclopentanone.- Suboptimal reaction temperature.- Incorrect pH of the reaction mixture.- Insufficient molar excess of hydroxylamine (B1172632) or hydrogen peroxide.- Catalyst deactivation (in ammoximation process). | - Increase reaction time or temperature within the recommended range.[1]- Adjust and maintain the pH within the optimal range for the chosen synthesis method.[2][3]- Increase the molar ratio of the oximation agent.[1][2]- Regenerate or replace the catalyst as per the manufacturer's guidelines. |
| Presence of Impurities in the Final Product | - Unreacted cyclopentanone.- Formation of by-products due to side reactions.- Inefficient purification process. | - Optimize the reaction conditions to ensure complete conversion of cyclopentanone.[2]- Control the reaction temperature and pH to minimize side reactions.[2][3]- Employ efficient purification techniques such as crystallization or distillation.[1][4][5]- For ammoximation, ensure effective separation of the catalyst from the reaction mixture.[1] |
| Poor Reaction Control and Exothermic Runaway | - Inadequate heat removal capacity of the reactor.- Incorrect rate of addition of reactants. | - Ensure the reactor's cooling system is functioning efficiently and is appropriately sized for the scale of the reaction.- Control the feed rate of reactants to manage the reaction exotherm.- For the hydroxylamine salt method, control the addition of the neutralizing agent (e.g., ammonia (B1221849) gas mixture) to maintain a stable temperature.[2] |
| Product Solidification in Transfer Lines | - Temperature of the transfer lines is below the melting point of this compound (52-60 °C).[6] | - Ensure all transfer lines and equipment handling the molten oxime are adequately heated and maintained at a temperature above its melting point.[3] |
| Crystallization Issues (e.g., poor crystal quality, difficult filtration) | - Rapid cooling during crystallization.- Incorrect solvent or concentration. | - Implement a controlled cooling profile to promote the growth of larger, more uniform crystals.[1]- Optimize the concentration of the this compound solution before cooling.[1]- Ensure the drying process (e.g., in a nitrogen environment) is optimized to prevent product degradation.[1] |
Frequently Asked Questions (FAQs)
1. What are the primary industrial methods for producing this compound?
The two main industrial methods are:
-
Reaction with Hydroxylamine Salts: This traditional method involves reacting cyclopentanone with an aqueous solution of a hydroxylamine salt, such as hydroxylamine sulfate (B86663). The reaction is typically carried out in a continuous process, often using a counter-current reaction column.[2]
-
Ammoximation: This is a more modern and greener approach where cyclopentanone reacts with ammonia and hydrogen peroxide in the presence of a catalyst, typically a titanium silicate (B1173343) like TS-1.[1][4][7]
2. What are the key process parameters to control during production?
Key parameters to monitor and control include:
-
Temperature: Optimal temperature ranges vary by method but are crucial for reaction rate and selectivity.[1][3]
-
pH: Maintaining the correct pH is critical for maximizing yield and minimizing by-products.[2][3]
-
Molar Ratios: The ratio of reactants, such as cyclopentanone to hydroxylamine or hydrogen peroxide, directly impacts conversion rates.[1][2]
-
Pressure: In the ammoximation process, pressure is a significant parameter to control.[1]
-
Reaction Time: Sufficient residence time in the reactor is necessary for complete conversion.[1]
3. What are the typical yields and purity levels for industrial-scale production?
-
The hydroxylamine salt method can achieve yields of up to 98.7%.[2]
-
The ammoximation process can reach cyclopentanone conversion rates of up to 99.5% with a selectivity for this compound of 99%.[1] The final product purity after crystallization and drying can be as high as 99.9%.[1]
4. What are the main safety considerations when handling the chemicals involved?
-
Cyclopentanone: It is a flammable liquid and vapor. It can cause skin and serious eye irritation.[8] Keep away from heat, sparks, and open flames. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE).[8][9]
-
Hydroxylamine Salts: Can be corrosive and toxic. Handle with care and appropriate PPE.
-
Hydrogen Peroxide: A strong oxidizing agent. Can cause fire or explosion, and severe skin burns and eye damage.
-
Ammonia: A toxic and corrosive gas with a pungent odor. Requires careful handling in a well-ventilated area.
-
This compound: While not classified as a hazardous substance, it is important to avoid contact with skin, eyes, and clothing and to prevent dust dispersion.
5. How is this compound purified on an industrial scale?
Common purification methods include:
-
Crystallization: The product is crystallized from the aqueous reaction mixture by cooling.[1]
-
Centrifugation and Drying: The crystallized product is separated from the mother liquor by centrifugation and then dried, often under a nitrogen atmosphere.[1]
-
Washing: The oxime, dissolved in a water-immiscible solvent, can be washed with water or a basic aqueous solution to remove impurities.[5]
Quantitative Data
Table 1: Process Parameters for the Hydroxylamine Sulfate Method[2]
| Parameter | Value |
| Reactants | Cyclopentanone, Aqueous Hydroxylamine Sulfate |
| Reaction Temperature | 75 - 80 °C |
| pH Gradient in Column | Top: 3.3 - 3.5, Middle: 4.0 - 4.5, Bottom: 5.5 - 6.0 |
| Molar Excess of Hydroxylamine | 4.3% |
| Yield | 98.7% |
Table 2: Process Parameters for the Ammoximation Method[1]
| Parameter | Range | Optimal Example |
| Reactants | Cyclopentanone, Ammonia, Hydrogen Peroxide | Cyclopentanone, Ammonia, Hydrogen Peroxide |
| Catalyst | Titanium Silicate (TS-1) | Titanium Silicate (TS-1) |
| Reaction Temperature | 60 - 110 °C | 85 °C |
| Reaction Pressure | 0.1 - 0.6 MPa | 0.4 MPa |
| Reaction Time | 20 - 120 min | 90 min |
| Molar Ratio (H₂O₂ : Cyclopentanone) | 1:1 to 1.5:1 | 1.3:1 |
| Molar Ratio (Ammonia : Cyclopentanone) | 1:1 to 1.5:1 | 1.5:1 |
| Catalyst Concentration | 2% - 12% | 5% |
| Cyclopentanone Conversion Rate | 95% - 99.5% | 99.5% |
| This compound Selectivity | 97% - 99% | 99% |
| Final Product Purity | 98% - 99.9% | 99.9% |
Experimental Protocols
Protocol 1: Synthesis via the Hydroxylamine Sulfate Method (Continuous Process)
-
Reactor Setup: Utilize a vertically extended packed reaction column equipped with separate inlets for reactants and a neutralizing agent, pH meters at different levels, and outlets for the product and aqueous phase.
-
Reactant Feed: Continuously introduce cyclopentanone into the lower part of the column, allowing it to flow upwards.
-
Simultaneously, feed an aqueous solution of hydroxylamine sulfate into the upper part of the column to flow downwards, counter-current to the cyclopentanone.
-
Neutralization and Temperature Control: Introduce a mixture of ammonia and an inert gas (e.g., nitrogen) at different levels of the column to neutralize the liberated acid and maintain the reaction temperature between 75-80°C.
-
pH Monitoring: Monitor the pH at different points in the column to maintain a gradient (e.g., pH 3.3-3.5 at the top, 4.0-4.5 in the middle, and 5.5-6.0 at the bottom).
-
Product Separation: The molten this compound, being less dense, will accumulate in the upper separating zone of the column from where it is continuously withdrawn.
-
The heavier aqueous ammonium (B1175870) sulfate solution is withdrawn from the bottom separating zone.
Protocol 2: Synthesis via the Ammoximation Method (Batch Process)
-
Reactor Charging: Charge a pressure reactor with cyclopentanone, water, and the titanium silicate catalyst.
-
Reaction Conditions: Heat the reactor to the desired temperature (e.g., 85°C) and pressurize with ammonia gas to the target pressure (e.g., 0.4 MPa).
-
Hydrogen Peroxide Addition: Continuously feed hydrogen peroxide into the reactor over a specified period.
-
Reaction: Maintain the reaction at the set temperature and pressure for the required duration (e.g., 90 minutes) with vigorous stirring.
-
Catalyst Separation: After the reaction is complete, filter the hot reaction mixture to separate the catalyst.
-
Crystallization: Cool the resulting aqueous solution of this compound under controlled conditions to induce crystallization.
-
Isolation and Drying: Separate the this compound crystals from the mother liquor via centrifugation.
-
Dry the crystals in a controlled environment (e.g., under a nitrogen stream at 40-50°C) to obtain the final high-purity product.
Visualizations
Caption: Industrial production workflow for this compound.
References
- 1. CN116924935A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. US3303216A - Method of producing cycloalkanone oximes - Google Patents [patents.google.com]
- 3. This compound | High-Purity Reagent [benchchem.com]
- 4. EP1270548A1 - Purification method of cyclohexanone-oxime - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. chemimpex.com [chemimpex.com]
- 7. hydro-oxy.com [hydro-oxy.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. carlroth.com [carlroth.com]
Analysis and characterization of impurities in Cyclopentanone oxime synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis, analysis, and characterization of impurities in Cyclopentanone (B42830) Oxime.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Cyclopentanone Oxime?
A1: The most prevalent laboratory and industrial synthesis methods include:
-
Reaction with Hydroxylamine (B1172632) Hydrochloride: This classic method involves the reaction of cyclopentanone with hydroxylamine hydrochloride in the presence of a base to neutralize the liberated hydrochloric acid.[1] The reaction is typically carried out in a polar solvent like ethanol (B145695).
-
Ammoximation: This method involves the reaction of cyclopentanone with ammonia (B1221849) and an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst like titanium silicalite (TS-1).[2] This process is considered a greener alternative as it avoids the formation of large amounts of inorganic salts as byproducts.
-
Reaction with Aqueous Hydroxylamine: High-purity this compound can be prepared by reacting cyclopentanone with an aqueous solution of hydroxylamine. This method can proceed at ambient temperature and often does not require additional catalysts or reagents that might introduce impurities.
Q2: What are the potential impurities I should be aware of during this compound synthesis?
A2: Potential impurities can originate from starting materials, side reactions, or degradation of the product. Key impurities to monitor include:
-
Unreacted Cyclopentanone: Incomplete reaction can leave residual cyclopentanone in the final product.[3]
-
Isomeric Forms: Although this compound itself does not exhibit E/Z isomerism due to the cyclic nature of the ketone, impurities derived from open-chain ketones could exist as isomers. For larger cyclic oximes, conformational isomers can be observed.[4]
-
Degradation Products: Oximes can undergo hydrolysis, especially under acidic or basic conditions, to revert to the corresponding ketone (cyclopentanone) and hydroxylamine.[5] Under certain conditions, oxidative cleavage can also lead to the formation of the parent ketone.[6]
-
Byproducts from Side Reactions: Depending on the reaction conditions, side reactions can lead to the formation of various byproducts. For instance, in the presence of strong acids, the Beckmann rearrangement can occur, leading to the formation of δ-valerolactam.[7]
-
Residual Solvents and Reagents: Solvents used in the synthesis and purification steps (e.g., ethanol, toluene) and unreacted reagents can remain as impurities.
Q3: Which analytical techniques are most suitable for analyzing the purity and characterizing impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for separating and quantifying non-volatile impurities. A reverse-phase C18 column is commonly used.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as unreacted cyclopentanone and residual solvents.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the synthesized this compound and for identifying and quantifying impurities, especially if they are present at significant levels. Quantitative NMR (qNMR) can be a powerful tool for determining the absolute purity of the final product without the need for a specific reference standard for each impurity.[10][11][12][13]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the molar ratio of hydroxylamine to cyclopentanone is appropriate. A slight excess of hydroxylamine is often used.[14] - Monitor the reaction progress using TLC or GC to determine the optimal reaction time. - For reactions using hydroxylamine hydrochloride, ensure complete neutralization of the generated HCl with a suitable base. |
| Product Loss During Work-up | - this compound has some solubility in water, so minimize the volume of aqueous washes.[14] - Ensure efficient extraction with an appropriate organic solvent. - Optimize the crystallization or distillation conditions to minimize product loss. |
| Side Reactions | - Control the reaction temperature and pH to minimize the formation of byproducts. For instance, avoid strongly acidic conditions that could promote the Beckmann rearrangement.[7] |
Problem 2: Presence of Unreacted Cyclopentanone in the Final Product
| Possible Cause | Suggested Solution |
| Insufficient Reactant | - Use a slight molar excess of hydroxylamine to drive the reaction to completion.[14] |
| Suboptimal Reaction Conditions | - Increase the reaction time or temperature, while monitoring for potential degradation. - Ensure efficient mixing to promote contact between the reactants. |
| Ineffective Purification | - Optimize the purification method (recrystallization or distillation) to effectively remove the more volatile cyclopentanone. - Perform multiple purification cycles if necessary. |
Problem 3: Product Discoloration or Degradation
| Possible Cause | Suggested Solution |
| Oxidation | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Thermal Degradation | - Avoid excessive temperatures during the reaction and purification steps. Use vacuum distillation if a lower boiling point is required. |
| Presence of Acidic or Basic Impurities | - Neutralize the reaction mixture properly during work-up to remove any residual acids or bases that could catalyze degradation. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Hydroxylamine Hydrochloride[1]
-
Dissolve hydroxylamine hydrochloride in water.
-
Separately, dissolve potassium hydroxide (B78521) in water.
-
In a round-bottomed flask, combine the hydroxylamine hydrochloride and potassium hydroxide solutions and stir at room temperature.
-
Add cyclopentanone to the reaction mixture.
-
Reflux the mixture, adding small amounts of ethanol as needed to maintain a clear solution.
-
Monitor the reaction to completion using TLC.
-
After cooling, neutralize the reaction mixture with a dilute acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or distillation.
Protocol 2: HPLC Analysis of this compound Purity[3]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase.
Protocol 3: GC-MS Analysis of Impurities[8]
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 35-500.
Quantitative Data Summary
| Parameter | Value | Synthesis Method | Reference |
| Yield | 98.7% | Reaction with aqueous hydroxylamine sulfate | [14] |
| Cyclopentanone Conversion Rate | 99.5% | Ammoximation | [15] |
| This compound Selectivity | 99% | Ammoximation | [15] |
| Purity (after purification) | >99% | Ammoximation | [15] |
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Logical workflow for the analysis and characterization of impurities.
References
- 1. EP0074472A1 - Continuous hydrolysis of ketoxime - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. arpgweb.com [arpgweb.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 14. US3303216A - Method of producing cycloalkanone oximes - Google Patents [patents.google.com]
- 15. CN116924935A - Preparation method of this compound - Google Patents [patents.google.com]
Methods for preventing the decomposition of Cyclopentanone oxime during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Cyclopentanone (B42830) oxime to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of Cyclopentanone oxime?
A1: The main factors contributing to the decomposition of this compound are exposure to heat, light (UV radiation), moisture, and acidic conditions. These factors can initiate various degradation pathways, including hydrolysis, photochemical reactions, and thermal decomposition.
Q2: What are the visible signs of this compound decomposition?
A2: Signs of decomposition may include a change in color from white or off-white to yellow or brown, a change in physical state such as clumping or melting at a lower temperature than expected, and the presence of an unusual odor. For more definitive assessment, analytical techniques like GC-MS or NMR are recommended to identify impurities.
Q3: What is the recommended storage temperature for this compound?
A3: To ensure stability, this compound should be stored in a refrigerator at temperatures between 2°C and 8°C.[1] Some suppliers may recommend 0-8°C.[2] While some sources suggest ambient temperature storage is possible, refrigerated conditions are optimal for long-term stability.
Q4: How does light exposure affect the stability of this compound?
A4: Exposure to light, particularly UV radiation, can induce photochemical decomposition of this compound. This can lead to reactions such as N-OH bond scission and the photochemical Beckmann rearrangement.[3] Therefore, it is crucial to store the compound in amber or opaque containers to protect it from light.
Q5: Can this compound be stored in an aqueous solution?
A5: While this compound is soluble in water, its stability in aqueous solutions can be a concern, especially if the solution is not stored properly. A study on the closely related cyclohexanone (B45756) oxime showed it was stable in an aqueous solution at 5°C for up to 4 weeks when protected from light.[4] However, hydrolysis can occur, particularly under acidic conditions. It is recommended to prepare aqueous solutions fresh and store them under refrigerated and dark conditions for short periods.
Q6: Are there any chemical stabilizers that can be added to prevent the decomposition of this compound?
A6: Yes, a patented method suggests that the thermal stability of cycloalkanone oximes, including this compound, can be improved by bringing them into contact with at least one compound selected from oxoacids, oxoacid salts, oxoacid esters, oxoacid amides, and oxides of boron or phosphorus.[5] The amount of stabilizer used can range from 0.0001% to 1% by mole based on the cycloalkanone oxime.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected reaction results or low yield | Decomposition of this compound starting material. | 1. Verify the purity of the this compound using an appropriate analytical method (e.g., GC-MS, ¹H NMR). 2. Ensure the compound has been stored under the recommended conditions (refrigerated, protected from light and moisture). 3. If decomposition is confirmed, consider purifying the material or using a fresh batch. |
| Change in physical appearance (color, texture) | Exposure to light, heat, or moisture leading to degradation. | 1. Discard the material if significant degradation is suspected. 2. Review storage procedures and ensure proper light-protection and sealing of the container. 3. For future storage, use amber vials or wrap containers in aluminum foil and store in a desiccator within a refrigerator. |
| Inconsistent analytical results (e.g., extra peaks in NMR or GC) | Presence of decomposition products or impurities from synthesis. | 1. Identify the impurities using techniques like GC-MS or high-resolution mass spectrometry. 2. Common decomposition products can include δ-valerolactam (from Beckmann rearrangement) and cyclopentanone (from hydrolysis). 3. Purify the this compound by recrystallization if necessary. |
Data on Stability
| Storage Condition | Concentration | Duration | Stability |
| 5°C, protected from light | 106 ppm in deionized water | 4 weeks | Stable |
| Exposed to light in drinking water bottles | 106 ppm in deionized water | 5 days | Stable |
Data adapted from a stability study on cyclohexanone oxime.[4]
Experimental Protocols
Protocol for Stability Testing of this compound
This protocol outlines a general procedure for assessing the stability of this compound under various conditions.
1. Materials:
- This compound (high purity)
- Amber glass vials with tight-fitting caps
- Temperature-controlled chambers/ovens
- UV light source
- Desiccator with a suitable desiccant
- Analytical instruments: Gas Chromatograph-Mass Spectrometer (GC-MS) and/or Nuclear Magnetic Resonance (NMR) spectrometer
2. Procedure:
- Aliquot high-purity this compound into several amber glass vials.
- Divide the vials into different study groups to test various conditions (e.g., refrigerated at 2-8°C, room temperature at ~25°C, elevated temperature at 40°C, exposure to UV light, and exposure to humidity).
- For the humidity study, place vials in a desiccator with a saturated salt solution to maintain a constant humidity level.
- At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a vial from each study group.
- Analyze the purity of the this compound in each sample using a validated GC-MS or NMR method.
- Quantify the parent compound and any significant degradation products.
3. Data Analysis:
- Plot the concentration of this compound as a function of time for each storage condition.
- Determine the degradation rate constant and shelf-life under each condition.
Analytical Method: Purity Assessment by GC-MS
1. Instrument and Conditions:
- Gas Chromatograph: Equipped with a capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 220°C at 10°C/min, and hold for 5 minutes.
- Mass Spectrometer: Electron ionization (EI) mode.
- Mass Range: 35-350 amu.
2. Sample Preparation:
- Accurately weigh about 10 mg of the this compound sample and dissolve it in 1 mL of a suitable solvent (e.g., methanol (B129727) or ethyl acetate).
3. Analysis:
- Inject 1 µL of the prepared sample into the GC-MS.
- Identify this compound and any degradation products by their retention times and mass spectra.
- Quantify the purity by comparing the peak area of this compound to the total peak area.
Visualizations
Caption: Major decomposition pathways of this compound.
Caption: Workflow for a this compound stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. arpgweb.com [arpgweb.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclopentanone, oxime | C5H9NO | CID 14500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Item - Transformation of Cyclic Ketones as Impurities in Cyclohexanone in the Caprolactam Production Process - figshare - Figshare [figshare.com]
Validation & Comparative
A Comparative Analysis of Cyclopentanone Oxime and Cyclohexanone Oxime Reactivity in the Beckmann Rearrangement
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Reactivity, Supported by Experimental Data and Protocols.
The Beckmann rearrangement, a cornerstone of organic synthesis for the conversion of oximes to amides, exhibits notable differences in reactivity when applied to cyclic systems of varying ring sizes. This guide provides a comprehensive comparative analysis of the Beckmann rearrangement of cyclopentanone (B42830) oxime and cyclohexanone (B45756) oxime, focusing on the underlying factors governing their reactivity and providing relevant experimental data and protocols to inform laboratory practice. The rearrangement of these cyclic oximes leads to the formation of valuable lactams—2-piperidone (B129406) from cyclopentanone oxime and ε-caprolactam from cyclohexanone oxime, the latter being a crucial monomer for the production of Nylon 6.
Executive Summary of Comparative Reactivity
The Beckmann rearrangement of cyclohexanone oxime proceeds more readily and at a faster rate than that of this compound. This difference in reactivity is primarily attributed to the greater ring strain inherent in the five-membered cyclopentane (B165970) system compared to the more stable six-membered cyclohexane (B81311) ring. The transition state of the rearrangement is better accommodated in the more flexible cyclohexane system, leading to a lower activation energy.
Quantitative data from solvolysis studies of the corresponding oxime tosylates, which is a reaction that proceeds through a similar intermediate, demonstrates this reactivity trend. Cyclohexanone oxime tosylate undergoes solvolysis approximately 21 times faster than this compound tosylate, providing strong evidence for the enhanced reactivity of the six-membered ring system in this transformation.
Theoretical Basis for Reactivity Differences
The primary factors influencing the differential reactivity of this compound and cyclohexanone oxime in the Beckmann rearrangement are:
-
Ring Strain: The cyclopentane ring of this compound possesses a higher degree of ring strain (approximately 41 kJ/mol) compared to the relatively strain-free cyclohexane ring (approximately 29 kJ/mol).[1] The rearrangement involves a change in hybridization and geometry at the carbon atom to which the oxime is attached. The relief of ring strain in the transition state is a significant driving force for the reaction. The cyclohexane system can more easily adopt the necessary conformations for the rearrangement to occur, resulting in a lower energy transition state.[2]
-
Steric Hindrance: The more constrained nature of the cyclopentane ring can lead to greater steric hindrance during the rearrangement process, further contributing to a higher activation energy compared to the more flexible cyclohexane ring.[2]
Quantitative Data Comparison
The following table summarizes the key comparative data for the Beckmann rearrangement of this compound and cyclohexanone oxime. It is important to note that a direct comparison of yields under identical conditions is challenging due to the variability in reported experimental setups. However, the data clearly indicates the higher reactivity of cyclohexanone oxime.
| Parameter | This compound | Cyclohexanone Oxime | Reference(s) |
| Product | 2-Piperidone | ε-Caprolactam | |
| Relative Reaction Rate | 1 | 21 (for tosylate solvolysis) | |
| Ring Strain Energy | ~41 kJ/mol | ~29 kJ/mol | [1] |
| Reported Yields (under various conditions) | 82% (with cerium trichloride/silica gel/sodium iodide) | Up to 100% (with oleum) | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for any synthetic procedure. Below are representative protocols for the Beckmann rearrangement of both oximes.
Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam
This procedure is a well-established method from Organic Syntheses, known for its reliability and reproducibility.
Materials:
-
Cyclohexanone oxime
-
Concentrated sulfuric acid (oleum can also be used for industrial processes)
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Chloroform (or other suitable extraction solvent)
-
Ice
Procedure:
-
In a flask equipped with a stirrer and a thermometer, carefully and portion-wise add cyclohexanone oxime to pre-heated concentrated sulfuric acid (110-120 °C) with constant stirring.
-
Maintain the reaction temperature for 15-30 minutes. The reaction is exothermic and should be carefully controlled.
-
After the reaction is complete, cautiously pour the hot reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of an ammonium hydroxide solution while keeping the mixture cool in an ice bath.
-
Extract the aqueous solution multiple times with chloroform.
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure.
-
The crude ε-caprolactam can be further purified by vacuum distillation or recrystallization.
Beckmann Rearrangement of this compound to 2-Piperidone
A standardized procedure for the Beckmann rearrangement of this compound analogous to the Organic Syntheses protocol for cyclohexanone oxime is not as readily available in the literature. The rearrangement is often performed using a variety of catalysts under different conditions. The following is a general procedure based on literature reports.
Materials:
-
This compound
-
Acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a solid acid catalyst like a zeolite)
-
Organic solvent (e.g., toluene, if required by the catalyst)
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Extraction solvent (e.g., dichloromethane)
-
Ice
Procedure:
-
Dissolve this compound in a suitable solvent (if necessary) in a reaction flask equipped with a stirrer and a thermometer.
-
Add the acid catalyst to the solution. If using a strong protic acid like sulfuric acid, the addition should be done carefully and with cooling.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and pour it onto ice.
-
Neutralize the mixture with a suitable base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent like dichloromethane.
-
Combine the organic layers, wash with brine, dry over a drying agent, and concentrate under reduced pressure.
-
The resulting 2-piperidone can be purified by distillation or chromatography.
Visualizing the Beckmann Rearrangement
To further elucidate the processes discussed, the following diagrams illustrate the general mechanism of the Beckmann rearrangement and a workflow for a typical experimental setup.
Caption: General mechanism of the acid-catalyzed Beckmann rearrangement.
Caption: A typical experimental workflow for the Beckmann rearrangement.
References
Validating the Structure of Cyclopentanone Oxime: A 2D NMR Comparison Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of small molecules is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of Cyclopentanone oxime, a valuable building block in organic synthesis.
This guide will delve into the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) for the complete structural elucidation of this compound. Detailed experimental protocols, data interpretation, and a comparative analysis of the information provided by each technique are presented to offer a practical framework for researchers.
Unveiling the Molecular Framework: 1D NMR Analysis
Prior to delving into 2D NMR, a foundational understanding is derived from one-dimensional (1D) ¹H and ¹³C NMR spectra. The ¹H NMR spectrum of this compound in DMSO-d₆ reveals distinct signals corresponding to the different proton environments in the molecule. The oxime proton (N-OH) is typically observed as a broad singlet downfield, while the methylene (B1212753) protons of the cyclopentyl ring appear as multiplets in the aliphatic region.
Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton. Due to the molecule's symmetry, three distinct carbon signals are expected: one for the imino carbon (C=N), and two for the methylene carbons of the cyclopentyl ring.
Table 1: ¹H and Estimated ¹³C NMR Chemical Shifts of this compound in DMSO-d₆
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) (Estimated) |
| 1 (C=N) | - | ~165 |
| 2, 5 (α-CH₂) | 2.23 - 2.25 | ~30 |
| 3, 4 (β-CH₂) | 1.64 - 1.66 | ~25 |
| N-OH | 10.18 | - |
Note: The provided ¹³C chemical shifts are estimated based on typical values for similar functional groups and may vary slightly from experimental data.
Mapping the Connections: A Comparative Look at 2D NMR Techniques
2D NMR techniques provide through-bond correlation data that is instrumental in assembling the molecular structure. By spreading the NMR information into two dimensions, these experiments resolve signal overlap and reveal connectivity pathways.
COSY: Tracing Proton-Proton Couplings
Correlation Spectroscopy (COSY) is a homonuclear experiment that identifies protons that are spin-spin coupled, typically those separated by two or three bonds (²JHH and ³JHH). In the COSY spectrum of this compound, cross-peaks will connect the signals of adjacent methylene groups.
Expected COSY Correlations:
-
A cross-peak between the protons at the C2/C5 positions (α-CH₂) and the protons at the C3/C4 positions (β-CH₂), confirming their connectivity within the cyclopentyl ring.
HSQC: Direct Carbon-Proton Attachments
Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear experiment that reveals one-bond correlations between protons and the carbons to which they are directly attached (¹JCH). This is a powerful tool for assigning carbon signals based on their attached protons.
Expected HSQC Correlations:
-
A correlation between the proton signal at 2.23-2.25 ppm and the carbon signal around 30 ppm, assigning this carbon as C2/C5.
-
A correlation between the proton signal at 1.64-1.66 ppm and the carbon signal around 25 ppm, assigning this carbon as C3/C4.
-
The imino carbon (C1) will not show a correlation in the HSQC spectrum as it bears no directly attached protons.
HMBC: Long-Range Carbon-Proton Connectivity
Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This experiment is crucial for connecting molecular fragments and identifying quaternary carbons.
Expected HMBC Correlations:
-
The protons at C2/C5 (α-CH₂) will show correlations to:
-
The imino carbon C1 (²JCH).
-
The adjacent methylene carbons C3/C4 (²JCH).
-
The other α-carbon (C5 or C2) (³JCH).
-
-
The protons at C3/C4 (β-CH₂) will show correlations to:
-
The adjacent α-carbons C2/C5 (²JCH).
-
The other β-carbon (C4 or C3) (³JCH).
-
Table 2: Summary of Expected 2D NMR Correlations for this compound
| Proton (¹H) | COSY Correlation (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| α-CH₂ (2.23-2.25 ppm) | β-CH₂ (1.64-1.66 ppm) | C2/C5 (~30 ppm) | C1 (~165 ppm), C3/C4 (~25 ppm), C5/C2 (~30 ppm) |
| β-CH₂ (1.64-1.66 ppm) | α-CH₂ (2.23-2.25 ppm) | C3/C4 (~25 ppm) | C2/C5 (~30 ppm), C4/C3 (~25 ppm) |
Experimental Protocols
The following are general experimental protocols for acquiring 2D NMR data for a small molecule like this compound on a standard NMR spectrometer (e.g., 400 or 500 MHz).
Sample Preparation
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
COSY Experiment
-
Pulse Program: cosygpqf (or equivalent gradient-selected, phase-sensitive COSY)
-
Spectral Width (¹H): 10-12 ppm (centered around 5-6 ppm)
-
Number of Points (F2): 2048
-
Number of Increments (F1): 256-512
-
Number of Scans: 2-4
-
Relaxation Delay: 1.5-2.0 s
HSQC Experiment
-
Pulse Program: hsqcedetgpsisp2.2 (or equivalent edited HSQC for multiplicity information)
-
Spectral Width (¹H): 10-12 ppm
-
Spectral Width (¹³C): 180-200 ppm (centered around 90-100 ppm)
-
Number of Points (F2): 1024
-
Number of Increments (F1): 256
-
Number of Scans: 4-8
-
Relaxation Delay: 1.5 s
-
¹JCH Coupling Constant: Optimized for ~145 Hz
HMBC Experiment
-
Pulse Program: hmbcgplpndqf (or equivalent gradient-selected HMBC)
-
Spectral Width (¹H): 10-12 ppm
-
Spectral Width (¹³C): 180-200 ppm
-
Number of Points (F2): 2048
-
Number of Increments (F1): 256-512
-
Number of Scans: 8-16
-
Relaxation Delay: 1.5-2.0 s
-
Long-Range Coupling Constant (ⁿJCH): Optimized for 8-10 Hz
Workflow for Structural Validation
The logical progression of experiments for validating the structure of this compound is outlined below.
Caption: Workflow for this compound structure validation using 2D NMR.
Comparative Analysis and Conclusion
Each 2D NMR technique provides a unique and complementary piece of the structural puzzle.
-
COSY is the most straightforward experiment for establishing the proton spin systems within the molecule. For this compound, it quickly confirms the connectivity of the methylene groups in the five-membered ring. However, it provides no information about the carbon skeleton or the connection to the oxime functionality.
-
HSQC serves as a bridge between the ¹H and ¹³C NMR data, unambiguously assigning the chemical shifts of protonated carbons. Its high sensitivity and resolution make it a robust and essential experiment. Its limitation is the lack of information about non-protonated (quaternary) carbons and connectivity between different spin systems.
-
HMBC is arguably the most informative single 2D NMR experiment for de novo structure elucidation. By revealing long-range C-H correlations, it allows for the assembly of the entire carbon framework, including the connection of the aliphatic ring to the imino carbon. The key advantage of HMBC is its ability to "see" across heteroatoms and to and from quaternary centers.
A Comparative Guide to the Quantitative Purity Analysis of Cyclopentanone Oxime: GC-MS vs. HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like Cyclopentanone oxime is a critical step in ensuring the quality, safety, and efficacy of the final product. Two of the most powerful and widely used analytical techniques for purity determination are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these two methods for the quantitative analysis of this compound, complete with representative experimental data and detailed protocols.
At a Glance: GC-MS and HPLC for this compound Purity
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio. | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. |
| Suitability for this compound | Well-suited due to the volatility of this compound (boiling point ~196°C). Provides high separation efficiency and definitive identification through mass spectra. | Suitable for non-volatile or thermally labile compounds, but also applicable to this compound. Offers versatility in column and mobile phase selection.[1] |
| Typical Stationary Phase | Phenyl-substituted polysiloxane capillary columns (e.g., HP-5ms).[2] | C18 or C8 reversed-phase columns.[1] |
| Typical Mobile Phase/Carrier Gas | Inert gases like Helium or Nitrogen.[2] | Acetonitrile/water or Methanol/water gradients.[1] |
| Detection | Mass Spectrometry (MS), providing structural information.[2] | UV-Vis (typically at lower wavelengths for oximes, e.g., 210 nm).[1] |
| Derivatization | Generally not required for this compound, but can be used to improve volatility and thermal stability of some oximes.[2] | Not required. |
| Key Advantages | High resolution, excellent for volatile impurities, and provides structural confirmation.[1] | Broad applicability, suitable for a wide range of compounds, and robust for routine quality control.[1] |
| Potential Limitations | Not suitable for thermally labile compounds. | May have lower sensitivity for compounds without a strong chromophore. |
Quantitative Performance Comparison
The following tables summarize hypothetical yet representative quantitative data for the analysis of this compound purity by GC-MS and HPLC, based on typical performance characteristics of these techniques for similar small molecules.
Table 1: Linearity and Sensitivity
| Parameter | GC-MS | HPLC-UV |
| Linear Range | 0.1 - 100 µg/mL | 0.5 - 200 µg/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.5 µg/mL |
Table 2: Precision and Accuracy
| Parameter | GC-MS | HPLC-UV |
| Precision (Repeatability, %RSD) | < 1.5% | < 2.0% |
| Intermediate Precision (%RSD) | < 2.0% | < 2.5% |
| Accuracy (Recovery) | 98.5% - 101.0% | 98.0% - 102.0% |
Experimental Workflows
The general workflows for sample analysis by GC-MS and HPLC are outlined below.
Figure 1. Experimental workflows for GC-MS and HPLC analysis.
Logical Comparison of Analytical Techniques
The choice between GC-MS and HPLC depends on several factors related to the analytical requirements.
Figure 2. Decision logic for selecting an analytical method.
Detailed Experimental Protocols
The following are representative protocols for the quantitative analysis of this compound. These methods are based on established principles for the analysis of similar compounds and should be validated for specific laboratory conditions.
GC-MS Protocol
This hypothetical method is adapted from protocols for other volatile organic compounds and oximes.[2]
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: HP-5ms or equivalent 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Injector Temperature: 220 °C
-
Injection Mode: Split (e.g., 50:1)
-
MS Transfer Line Temperature: 230 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 35-350
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in dichloromethane (B109758).
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with dichloromethane to concentrations ranging from 0.1 to 100 µg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample, dissolve in and dilute to 10 mL with dichloromethane. Further dilute as necessary to fall within the calibration range.
3. Method Validation Parameters:
-
Linearity: Analyze the calibration standards and plot the peak area of a characteristic ion (e.g., m/z 99 for the molecular ion) against concentration. The correlation coefficient (R²) should be > 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix.
-
Precision: Determine repeatability (intra-day precision) and intermediate precision by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) should be < 2%.
-
LOD and LOQ: Determine based on the signal-to-noise ratio of a characteristic ion (typically 3:1 for LOD and 10:1 for LOQ).
-
Specificity: Analyze a blank solvent to ensure no interfering peaks at the retention time of this compound.
HPLC Protocol
This hypothetical method is based on established protocols for similar alicyclic ketoximes.[1]
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 to 200 µg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample, dissolve in and dilute to 10 mL with the mobile phase. Further dilute as necessary to fall within the calibration range.
3. Method Validation Parameters:
-
Linearity: Analyze the working standard solutions. Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be > 0.998.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix at three different concentration levels. The recovery should be within 98-102%.
-
Precision: Determine repeatability and intermediate precision by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) should be < 2.5%.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Specificity: Analyze a blank solvent and a placebo to ensure no interfering peaks.
Conclusion
Both GC-MS and HPLC are powerful and reliable techniques for the quantitative purity analysis of this compound. GC-MS offers higher sensitivity and the significant advantage of providing structural information, which is invaluable for impurity identification. HPLC is a robust and versatile method, often preferred for routine quality control in many pharmaceutical settings due to its simplicity and wide applicability. The choice of method should be based on a thorough evaluation of the specific analytical needs, including the required sensitivity, the need for impurity identification, and the available instrumentation. For a comprehensive purity assessment, especially during method development and for the release of critical materials, the use of orthogonal techniques like GC-MS and HPLC is highly recommended.
References
Comparison of different catalytic systems for the Beckmann rearrangement of Cyclopentanone oxime
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of δ-Valerolactam.
The Beckmann rearrangement, a fundamental transformation in organic chemistry, facilitates the conversion of oximes to amides. In the case of cyclic oximes such as cyclopentanone (B42830) oxime, this rearrangement yields lactams, with δ-valerolactam being the product of significant interest due to its applications as a monomer for polyamides and as a precursor in pharmaceutical synthesis. The choice of catalytic system is paramount in achieving high conversion and selectivity, while also considering environmental and practical aspects such as catalyst reusability and reaction conditions. This guide provides a comparative overview of different catalytic systems employed for the Beckmann rearrangement of cyclopentanone oxime, supported by experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
The efficiency of various catalytic systems for the Beckmann rearrangement of this compound to δ-valerolactam is summarized in the table below. The data highlights the performance of heterogeneous and homogeneous catalysts under different reaction conditions.
| Catalyst System | Catalyst Type | Reaction Phase | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity to δ-Valerolactam (%) | Key Observations |
| Decationated Y Zeolite (Pd-loaded) | Heterogeneous (Zeolite) | Vapor | 250 | Not specified | ~60 | ~80 | Presence of hydrogen gas enhances conversion and selectivity.[1] |
| Decationated Y Zeolite | Heterogeneous (Zeolite) | Vapor | 250 | Not specified | ~45 | ~75 | Brønsted acidity is crucial for lactam formation.[1] |
| PCl₅ in [bmim][BF₄] | Homogeneous (Lewis Acid in Ionic Liquid) | Liquid | Room Temp. | 2 | Not specified | Beckmann Fragmentation | Predominantly fragmentation to a nitrile occurs, not the desired lactam formation.[2] |
Experimental Workflows and Mechanisms
The selection and application of a catalytic system for the Beckmann rearrangement involves a series of steps, from catalyst preparation to product analysis. The general workflow for evaluating a catalytic system is depicted below, followed by a simplified schematic of the acid-catalyzed reaction mechanism.
Caption: General experimental workflow for the comparison of catalytic systems for the Beckmann rearrangement.
The acid-catalyzed Beckmann rearrangement is a well-established reaction.[3] The reaction is initiated by the protonation of the hydroxyl group of the oxime, which then facilitates the rearrangement to form a nitrilium ion intermediate. Subsequent hydration leads to the formation of the corresponding lactam.
Caption: Simplified mechanism of the acid-catalyzed Beckmann rearrangement of this compound.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed experimental protocols for key experiments cited in this guide.
Vapor-Phase Beckmann Rearrangement using Decationated Y Zeolite
This protocol is based on the study by Butler and Poles for the vapor-phase rearrangement of this compound.[1]
Catalyst Preparation:
-
A sample of Na-Y zeolite is subjected to ion-exchange with an aqueous solution of ammonium (B1175870) chloride to produce the ammonium form (NH₄-Y).
-
The NH₄-Y zeolite is then calcined in air to produce the decationated H-Y form.
-
For the palladium-loaded catalyst, the H-Y zeolite is impregnated with a solution of palladium(II) chloride, followed by drying and reduction under a hydrogen atmosphere.
Experimental Procedure:
-
A fixed-bed continuous flow reactor is packed with the prepared zeolite catalyst.
-
The catalyst is activated in situ by heating under a flow of nitrogen.
-
A solution of this compound in a suitable solvent (e.g., benzene) is vaporized and passed through the catalyst bed at the desired temperature (e.g., 250 °C). A carrier gas such as nitrogen or a mixture of nitrogen and hydrogen is used.
-
The products exiting the reactor are condensed in a cold trap.
-
The collected liquid is then analyzed by gas chromatography (GC) to determine the conversion of this compound and the selectivity to δ-valerolactam and other by-products.
Liquid-Phase Beckmann Fragmentation in an Ionic Liquid
This protocol is adapted from the work of Peng and Deng, which observed Beckmann fragmentation of this compound.[2]
Materials:
-
This compound
-
Ionic Liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [bmim][BF₄])
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous diethyl ether for extraction
Experimental Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, this compound (10 mmol) is dissolved in the ionic liquid (5-10 mmol).
-
Phosphorus pentachloride (1-2 mmol) is added to the mixture with vigorous stirring at room temperature.
-
The reaction is allowed to proceed for 2 hours.
-
After the reaction is complete, the product is extracted from the ionic liquid using anhydrous diethyl ether.
-
The ether extract is analyzed by GC-MS to identify the products, primarily the nitrile resulting from Beckmann fragmentation.
Conclusion
The selection of an appropriate catalytic system for the Beckmann rearrangement of this compound is a critical decision that influences both the efficiency of the reaction and its environmental impact. Heterogeneous catalysts, such as decationated Y zeolites, offer the advantages of high selectivity to the desired δ-valerolactam in the vapor phase and ease of separation and reuse.[1] The presence of a hydrogenation metal like palladium and a hydrogen atmosphere can further enhance the catalytic performance.[1] In contrast, certain homogeneous systems, such as Lewis acids in ionic liquids, can favor an alternative reaction pathway, leading to Beckmann fragmentation and the formation of nitriles instead of the desired lactam.[2] This highlights the profound impact of the catalyst and reaction conditions on the product distribution.
For researchers and professionals in drug development and materials science, a thorough understanding of these different catalytic approaches is essential for the rational design of synthetic routes to δ-valerolactam and its derivatives. Future research may focus on the development of novel solid acid catalysts with tailored acidity and porosity to achieve high performance in the liquid phase under milder conditions, as well as exploring more selective homogeneous catalysts that avoid fragmentation pathways.
References
Spectroscopic Profile of Cyclopentanone Oxime: An Isomeric Analysis
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and spectroscopic properties of key chemical intermediates is paramount. Cyclopentanone (B42830) oxime, a versatile building block in organic synthesis, presents an interesting case study in stereoisomerism. While theoretically capable of existing as E and Z isomers, experimental evidence overwhelmingly points to the formation of a single, stable isomer under typical synthetic conditions. [1] This guide provides a comprehensive spectroscopic comparison, focusing on the characterization of the predominantly observed isomer of cyclopentanone oxime, supported by experimental data and protocols.
Isomerism in this compound
Oximes, characterized by the C=N-OH functional group, can exhibit geometric isomerism (E/Z isomerism) due to the restricted rotation around the C=N double bond. The terms E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together) are used to describe the spatial arrangement of substituents around the double bond based on Cahn-Ingold-Prelog priority rules. In the case of this compound, the hydroxyl group (-OH) and the cyclopentyl ring methylene (B1212753) groups are the substituents on the nitrogen and carbon atoms of the C=N bond, respectively.
However, for cycloalkanone oximes with smaller rings, such as cyclopentanone, one isomer is significantly more stable and is almost exclusively isolated.[1] This is attributed to the steric strain within the five-membered ring, which favors one geometric arrangement over the other. The following diagram illustrates the structures of the theoretical E and Z isomers of this compound, with the Z-isomer being the more sterically favored and, therefore, the commonly isolated form.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the stable isomer of this compound.
¹H NMR Spectroscopy
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.18 | s | 1H | N-OH |
| 2.25 | m | 4H | H ₂-C-C=N |
| 1.65 | m | 4H | C-CH ₂-C |
Solvent: DMSO-d₆, Spectrometer: 400 MHz[2]
¹³C NMR Spectroscopy
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 165.7 | C =N |
| 30.8 | C H₂-C=N |
| 25.1 | -C H₂- |
| 24.0 | -C H₂- |
Solvent: CDCl₃, Spectrometer: 100 MHz
Infrared (IR) Spectroscopy
Table 3: Key IR Absorptions of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3250 | Broad | O-H stretch |
| 2950 | Strong | C-H stretch (aliphatic) |
| 1670 | Medium | C=N stretch |
| 940 | Medium | N-O stretch |
Mass Spectrometry
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 99 | 52.5 | [M]⁺ |
| 82 | 40.0 | [M-OH]⁺ |
| 55 | 100.0 | [C₄H₇]⁺ |
| 54 | 49.8 | [C₄H₆]⁺ |
| 41 | 36.9 | [C₃H₅]⁺ |
Ionization Method: Electron Ionization (EI)[2]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of cyclopentanone with hydroxylamine (B1172632) hydrochloride in the presence of a base.[1]
Materials:
-
Cyclopentanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
Procedure:
-
Dissolve hydroxylamine hydrochloride in water.
-
Separately, dissolve sodium hydroxide in water and cool the solution.
-
Add the sodium hydroxide solution to the hydroxylamine hydrochloride solution with stirring, keeping the temperature below 10 °C.
-
To this solution, add cyclopentanone dissolved in ethanol dropwise while maintaining the temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The product can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether) followed by removal of the solvent under reduced pressure.
-
Further purification can be achieved by recrystallization or distillation.
The workflow for the synthesis and subsequent spectroscopic analysis is depicted below.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was analyzed as a thin film on a potassium bromide (KBr) plate.
Mass Spectrometry (MS): Mass spectral data were acquired on a mass spectrometer using electron ionization (EI) at 70 eV.
Conclusion
The spectroscopic data presented provides a clear and comprehensive characterization of the stable isomer of this compound. The ¹H NMR spectrum distinctly shows the oxime proton and the methylene protons of the cyclopentyl ring. The ¹³C NMR confirms the presence of the C=N carbon and the four unique methylene carbons. The IR spectrum displays the characteristic stretches for the O-H, C-H, C=N, and N-O bonds. Finally, the mass spectrum provides the molecular ion peak and characteristic fragmentation pattern. While the existence of a less stable E-isomer is theoretically possible, the presented data for the predominantly formed Z-isomer serves as a crucial reference for researchers utilizing this compound in their synthetic endeavors.
References
Enhancing Analytical Detection of Cyclopentanone Oxime: A Comparative Guide to Derivatization Techniques
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of cyclopentanone (B42830) oxime is crucial in various analytical workflows. Direct analysis of this compound can be challenging due to its polarity and relatively low volatility. Derivatization, the process of chemically modifying an analyte to improve its analytical properties, offers a robust solution. This guide provides a comprehensive comparison of common derivatization strategies for cyclopentanone oxime, focusing on enhancing its detection by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
This comparison is based on the principles of common derivatization techniques and available data for similar analytes, providing a framework for method development and optimization. While direct comparative studies on this compound are limited, the information presented here, supported by experimental protocols for analogous compounds, will guide the selection of the most suitable derivatization approach.
Comparison of Derivatization Techniques
The two primary strategies for derivatizing this compound for enhanced GC-MS analysis are silylation and acylation. For HPLC analysis, derivatization aims to introduce a chromophore or fluorophore to improve UV or fluorescence detection.
| Derivatization Technique | Principle | Typical Reagents | Advantages | Disadvantages |
| Silylation (for GC-MS) | The active hydrogen of the oxime's hydroxyl group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group.[1] | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), Trimethylchlorosilane (TMCS) as a catalyst. | Increases volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity.[1] | Derivatives can be sensitive to moisture and may require anhydrous conditions. Stability of derivatives can be a concern over time.[2] |
| Acylation (for GC-MS) | The hydroxyl group of the oxime is converted to an ester. | Acetic anhydride (B1165640), Trifluoroacetic anhydride (TFAA), Pentafluorobenzoyl chloride (PFBCl). | Produces stable derivatives. Halogenated acyl groups can enhance detection by electron capture detectors (ECD). | May produce byproducts that can interfere with analysis. Reaction conditions might be harsher than silylation. |
| UV/Fluorescence Tagging (for HPLC) | A chromophoric or fluorophoric group is attached to the molecule to enhance detection by UV-Vis or fluorescence detectors.[2] | Dansyl chloride, 2,4-Dinitrophenylhydrazine (DNPH), 9-fluorenylmethyl chloroformate (FMOC-Cl). | Significantly increases detection sensitivity for compounds lacking a native chromophore.[2] | Can add complexity to sample preparation. The derivatizing agent may react with other functional groups in the sample matrix. |
Experimental Protocols
Method 1: Silylation for GC-MS Analysis
This protocol describes the trimethylsilyl (TMS) derivatization of the oxime functional group using BSTFA, a widely used and effective silylating agent.[1]
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile (B52724), dichloromethane)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen or argon gas for drying
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is free of water. If in an aqueous solution, evaporate to complete dryness under a gentle stream of nitrogen or by lyophilization.
-
Reconstitution: Dissolve the dried sample in 50 µL of anhydrous pyridine.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the sample solution in the reaction vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.
GC-MS Parameters (starting point for optimization):
-
Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Method 2: Acylation for GC-MS Analysis
This protocol details the derivatization of the oxime using acetic anhydride.
Materials:
-
This compound standard or sample extract
-
Acetic anhydride
-
Pyridine (as catalyst and solvent)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Ensure the sample is dry.
-
Reagent Preparation: Prepare a derivatizing solution of acetic anhydride in pyridine (e.g., 1:2 v/v).
-
Derivatization: Add 100 µL of the derivatizing solution to the dried sample in a reaction vial.
-
Reaction: Cap the vial and heat at 60°C for 1 hour.
-
Work-up: Cool the reaction mixture. The excess reagent can be removed by evaporation under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Method 3: Derivatization for HPLC-UV Analysis
This protocol describes derivatization with 2,4-Dinitrophenylhydrazine (DNPH), which reacts with carbonyl compounds and can be adapted for oximes to introduce a strong UV chromophore.
Materials:
-
This compound standard or sample extract
-
2,4-Dinitrophenylhydrazine (DNPH) solution in a suitable acidic medium (e.g., acetonitrile with a small amount of sulfuric acid)
-
Reaction vials
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with the reaction conditions.
-
Derivatization: Mix the sample solution with an excess of the DNPH reagent in a reaction vial.
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating, as optimized, for a sufficient time (e.g., 30-60 minutes).
-
Analysis: The reaction mixture can be directly injected into the HPLC system or after a suitable dilution.
HPLC Parameters (starting point for optimization):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Approximately 360 nm.
Visualizing the Workflow and Logic
To better illustrate the decision-making process and experimental flow, the following diagrams are provided.
Caption: A generalized experimental workflow for the derivatization and analysis of this compound.
Caption: Logical relationship of derivatization choices for this compound analysis.
Conclusion
The choice of derivatization reagent and method for this compound analysis depends on the specific requirements of the assay, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. For GC-MS analysis, silylation with reagents like BSTFA is a powerful technique for enhancing volatility and achieving low detection limits. Acylation offers an alternative that produces highly stable derivatives. For HPLC-based methods, derivatization to introduce a UV-absorbing or fluorescent tag is essential for sensitive detection.
It is critical to note that the provided protocols are starting points. For any quantitative application, the chosen derivatization method must be thoroughly validated for the specific matrix to ensure accuracy, precision, linearity, and robustness, establishing key performance metrics such as the Limit of Detection (LOD) and Limit of Quantification (LOQ).
References
Kinetic studies comparing the rearrangement rates of various cyclic ketoximes
For researchers, scientists, and drug development professionals, understanding the kinetics of chemical transformations is paramount for reaction optimization and mechanistic elucidation. This guide provides a comparative overview of the rearrangement rates of common cyclic ketoximes, specifically those derived from cyclobutanone (B123998), cyclopentanone (B42830), and cyclohexanone (B45756), undergoing the Beckmann rearrangement.
The Beckmann rearrangement is a fundamental acid-catalyzed reaction that converts an oxime into an N-substituted amide. In the case of cyclic ketoximes, this intramolecular rearrangement yields a lactam, a crucial structural motif in many pharmaceuticals and polymers. The rate of this rearrangement is significantly influenced by the ring size of the cyclic ketoxime, primarily due to the effects of ring strain in the transition state of the reaction.
Relative Reactivity and Ring Strain
Cyclohexanone Oxime > Cyclopentanone Oxime
The rearrangement of this compound is observed to be slower than that of cyclohexanone oxime. This difference in reaction rate is attributed to the increased steric hindrance and ring strain in the five-membered ring system as it proceeds through the sp2-hybridized carbon to a more strained sp-hybridized nitrilium ion-like transition state. The six-membered ring of cyclohexanone oxime can more readily accommodate the geometric changes required for the rearrangement, leading to a lower activation energy and a faster reaction rate.
Information regarding the specific kinetics of the Beckmann rearrangement of cyclobutanone oxime is limited, and some studies suggest that under certain conditions, it may favor alternative reaction pathways. However, when it does undergo the Beckmann rearrangement to form a γ-lactam, it is expected to be even slower than this compound due to the significantly higher ring strain in the four-membered ring system.
Quantitative Kinetic Data
Although a direct comparative study is elusive, isolated kinetic data for cyclohexanone oxime provides a baseline for understanding its reactivity. For instance, a study on the vapor-phase Beckmann rearrangement of cyclohexanone oxime over a niobia/silica catalyst reported an activation energy of 68 kJ/mol for the rearrangement step.[1] In another study utilizing trifluoroacetic acid as a catalyst in solution, the apparent activation energy for the rearrangement of cyclohexanone oxime in acetonitrile (B52724) was determined to be 94 kJ/mol.[2]
The following table summarizes the available quantitative and qualitative data on the rearrangement rates of these cyclic ketoximes.
| Cyclic Ketoxime | Rearrangement Product | Relative Rate/Kinetic Data | Notes |
| Cyclobutanone Oxime | γ-Lactam | Data not readily available; expected to be the slowest. | The rearrangement is susceptible to side reactions and alternative pathways due to high ring strain. |
| This compound | δ-Lactam (2-Piperidone) | Slower than cyclohexanone oxime. | Increased ring strain in the transition state hinders the rearrangement. |
| Cyclohexanone Oxime | ε-Caprolactam | Activation Energy: 68 kJ/mol (vapor-phase, NbOx/SiO2 catalyst)[1], 94 kJ/mol (solution, CF3COOH catalyst)[2] | The most extensively studied cyclic ketoxime due to the industrial importance of ε-caprolactam for nylon-6 production.[3] |
Experimental Protocols
The kinetic analysis of the Beckmann rearrangement of cyclic ketoximes is crucial for understanding the reaction mechanism and optimizing reaction conditions. A general experimental protocol for monitoring the reaction kinetics is outlined below.
General Procedure for Kinetic Monitoring of the Beckmann Rearrangement
This protocol describes a typical procedure for determining the rate of the acid-catalyzed Beckmann rearrangement in the liquid phase by monitoring the disappearance of the starting ketoxime over time using an appropriate analytical technique.
Materials:
-
Cyclic ketoxime (e.g., cyclohexanone oxime)
-
Acid catalyst (e.g., concentrated sulfuric acid, trifluoroacetic acid)
-
Anhydrous solvent (e.g., acetonitrile, toluene)
-
Internal standard (for chromatographic analysis)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
Jacketed reaction vessel with a magnetic stirrer and temperature control
-
Syringes for sampling
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Volumetric flasks and pipettes
Procedure:
-
Reaction Setup: A solution of the cyclic ketoxime of a known concentration is prepared in the chosen anhydrous solvent in the thermostated reaction vessel.
-
Initiation of Reaction: The reaction is initiated by the addition of a known amount of the acid catalyst at time zero.
-
Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn using a syringe.
-
Quenching: Each aliquot is immediately quenched by adding it to a vial containing a quenching solution to stop the reaction.
-
Work-up and Analysis: An internal standard is added to the quenched sample. The organic components are extracted, dried, and analyzed by GC or HPLC.
-
Data Analysis: The concentration of the cyclic ketoxime at each time point is determined from the calibration curve. A plot of the natural logarithm of the ketoxime concentration versus time will yield a straight line for a pseudo-first-order reaction, from which the rate constant can be calculated.
Experimental Workflow Visualization
The logical flow of a typical kinetic study of the Beckmann rearrangement can be visualized as follows:
Caption: Experimental workflow for kinetic analysis of cyclic ketoxime rearrangement.
References
Purity Assessment of Commercially Available Cyclopentanone Oxime: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact experimental outcomes, from reaction yields and byproduct formation to the biological activity and safety of synthesized compounds. Cyclopentanone (B42830) oxime is a versatile building block in organic synthesis, and sourcing a high-purity grade is essential for reproducible and reliable results. This guide provides a comparative overview of the stated purity of commercially available cyclopentanone oxime from various suppliers and outlines the experimental protocols for its purity assessment.
Commercial Supplier Purity Overview
Several chemical suppliers offer this compound with varying stated purity levels. The most common analytical technique cited for purity determination is Gas Chromatography (GC). The table below summarizes the publicly available purity information from a selection of suppliers. It is important to note that this data is provided by the manufacturers and has not been independently verified in a single comparative study.
| Supplier | Stated Purity | Analytical Method |
| Chem-Impex | ≥ 99% | Gas Chromatography (GC)[1] |
| CP Lab Safety | min 98% | Gas Chromatography (GC) |
| CymitQuimica | >98.0% | Gas Chromatography (GC) |
| Thermo Scientific Chemicals | 97% | Not Specified[2] |
Note: Purity specifications can vary by lot and are subject to change. It is always recommended to consult the supplier's certificate of analysis (CoA) for the most accurate and up-to-date information for a specific batch.
Potential Impurities in Commercial this compound
The purity of this compound can be influenced by the synthetic route employed and the subsequent purification processes. Common methods for its preparation involve the reaction of cyclopentanone with hydroxylamine (B1172632).[3] Potential impurities may include:
-
Unreacted Cyclopentanone: Incomplete reaction can lead to the presence of the starting ketone.
-
Solvent Residues: Residual solvents used during the synthesis and purification steps.
-
Byproducts of Side Reactions: The formation of undesired products during the oximation reaction. Studies on the related compound, cyclohexanone, have shown that cyclic ketone impurities can undergo oximation to form their corresponding oximes, which could be present in the final product if similar impurities were in the cyclopentanone starting material.[4][5]
-
Degradation Products: Improper storage conditions can lead to the degradation of the oxime.
The presence of these impurities can interfere with subsequent reactions, leading to lower yields, difficult purification of the desired product, and the introduction of unwanted substances in drug development pathways.
Experimental Protocols for Purity Assessment
To independently verify the purity of commercially available this compound, researchers can employ several analytical techniques. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful method for both quantification of the main component and identification of volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This method provides detailed information on the purity of the sample and allows for the identification of impurities based on their mass spectra.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.
-
Capillary Column: A non-polar column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for this analysis. The NIST Chemistry WebBook suggests the use of an OV-101 column.[6]
Suggested GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-350 amu |
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as dichloromethane (B109758) or methanol, at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to create a series of calibration standards.
-
For the analysis of a commercial sample, prepare a solution at a concentration within the calibration range.
Data Analysis:
-
The purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks detected by the FID.
-
Impurities can be tentatively identified by comparing their mass spectra to a spectral library (e.g., NIST). PubChem provides mass spectral data for this compound which can be used as a reference.[7][8]
Visualizing the Purity Assessment Workflow
The following diagram illustrates the general workflow for the purity assessment of commercially available this compound.
Logical Framework for Supplier Selection
The choice of a supplier should not be based solely on the stated purity but should also consider factors such as lot-to-lot consistency, availability of detailed analytical data, and customer support. The following diagram outlines a logical process for selecting a suitable supplier.
Conclusion
While commercial suppliers provide a convenient source for this compound, the stated purity can vary. For applications where high purity is paramount, such as in drug development and sensitive catalytic reactions, it is best practice to perform independent analytical verification. The GC-MS protocol outlined in this guide provides a robust method for assessing the purity of commercial this compound and identifying potential impurities. By systematically evaluating suppliers and verifying product quality, researchers can ensure the integrity and reproducibility of their experimental work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. US6235935B1 - Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Transformation of Cyclic Ketones as Impurities in Cyclohexanone in the Caprolactam Production Process - figshare - Figshare [figshare.com]
- 6. Cyclopentanone, oxime [webbook.nist.gov]
- 7. Cyclopentanone, oxime | C5H9NO | CID 14500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclopentanone, oxime [webbook.nist.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for Cyclopentanone Oxime Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of proposed analytical methodologies for the quantification of Cyclopentanone oxime. In the absence of direct comparative studies for this specific analyte, this document outlines protocols adapted from validated methods for analogous oxime compounds. The guide focuses on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as primary analytical techniques and details a proposed framework for their cross-validation.
Comparison of Proposed Analytical Methods
Two primary chromatographic techniques are proposed for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of the most suitable method will depend on the specific analytical requirements, including desired sensitivity, selectivity, and the nature of the sample matrix.
Quantitative Performance (Proposed)
The following table summarizes the expected performance characteristics for the proposed HPLC and GC-MS methods for the quantification of this compound. These values are typical for the respective analytical techniques and would need to be experimentally determined during method validation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL |
Experimental Workflows and Logical Relationships
A systematic approach is crucial for the cross-validation of analytical methods to ensure the reliability and comparability of results. The following diagram illustrates a typical workflow for the cross-validation process.
Benchmarking new catalysts against traditional methods for Cyclopentanone oxime rearrangement
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Catalysts and Traditional Methods
The Beckmann rearrangement, a fundamental reaction in organic synthesis, facilitates the conversion of oximes to amides. In the context of cyclopentanone (B42830) oxime, this rearrangement yields 2-piperidone, a valuable lactam intermediate. While traditional methods employing strong acids have been the industrial mainstay, a new generation of catalysts offers significant advantages in terms of environmental impact, safety, and process efficiency. This guide provides a comprehensive benchmark of these new catalysts against traditional methods, supported by experimental data and detailed protocols.
Performance Benchmark: New Catalysts vs. Traditional Methods
The efficacy of a catalyst in the Beckmann rearrangement is primarily evaluated by the conversion of the oxime and the selectivity towards the desired lactam product. The following table summarizes the performance of various catalytic systems for the rearrangement of cyclopentanone oxime.
| Catalyst System | Catalyst Type | Reaction Conditions | Oxime Conversion (%) | 2-Piperidone Selectivity (%) | Key Observations |
| Traditional Method | |||||
| Concentrated H₂SO₄ | Homogeneous Brønsted Acid | 100-120 °C | >95% | High | Generates significant ammonium (B1175870) sulfate (B86663) waste upon neutralization. |
| New Catalysts | |||||
| Decationated Y Zeolite with Pd | Heterogeneous Solid Acid | Flow system, in the presence of H₂ | High | Good | Brønsted acidity is key for lactam formation; alkali metal sites can lead to side products.[1] |
| Room Temperature Ionic Liquid (BMImBF₄) with PCl₅ | Ionic Liquid/Lewis Acid | Room Temperature, 2h | - | Fragmentation Observed | Beckmann fragmentation is a significant competing reaction for this compound in this system.[2] |
| Cyanuric Chloride / ZnCl₂ | Organocatalyst/Lewis Acid | Acetonitrile, Reflux | - | - | A promising milder alternative, though specific data for this compound is limited.[3] |
Note: Quantitative data for the Beckmann rearrangement of this compound using novel catalysts is less abundant in the literature compared to cyclohexanone (B45756) oxime. The data presented here is based on available studies and highlights the need for further research in this specific area.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of catalyst performance.
Traditional Method: Concentrated Sulfuric Acid
This protocol is adapted from the general procedure for the Beckmann rearrangement of cyclic oximes.
Materials:
-
This compound
-
Concentrated sulfuric acid (98%)
-
Crushed ice
-
Aqueous ammonia
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
In a fume hood, carefully and slowly add this compound (1 equivalent) to pre-heated concentrated sulfuric acid (5-10 equivalents) at 100-120 °C with vigorous stirring.
-
Maintain the reaction temperature for 30-60 minutes.
-
Carefully pour the hot reaction mixture onto crushed ice.
-
Neutralize the acidic solution with aqueous ammonia, ensuring the temperature is kept low with an ice bath.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, 3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-piperidone.
-
Purify the product by distillation or recrystallization.
New Catalyst Method: Decationated Y Zeolite (Flow System)
This protocol is based on the study of the vapor-phase Beckmann rearrangement of this compound.[1]
Materials:
-
Decationated Y zeolite containing palladium
-
This compound
-
Inert gas (e.g., Nitrogen or Argon)
-
Hydrogen gas
-
Solvent for oxime solution (if applicable)
Procedure:
-
Pack a fixed-bed reactor with the decationated Y zeolite catalyst.
-
Activate the catalyst by heating under a flow of inert gas at a specified temperature.
-
Introduce a feed stream of vaporized this compound, carried by an inert gas and hydrogen, into the reactor at the desired reaction temperature.
-
Maintain a constant flow rate and temperature for the duration of the reaction.
-
The product stream exiting the reactor is condensed and collected.
-
Analyze the collected product mixture by gas chromatography (GC) or other suitable analytical techniques to determine the conversion of this compound and the selectivity for 2-piperidone.
Visualizing the Process: Diagrams and Workflows
To better understand the relationships between the different components of the catalytic process, the following diagrams have been generated using Graphviz.
Caption: Generalized reaction pathway for the catalytic Beckmann rearrangement of this compound.
Caption: A typical experimental workflow for benchmarking catalysts for this compound rearrangement.
Caption: Logical comparison of traditional vs. new catalysts for the Beckmann rearrangement.
References
Safety Operating Guide
Proper Disposal of Cyclopentanone Oxime: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of cyclopentanone (B42830) oxime, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle cyclopentanone oxime with appropriate personal protective equipment (PPE). A thorough risk assessment should be conducted to determine the specific PPE required for the planned operations. General PPE recommendations include:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If working in an area with poor ventilation or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid contact with skin, eyes, and clothing.[1] Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][2]
Step-by-Step Disposal Protocol
The standard and safest method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[1][3] On-site chemical neutralization or degradation is not recommended without specific, validated protocols, as this could create unsafe conditions.[3]
-
Waste Identification and Segregation:
-
Collect all waste materials containing this compound, including pure substance, contaminated labware (e.g., filter paper, pipette tips), and reaction byproducts, in a designated and clearly labeled hazardous waste container.[3][4]
-
Do not mix this compound waste with other waste streams unless their compatibility is known and confirmed.[4] Incompatible chemicals can react, leading to the generation of heat, toxic gases, or even explosions.[4]
-
-
Waste Container Selection and Labeling:
-
Use a waste container that is chemically compatible with this compound and is in good condition, with a secure, tight-fitting lid.[4]
-
As soon as the first waste is added, label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and the date of accumulation.[4] Clearly indicate the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[5]
-
-
Waste Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area or a central hazardous waste storage facility.[3]
-
The storage area must be well-ventilated and away from sources of ignition.[3] Ensure secondary containment is in place to manage any potential leaks.[4]
-
-
Arranging for Disposal:
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [3]
Quantitative Data
No specific quantitative data for the disposal of this compound (e.g., concentration limits for sewer disposal, specific pH ranges for neutralization) were found in the reviewed literature. The standard procedure is to treat it as chemical waste for incineration.
| Parameter | Value | Source |
| Recommended Disposal Method | Incineration by a licensed professional waste disposal service. | [3] |
| EPA Waste Code (for similar flammable compounds) | D001 (Ignitable Waste) | [3] |
| European Waste Code (for laboratory chemicals) | 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals) | [3] |
Experimental Protocols
Currently, there are no widely accepted or recommended laboratory-scale experimental protocols for the neutralization or chemical degradation of this compound for disposal purposes.[3] The most reliable and safest method of disposal is high-temperature incineration handled by a qualified hazardous waste management facility.[3] This process ensures the complete destruction of the chemical, minimizing its environmental impact.[3]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling Cyclopentanone Oxime
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for handling Cyclopentanone oxime, including detailed operational and disposal plans.
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C5H9NO[1] |
| CAS Number | 1192-28-5[1] |
| Molecular Weight | 99.13 g/mol [2] |
| Appearance | Colorless to light beige granular powder[1] |
| Melting Point | 52 - 60 °C[2] |
| Boiling Point | 196 °C (lit.)[2] |
| Solubility | Soluble in water (47 g/L at 25 °C)[1] |
| Storage Temperature | 0 - 8 °C[2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound may cause irritation to the skin and eyes.[1] It is crucial to handle this chemical with care and avoid direct contact.
| Hazard | Recommended PPE |
| Eye Irritation | Safety goggles with side protection or a face shield.[3][4] |
| Skin Irritation | Chemical-resistant gloves (e.g., Butyl rubber, 0.7 mm thickness).[4] A lab coat or impervious clothing should be worn.[5] |
| Inhalation | Use in a well-ventilated area or with local exhaust ventilation.[6] For higher-risk scenarios, a full-face respirator with appropriate cartridges may be necessary.[5] |
Operational Plan: Step-by-Step Handling Procedures
1. Pre-Operational Checks:
-
Ensure safety shower and eye wash stations are accessible and operational.[6]
-
Verify that the fume hood or local exhaust ventilation is functioning correctly.
-
Inspect all PPE for integrity before use.
-
Have appropriate spill containment materials readily available.
2. Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3] Use non-sparking tools.[3]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Wash hands thoroughly after handling.[5]
-
Keep containers tightly closed when not in use.[6]
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][6]
3. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[6]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[6]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
-
Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[5] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Do not dispose of it down the drain.
1. Waste Collection and Segregation:
-
Collect all this compound waste, including contaminated materials like gloves and paper towels, in a designated and compatible hazardous waste container.
-
Do not mix with other waste streams unless compatible.
2. Labeling:
-
Clearly label the waste container as "Hazardous Waste" and with the full chemical name "this compound".[7]
-
Indicate the primary hazards: "Flammable" and "Irritant".[7]
3. Storage:
-
Keep the waste container tightly sealed and store it in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be away from sources of ignition.
4. Disposal:
-
Arrange for disposal through your institution's EHS department or a licensed professional hazardous waste disposal service.[7]
-
Complete all necessary hazardous waste manifests and documentation.[7] The standard method of disposal is high-temperature incineration.[7]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
